Bradykinin acetate
Description
The exact mass of the compound this compound salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGBULRGBBKXHS-MIEKKPBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N15O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1120.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6846-03-3 | |
| Record name | 6846-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Molecular Cascade: An In-depth Technical Guide to Bradykinin Acetate's Mechanism of Action in Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Bradykinin, a potent inflammatory mediator, plays a pivotal role in the generation of pain by directly activating and sensitizing sensory neurons.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of bradykinin acetate on these neurons, with a focus on the core signaling pathways, quantitative experimental data, and detailed methodologies for key experiments.
Core Signaling Pathways of Bradykinin in Sensory Neurons
Bradykinin exerts its effects on sensory neurons primarily through the activation of two distinct G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[1][2] While the B2 receptor is constitutively expressed on sensory neurons and mediates the acute pain response to bradykinin, the B1 receptor is typically upregulated during inflammation, contributing to chronic pain states.[2][4][5]
Upon binding of bradykinin to its B2 receptor, a cascade of intracellular events is initiated, predominantly through the Gq/11 protein pathway.[3][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][8] The subsequent rise in intracellular Ca2+ concentration, coupled with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various ion channels, ultimately resulting in neuronal depolarization and sensitization.[3][7]
Key downstream targets of this signaling cascade include:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Bradykinin potentiates the activity of TRPV1, a key ion channel involved in the sensation of noxious heat and pain.[9][10] This sensitization is thought to occur through PKC-mediated phosphorylation of the channel.[3]
-
M-type Potassium (K+) Channels: Bradykinin inhibits M-type K+ channels, which are crucial for setting the resting membrane potential of neurons.[3] Inhibition of these channels leads to a depolarizing effect, bringing the neuron closer to its firing threshold.
-
Calcium-activated Chloride (Cl-) Channels (CaCCs): The bradykinin-induced increase in intracellular Ca2+ can activate CaCCs.[3] In sensory neurons, which often have a high intracellular chloride concentration, the opening of these channels results in an outward flow of chloride ions, leading to further depolarization.[3]
The concerted action of these signaling events lowers the threshold for action potential generation and increases the firing frequency of sensory neurons, leading to the perception of pain and a state of hyperalgesia (increased sensitivity to pain).[2][11]
Signaling Pathway Diagrams
Quantitative Data on Bradykinin's Effects
The following tables summarize key quantitative data from various studies investigating the effects of bradykinin on sensory neurons.
Table 1: Electrophysiological Responses of Sensory Neurons to Bradykinin
| Parameter | Species | Neuron Type | Bradykinin Concentration | Observed Effect | Reference |
| Inward Current | Rat | Dorsal Root Ganglion (DRG) | 200 nM | -231.1 ± 27.9 pA | [12] |
| M-current Inhibition | Rat | DRG | 200 nM | 45.1% ± 4.5% | [3] |
| Increased Excitability | Human | DRG | 100 nM | Acute increase in excitability | [1][2] |
| Decreased Excitability | Human | DRG | 100 nM (prolonged exposure) | Decreased excitability in a subpopulation | [1][2] |
Table 2: Effects of Pharmacological Agents on Bradykinin-Induced Responses
| Agent | Target | Concentration | Effect on Bradykinin Response | Reference |
| Hoe-140 | B2 Receptor Antagonist | 100 nM | Abolished M-current inhibition | [3] |
| Edelfosine | PLC Inhibitor | 10 µM | Abolished M-current inhibition | [3] |
| Calphostin C | PKC Inhibitor | 1 µM | Reduced afferent renal nerve activity response by 69 ± 10% | [13] |
| Staurosporine | PKC Inhibitor | 20 nM | Reduced afferent renal nerve activity response by 76 ± 10% | [13] |
| H-7 | PKC Inhibitor | 40 µM | Reduced afferent renal nerve activity response by 77 ± 10% | [13] |
| DIDS | Chloride Channel Blocker | 100 µM | Abolished bradykinin-induced inward current | [3] |
Detailed Methodologies for Key Experiments
A variety of experimental techniques are employed to elucidate the mechanism of action of bradykinin on sensory neurons. Below are detailed protocols for some of the most common and critical experiments.
Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of a single neuron, providing direct evidence of how bradykinin modulates ion channel activity.
Protocol:
-
Neuron Isolation and Culture: Dorsal root ganglia (DRG) are dissected from rodents or obtained from human organ donors.[1][2] The ganglia are enzymatically and mechanically dissociated to obtain a single-cell suspension of sensory neurons. These neurons are then plated on coverslips coated with an appropriate substrate (e.g., laminin, poly-D-lysine) and cultured in a suitable medium.
-
Electrophysiological Recording:
-
A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and mounted on a micromanipulator.
-
The micropipette is advanced towards a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is then ruptured by a brief pulse of suction or voltage, establishing a "whole-cell" configuration that allows for the measurement and control of the entire neuron's membrane potential and currents.
-
-
Data Acquisition and Analysis:
-
Baseline electrical properties of the neuron are recorded.
-
A solution containing this compound at a known concentration is perfused into the recording chamber.
-
Changes in membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode) are recorded in response to bradykinin application.
-
Data is analyzed to quantify changes in parameters such as resting membrane potential, action potential firing frequency, and the amplitude and kinetics of specific ion currents.[1][3]
-
Calcium Imaging
This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to bradykinin, providing insights into the upstream signaling events.
Protocol:
-
Cell Preparation and Dye Loading: Sensory neurons are cultured on glass coverslips. The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can cross the cell membrane.[12] Once inside the cell, esterases cleave the AM group, trapping the dye in its active, calcium-sensitive form.
-
Imaging:
-
The coverslip is placed in a recording chamber on a fluorescence microscope equipped with a light source for excitation and a camera for detection.
-
The cells are alternately excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the corresponding emission fluorescence is captured. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Data Acquisition and Analysis:
-
Baseline fluorescence is recorded before the application of any stimulus.
-
This compound is added to the perfusion solution, and the changes in fluorescence are recorded over time.
-
The fluorescence ratio is converted into absolute calcium concentrations using appropriate calibration methods. The amplitude, duration, and kinetics of the bradykinin-induced calcium transient are then analyzed.[12][14]
-
Conclusion
The mechanism of action of this compound in sensory neurons is a complex and multifaceted process, involving the activation of B2 and, under inflammatory conditions, B1 receptors. The subsequent Gq-mediated signaling cascade, leading to PLC activation, IP3-mediated calcium release, and DAG-dependent PKC activation, culminates in the modulation of key ion channels. This intricate interplay of signaling molecules results in the depolarization and sensitization of sensory neurons, contributing significantly to the generation of inflammatory pain. A thorough understanding of these molecular pathways is crucial for the development of novel analgesic therapies targeting bradykinin-mediated signaling.
References
- 1. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]
- 4. Expression of B1 and B2 bradykinin receptor mRNA and their functional roles in sympathetic ganglia and sensory dorsal root ganglia neurones from wild-type and B2 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Second messengers involved in the mechanism of action of bradykinin in sensory neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of calcium homeostasis in sensory neurons by bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bradykinin Induces TRPV1 Exocytotic Recruitment in Peptidergic Nociceptors [frontiersin.org]
- 10. Contribution of TRPV1 to the bradykinin-evoked nociceptive behavior and excitation of cutaneous sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pcpr.pitt.edu [pcpr.pitt.edu]
- 12. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A role for protein kinase C in bradykinin-mediated activation of renal pelvic sensory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Functional expression of bradykinin B1 and B2 receptors in neonatal rat trigeminal ganglion neurons [frontiersin.org]
Bradykinin Acetate Signal Transduction in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core signal transduction pathways initiated by bradykinin acetate in endothelial cells. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the signaling cascades.
Core Signaling Pathways
Bradykinin, a potent vasodilator peptide, exerts its effects on endothelial cells primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR). The binding of bradykinin to the B2 receptor initiates a cascade of intracellular events, leading to the production of key vasoactive mediators such as nitric oxide (NO) and prostacyclin (PGI2), as well as increased vascular permeability.
The canonical signaling pathway involves the coupling of the activated B2 receptor to the Gq alpha subunit of heterotrimeric G-proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[1][2]
The elevation of intracellular calcium is a critical event, leading to the activation of endothelial nitric oxide synthase (eNOS) through its binding to calmodulin. Additionally, bradykinin signaling can activate other kinases, such as Akt/protein kinase B and mitogen-activated protein kinases (MAPKs), which can further modulate eNOS activity through phosphorylation.[1] The signaling cascade also stimulates the release of arachidonic acid, the precursor for prostacyclin synthesis.
Furthermore, bradykinin B2 receptor signaling can transactivate receptor tyrosine kinases, such as the fibroblast growth factor receptor-1 (FGFR-1) and the vascular endothelial growth factor receptor (VEGFR), adding another layer of complexity to its downstream effects, including angiogenesis and changes in cell permeability.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters of bradykinin-mediated signaling in endothelial cells, providing a comparative overview of concentrations, time courses, and response magnitudes.
| Parameter | Agonist | Cell Type | Value | Reference |
| B2 Receptor Binding | ||||
| Dissociation Constant (Kd) | [³H]-Bradykinin | Human Umbilical Vein Endothelial Cells (HUVEC) | 352 ± 27 pM | [4] |
| [³H]-Bradykinin | Chinese Hamster Ovary (CHO) cells expressing human B2 receptor | ~0.2-0.5 nM | [5] | |
| Second Messenger Production | ||||
| IP3 Production (EC50) | Bradykinin | Porcine Aortic Endothelial Cells | 9 x 10⁻⁹ M | [6] |
| IP3 Production (Time to Peak) | Bradykinin | Porcine Aortic Endothelial Cells | 30 seconds | [6] |
| Intracellular Calcium Response | ||||
| Cytosolic Ca²⁺ Increase (Peak) | Bradykinin (10 nM) | Pulmonary Arterial Endothelial Cells | from 37 ± 5 to 647 ± 123 nM | [7] |
| Cytosolic Ca²⁺ Increase (EC50) | Bradykinin | Pulmonary Arterial Endothelial Cells | ~1 nM | [7] |
| Time to Peak Ca²⁺ | Bradykinin | Bovine Aortic Endothelial Cells | ~20 seconds | [8] |
| Downstream Effector Activation | ||||
| eNOS Phosphorylation (Ser1179) | Bradykinin | Bovine Aortic Endothelial Cells | Peak at 1 minute | |
| cPLA₂ Activation | Bradykinin | Human Vascular Endothelial Cells | 1.3-fold increase within 15 minutes | [9][10] |
| Prostacyclin Release | ||||
| Prostacyclin Release (EC50) | Bradykinin | Porcine Aortic Endothelial Cells | 8 ng/mL | [11] |
| Prostacyclin Release (Stimulation) | Bradykinin | Bovine Pulmonary Artery Endothelial Cells | Up to 20-fold increase | [12] |
| Vascular Permeability | ||||
| Albumin Permeability Increase | Bradykinin (10⁻⁸ M) | Bovine Aortic Endothelial Cell Monolayers | 49.9 ± 1% | [13] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by bradykinin in endothelial cells.
Caption: Overview of Bradykinin B2 Receptor Signaling.
Caption: Regulation of eNOS by Bradykinin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study bradykinin signal transduction in endothelial cells.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in endothelial cells using the ratiometric fluorescent indicator Fura-2 AM.[14][15][16][17]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Culture medium (e.g., EGM-2)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound stock solution
-
Fluorescence microscopy system with dual excitation (340/380 nm) and emission (510 nm) capabilities
Procedure:
-
Cell Culture: Seed HUVECs onto glass-bottom dishes and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, collecting emission at 510 nm.
-
Add this compound to the desired final concentration.
-
Continuously record the fluorescence ratio (F340/F380) over time.
-
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the signal using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios for calculating absolute [Ca²⁺]i.
Western Blot Analysis of eNOS Phosphorylation
This protocol details the detection of eNOS phosphorylation at serine 1177 (a key activating site) in response to bradykinin stimulation.[18][19][20][21][22]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177) and Rabbit anti-total-eNOS
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture endothelial cells to confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 1, 5, 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-eNOS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-eNOS antibody to normalize for protein loading.
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated eNOS to total eNOS.
Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol describes the quantification of NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[23][24][25][26][27]
Materials:
-
Endothelial cells
-
Phenol red-free culture medium
-
This compound
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed endothelial cells in a 96-well plate and grow to confluency.
-
Replace the medium with phenol red-free medium.
-
Treat the cells with this compound at various concentrations for the desired time period.
-
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of each supernatant sample.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Endothelial Cell Permeability Assay (Transwell Assay)
This protocol measures the effect of bradykinin on the permeability of an endothelial cell monolayer to a tracer molecule using a Transwell system.[13][28][29][30][31][32][33]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Culture medium
-
This compound
-
FITC-dextran (fluorescein isothiocyanate-dextran, e.g., 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed. The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER).
-
Treatment:
-
Wash the monolayer with serum-free medium.
-
Add this compound at the desired concentration to the upper (apical) chamber.
-
-
Permeability Measurement:
-
Add FITC-dextran to the upper chamber.
-
At various time points (e.g., 0, 30, 60, 120 minutes), collect a sample from the lower (basolateral) chamber.
-
-
Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.
-
Data Analysis: The amount of FITC-dextran that has passed through the monolayer into the lower chamber is a measure of permeability. Plot the fluorescence intensity over time for different bradykinin concentrations.
This guide provides a foundational understanding of this compound's signal transduction in endothelial cells, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development in this area.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclic AMP increases bradykinin receptor binding affinity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bradykinin stimulation of inositol polyphosphate production in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of bradykinin and angiotensin II on intracellular Ca2+ dynamics in endothelial cells | CiNii Research [cir.nii.ac.jp]
- 8. Bradykinin-stimulated calcium influx in cultured bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of bradykinin on prostaglandin I(2) synthesis in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Mechanism of bradykinin-stimulated prostacyclin synthesis in porcine aortic endothelial cells. [scholars.duke.edu]
- 12. Bradykinin-induced release of prostacyclin and thromboxanes from bovine pulmonary artery endothelial cells. Studies with lower homologs and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. hellobio.com [hellobio.com]
- 16. Simultaneous Measurements of Intracellular Calcium and Membrane Potential in Freshly Isolated and Intact Mouse Cerebral Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Nitric Oxide Griess Assay [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 27. Publishers Panel [diagnostykalaboratoryjna.eu]
- 28. benchchem.com [benchchem.com]
- 29. Endothelial paracellular permeability assay [protocols.io]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Bradykinin signaling regulates solute permeability and cellular junction organization in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Bradykinin- and thrombin-induced increases in endothelial permeability occur independently of phospholipase C but require protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. einstein.elsevierpure.com [einstein.elsevierpure.com]
An In-depth Technical Guide on Bradykinin B1 vs. B2 Receptor Function in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kallikrein-kinin system plays a crucial role in inflammation, primarily through the actions of the vasoactive peptide bradykinin. Bradykinin exerts its pro-inflammatory effects by activating two distinct G protein-coupled receptors (GPCRs), the B1 and B2 receptors (B1R and B2R). While both receptors are implicated in the inflammatory cascade, they exhibit significant differences in their expression, regulation, signaling pathways, and overall function. This technical guide provides a comprehensive analysis of the B1 and B2 receptors in the context of inflammation, detailing their molecular and cellular functions, summarizing key quantitative data, outlining experimental methodologies for their study, and visualizing critical pathways and workflows.
Introduction
Bradykinin is a potent inflammatory mediator that contributes to the classic signs of inflammation, including pain, swelling, and redness.[1][2] It is produced upon tissue injury and activates two receptor subtypes, B1R and B2R, which belong to the GPCR superfamily.[3] Although they share some similarities, their distinct characteristics dictate their specific roles in acute versus chronic inflammatory processes.[3] A thorough understanding of these differences is paramount for the development of targeted therapeutics for a range of inflammatory disorders.
Receptor Expression and Regulation
A key differentiator between the B1 and B2 receptors lies in their expression patterns under physiological and pathological conditions.
-
Bradykinin B2 Receptor (B2R): The B2R is constitutively expressed in a wide variety of tissues.[4][5] This widespread and constant expression allows for immediate responses to bradykinin, which is rapidly generated following tissue injury, positioning B2R as a key player in the acute phase of inflammation.[3][4]
-
Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically absent or expressed at very low levels in healthy tissues.[5] Its expression is significantly upregulated in response to tissue injury and pro-inflammatory stimuli such as cytokines (e.g., IL-1β, TNF-α) and bacterial endotoxins (lipopolysaccharide, LPS).[6][7][8] This inducible nature implicates B1R in the progression and maintenance of chronic inflammatory states.[3][4]
Ligand Specificity
The B1 and B2 receptors are activated by different kinin peptides.
-
B2R: The primary endogenous agonist for the B2R is bradykinin itself.[7]
-
B1R: The B1R is preferentially activated by the metabolic products of kinins, specifically des-Arg⁹-bradykinin.[4][7][8] These metabolites are generated by the action of carboxypeptidases on bradykinin.[9]
Signaling Pathways
Both B1R and B2R are coupled to G proteins and initiate intracellular signaling cascades, but with some notable distinctions.
B2 Receptor Signaling
The B2R primarily couples to Gαq and Gαi proteins.[8][10]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10] This pathway is central to many of the acute effects of bradykinin, such as increased vascular permeability and pain.[10]
-
Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
MAPK Pathway: B2R activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[10]
Caption: Simplified signaling cascade of the Bradykinin B2 receptor.
B1 Receptor Signaling
The B1R also couples to Gαq and Gαi, initiating similar downstream events as the B2R, including intracellular calcium mobilization.[11][12] A key feature of B1R signaling is its potent and sustained activation of the MAPK cascade, which is thought to contribute significantly to its role in chronic inflammation.[6] This prolonged signaling can lead to changes in gene expression that perpetuate the inflammatory state.
Caption: Key signaling events following Bradykinin B1 receptor activation.
Functional Roles in Inflammation
The differences in expression, regulation, and signaling translate into distinct functional roles for B1R and B2R in inflammation.
Table 1: Functional Comparison of B1 and B2 Receptors in Inflammation
| Feature | Bradykinin B1 Receptor (B1R) | Bradykinin B2 Receptor (B2R) |
| Primary Role | Chronic Inflammation[3][4] | Acute Inflammation[3][4] |
| Pain | Chronic inflammatory and neuropathic pain[4] | Acute pain[4] |
| Vascular Permeability | Contributes to sustained edema | Potent inducer of acute edema |
| Leukocyte Recruitment | Involved in sustained leukocyte infiltration | Initiates early leukocyte recruitment |
| Cytokine Production | Can induce pro-inflammatory cytokine release | Can stimulate mediator release |
| Receptor Desensitization | Resistant to desensitization[13] | Rapidly desensitizes[13] |
Experimental Protocols
The study of B1 and B2 receptor function relies on a variety of well-established experimental techniques.
Receptor Binding Assays
These assays are fundamental for determining the affinity of ligands for the B1 and B2 receptors.
-
Methodology: Radioligand Binding
-
Membrane Preparation: Prepare cell membranes from cell lines engineered to express high levels of either B1R or B2R (e.g., HEK293 or CHO cells).[14]
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-Bradykinin for B2R, or [³H]-Lys-des-Arg⁹-Bradykinin for B1R) and varying concentrations of a competing unlabeled test compound.[15]
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[15]
-
Data Analysis: Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine the compound's affinity.
-
Caption: A typical workflow for a radioligand binding assay.
Functional Assays
These assays measure the cellular response to receptor activation.
-
Methodology: Calcium Mobilization Assay
-
Cell Culture: Culture cells expressing the receptor of interest in multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add the test compound (agonist or antagonist) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the dose-dependent response to agonists (EC₅₀) or the inhibitory effect of antagonists (IC₅₀).
-
-
Methodology: Western Blot for MAPK Activation
-
Cell Treatment: Treat receptor-expressing cells with agonists for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration of each lysate.[14]
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[14]
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of MAPK proteins (e.g., phospho-ERK1/2) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Therapeutic Implications
The distinct roles of B1R and B2R in inflammation present different opportunities for therapeutic intervention.
-
B2R Antagonists: Given the B2R's role in acute inflammation, its antagonists are primarily useful for conditions characterized by rapid bradykinin release. A notable example is Icatibant, a selective B2R antagonist used to treat acute attacks of hereditary angioedema.[3]
-
B1R Antagonists: The upregulation of B1R in chronic inflammatory conditions makes it an attractive target for diseases such as rheumatoid arthritis, inflammatory bowel disease, and chronic pain.[16] Several B1R antagonists are in various stages of preclinical and clinical development.
Conclusion
The bradykinin B1 and B2 receptors are key players in the inflammatory response, with the B2R mediating acute effects and the B1R contributing to chronic inflammation. Their differential expression, regulation, and signaling pathways provide a basis for the development of selective antagonists to treat a variety of inflammatory disorders. The experimental methodologies described herein are essential tools for the continued investigation of these important therapeutic targets.
References
- 1. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gosset.ai [gosset.ai]
- 6. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 12. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
The Role of Bradykinin Acetate in Neuropathic Pain Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of bradykinin acetate in the pathogenesis of neuropathic pain, drawing upon established preclinical models. We delve into the molecular signaling pathways, present detailed experimental protocols, and offer a quantitative analysis of the effects of bradykinin and its antagonists, providing a foundational resource for researchers and professionals in pain drug discovery and development.
Introduction: Bradykinin and Neuropathic Pain
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, is characterized by spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (exaggerated pain from a painful stimulus).[1] Bradykinin, a potent inflammatory mediator, has been identified as a key player in the initiation and maintenance of neuropathic pain.[2][3][4] This nonapeptide is generated at sites of tissue injury and inflammation and exerts its effects through the activation of two distinct G-protein coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[5][6]
Under normal physiological conditions, the B2 receptor is the primary mediator of bradykinin's acute effects. However, following nerve injury and in chronic inflammatory states, the expression of the B1 receptor is significantly upregulated, contributing to the persistence of pain hypersensitivity.[6][7] Both B1 and B2 receptors are localized on sensory neurons, and their activation leads to neuronal sensitization and hyperexcitability, key mechanisms underlying neuropathic pain.[8][9] This guide will explore the intricate involvement of bradykinin and its receptors in various animal models of neuropathic pain, providing insights into potential therapeutic targets.
Bradykinin Signaling Pathways in Nociception
The binding of bradykinin to its receptors on nociceptive neurons triggers a cascade of intracellular signaling events that ultimately lead to neuronal depolarization and sensitization. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]
IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[10][11] Activated PKC can then phosphorylate and sensitize various ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[10][11][12] The sensitization of these channels lowers their activation threshold, making the neuron more responsive to thermal and mechanical stimuli, a hallmark of hyperalgesia.[2][3]
Caption: Bradykinin signaling cascade in nociceptors.
Experimental Protocols in Neuropathic Pain Models
Several well-established animal models are utilized to study the mechanisms of neuropathic pain and to evaluate the efficacy of potential analgesics. These models involve surgical nerve injury to induce pain-like behaviors in rodents.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce neuropathic pain.[13][14][15]
Methodology:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).[14]
-
Surgical Procedure:
-
An incision is made on the lateral side of the thigh to expose the common sciatic nerve.[14]
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are placed around the nerve with approximately 1mm spacing between them.[14] The ligatures should be tightened to the point where they just evoke a brief twitch in the corresponding hind limb.
-
The muscle and skin are then sutured in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a short duration.
-
Behavioral Testing: Pain-related behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can persist for several weeks.[14]
Caption: Workflow for the Chronic Constriction Injury model.
Partial Sciatic Nerve Ligation (PSNL) Model
The PSNL model produces a partial nerve injury, resulting in robust and long-lasting neuropathic pain behaviors.[13][15]
Methodology:
-
Anesthesia and Surgical Exposure: Similar to the CCI model, the animal is anesthetized, and the sciatic nerve is exposed.
-
Ligation: Approximately one-third to one-half of the dorsal portion of the sciatic nerve is tightly ligated with a silk suture.
-
Closure and Post-operative Care: The wound is closed, and the animal is monitored.
-
Behavioral Manifestations: Animals typically develop mechanical and thermal hypersensitivity in the ipsilateral paw within days of the surgery.
Spinal Nerve Ligation (SNL) Model
The SNL model involves the ligation of spinal nerves that contribute to the sciatic nerve, producing a well-defined and reproducible neuropathic pain state.[13][15][16]
Methodology:
-
Anesthesia and Surgical Approach: The animal is anesthetized, and a dorsal incision is made to expose the L5 and L6 spinal nerves.
-
Ligation: The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture distal to the dorsal root ganglion.[16]
-
Closure and Recovery: The wound is closed, and the animal is allowed to recover.
-
Pain Behavior: This model results in significant mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[16]
Pain Behavior Assessment
-
Mechanical Allodynia: This is commonly assessed using von Frey filaments. These are a series of calibrated plastic filaments that are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament of the lowest force that elicits a withdrawal response.[16]
-
Thermal Hyperalgesia: The Hargreaves test is a standard method for measuring thermal sensitivity. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.[16] A shorter withdrawal latency indicates thermal hyperalgesia.
Quantitative Data on Bradykinin's Role in Neuropathic Pain
Studies using these neuropathic pain models have provided quantitative evidence for the involvement of bradykinin and its receptors in pain hypersensitivity.
| Neuropathic Pain Model | Animal | Bradykinin Receptor | Effect of Antagonist | Outcome Measure | Reference |
| Chronic Constriction Injury (CCI) | Rat | B2 | Increased B2 mRNA expression in ipsilateral dorsal root ganglia (DRG) at 48 hours. | mRNA Expression | [7] |
| Chronic Constriction Injury (CCI) | Rat | B1 | Increased B1 mRNA expression in ipsilateral DRG at 14 days. | mRNA Expression | [7] |
| Chronic Constriction Injury (CCI) | Rat | B2 | HOE-140 (B2 antagonist) produced an analgesic effect at both 48 hours and 14 days. | Analgesia | [7] |
| Chronic Constriction Injury (CCI) | Rat | B1 | des-Arg(9), [Leu(8)]-BK (B1 antagonist) had an analgesic effect only at 14 days. | Analgesia | [7] |
| Partial Sciatic Nerve Ligation | Rat | B1 & B2 | Increased B1R and B2R binding sites in the spinal cord and DRG at 2 and 14 days. | Receptor Binding | [17] |
| Partial Sciatic Nerve Ligation | Rat | B1 | LF22-0542 (10 mg/kg, s.c.) blocked thermal hyperalgesia at day 21. | Thermal Hyperalgesia | [17] |
| Partial Sciatic Nerve Ligation | Rat | B2 | LF16-0687 (3 mg/kg, s.c.) blocked thermal hyperalgesia at day 21. | Thermal Hyperalgesia | [17] |
| Partial Sciatic Nerve Ligation | Rat | B1 & B2 | Antagonists had no effect on tactile and cold allodynia. | Allodynia | [17] |
| Diabetic Neuropathy | Mouse | B1 | B1 knockout mice were resistant to the development of heat hyperalgesia. | Heat Hyperalgesia | [10] |
| Brachial Plexus Avulsion | Mouse | B1 | B1 knockout mice showed prolonged resistance to heat hyperalgesia. | Heat Hyperalgesia | [10] |
Conclusion and Future Directions
The evidence strongly supports a pivotal role for bradykinin, acting through both B1 and B2 receptors, in the pathophysiology of neuropathic pain. The upregulation of these receptors following nerve injury and the analgesic effects of their antagonists in preclinical models highlight the therapeutic potential of targeting the kallikrein-kinin system.[7][17][18] Future research should focus on the development of highly selective and bioavailable B1 and B2 receptor antagonists with favorable pharmacokinetic profiles for clinical use. Furthermore, exploring the downstream signaling pathways in more detail may reveal novel targets for the development of more effective and safer analgesics for the treatment of neuropathic pain. The continued use of the robust animal models detailed in this guide will be instrumental in these endeavors.
References
- 1. Allodynia and hyperalgesia in neuropathic pain: clinical manifestations and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pcpr.pitt.edu [pcpr.pitt.edu]
- 4. [Animal studies on neuropathic pain: the role of cytokines and cytokine receptors in pathogenesis and therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinin receptors in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased mRNA expression of the B1 and B2 bradykinin receptors and antinociceptive effects of their antagonists in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin as a pain mediator: receptors are localized to sensory neurons, and antagonists have analgesic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excitation and sensitization of nociceptors by bradykinin: what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 15. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Role of kinin B1 and B2 receptors in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinins and their B1 and B2 receptors as potential therapeutic targets for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
Bradykinin Acetate and Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms, quantitative effects, and experimental methodologies related to the modulation of the blood-brain barrier (BBB) by bradykinin acetate and its analogs. The transient and reversible increase in BBB permeability induced by these agents presents a significant opportunity for enhancing the delivery of therapeutic molecules to the central nervous system (CNS).
Introduction: The Bradykinin System and the Blood-Brain Barrier
The blood-brain barrier is a highly selective, dynamic interface that protects the CNS from potentially harmful substances in the bloodstream while regulating the transport of essential nutrients.[1] This barrier, however, also presents a major obstacle for the delivery of therapeutic agents to the brain.[2] Bradykinin, a nine-amino-acid vasoactive peptide, has been identified as a potent modulator of BBB permeability.[3][4] this compound is a salt form of this peptide commonly used in research.[5]
Bradykinin exerts its effects by binding to two specific G protein-coupled receptors: the B1 and B2 receptors.[6]
-
Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed on the endothelial cells that form the BBB and is considered the primary mediator of bradykinin's physiological effects, including its rapid and transient impact on vascular permeability.[3][6][7]
-
Bradykinin B1 Receptor (B1R): Under normal physiological conditions, B1R expression is low. However, its expression is induced by tissue injury and inflammatory mediators, implicating it in chronic inflammatory responses.[3][6][8]
Activation of these receptors, particularly B2R, on brain microvascular endothelial cells (BMECs) initiates a cascade of intracellular signaling events that temporarily alter the integrity of the BBB, creating a "window of opportunity" for drug delivery.[9][10]
Signaling Pathways of Bradykinin-Mediated BBB Permeability
The interaction of bradykinin with its receptors on BMECs triggers multiple signaling pathways that converge to increase BBB permeability through both paracellular (between cells) and transcellular (through cells) routes.
B2 Receptor-Mediated Signaling
The most well-characterized pathway involves the B2 receptor. Upon binding bradykinin, the B2R activates G proteins (primarily Gαq/11), leading to the stimulation of Phospholipase C (PLC).[11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytoplasm.[1][12][13] This increase in intracellular Ca2+ is a critical event in the signaling cascade.[12]
-
Downstream Effectors: The elevated Ca2+ levels, along with DAG, activate several downstream effector proteins:
-
Phospholipase A2 (PLA2): Activated PLA2 releases arachidonic acid from the cell membrane.[14] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins and leukotrienes, as well as free radicals, which contribute to increased permeability.[14]
-
Nitric Oxide Synthase (NOS): The Ca2+/calmodulin complex can activate endothelial NOS (eNOS), leading to the production of nitric oxide (NO).[15][16] NO is a potent vasodilator and can further increase vascular permeability.
-
Protein Kinase C (PKC): DAG activates PKC, which can phosphorylate various target proteins, including those involved in tight junction regulation and cytoskeletal arrangement.[11]
-
These events collectively lead to the disengagement of tight junction proteins and rearrangement of the actin cytoskeleton, increasing paracellular permeability.[8][17] Some evidence also points to an increase in pinocytotic vesicle formation, suggesting a role for the transcellular pathway.[4][17]
B1 Receptor-Mediated Signaling
In pathological states such as stroke or inflammation, where B1R expression is upregulated, its activation can also contribute to BBB breakdown.[15][16] B1R signaling can exacerbate BBB impairment, often through a pathway involving inducible nitric oxide synthase (iNOS).[15][16]
Quantitative Data on Bradykinin-Induced Permeability Changes
The effect of bradykinin and its analogs on BBB permeability has been quantified in numerous studies using various models and techniques. The data consistently show a dose-dependent and transient increase in permeability.
| Agent | Dose / Concentration | Model System | Permeability Marker / Method | Key Quantitative Finding | Reference |
| Bradykinin | 5 µM | Anesthetized Rat (in vivo) | Lucifer Yellow (single vessel) | Permeability increased to ~1.64 x 10⁻⁶ cm s⁻¹ | [14] |
| Bradykinin | 0.05 - 50 µM | Anesthetized Rat (in vivo) | Lucifer Yellow (single vessel) | Dose-dependent increase in permeability; logEC₅₀ of -5.3 | [14] |
| Bradykinin (BK) | 1 µM | ECV304/C6 co-culture (in vitro) | Transendothelial Electrical Resistance (TEER) | Induced a significant fall in TEER | [12] |
| RMP-7 (Cereport) | Not specified | Rat glioma model (in vivo) | [¹⁴C]carboplatin, [¹⁴C]dextran | Dose-related increase in permeability to hydrophilic compounds | [10][18] |
| NG291 (B2 Agonist) | 50 µg/kg (i.v.) | CD-1 Mice (in vivo) | ⁹⁹mTc-albumin (66.5 kDa) | Significantly increased leakage of albumin | [19] |
| NG291 (B2 Agonist) | 100 µg/kg (i.v.) | CD-1 Mice (in vivo) | ⁹⁹mTc-albumin, ¹⁴C-sucrose (340 Da) | Significantly augmented leakage of both sucrose and albumin | [19] |
| NG291 (B2 Agonist) | 100 µg/kg (i.v.) | Sprague Dawley Rats (in vivo) | Evans blue extravasation | Peak BBB disruption observed 1 hour post-injection, returning to baseline by 8 hours | [1] |
| Tissue Kallikrein (TK) | High Dose | Mice (in vivo) & BMVECs (in vitro) | Evans blue, Sodium-FITC, TEER | Significant increase in BBB permeability and decreased TEER | [15][16] |
| des-Arg⁹-bradykinin (DBK) | Not specified | Mice (in vivo) | Evans blue dye | Facilitated the presence of EB in the brain parenchyma | [6] |
Experimental Protocols
A variety of in vivo and in vitro models are employed to study the effects of this compound on the BBB.
In Vivo Methodologies
In vivo experiments are crucial for understanding the physiological response to bradykinin in a complex biological system.
-
Animal Models: Sprague Dawley rats, Wistar rats, and CD-1 mice are commonly used.[1][18]
-
Administration: Bradykinin or its analogs are typically administered via intracarotid infusion to target the cerebral vasculature directly or via intravenous (i.v.) injection.[1][18]
-
Permeability Assessment:
-
Evans Blue (EB) Extravasation: EB dye binds to serum albumin. Following i.v. injection of the dye, animals are treated with the bradykinin agonist. After a set circulation time, the animal is perfused to remove intravascular dye. The amount of dye that has extravasated into the brain parenchyma is then quantified, often by spectrophotometry of brain homogenates or visualized through histology.[1][17] This method provides a robust measure of albumin leakage across the BBB.
-
Radiolabeled Tracer Studies: Small molecules (e.g., [¹⁴C]sucrose) or large molecules (e.g., ⁹⁹mTc-albumin) are injected, and their accumulation in the brain tissue is measured.[1][19] This allows for the assessment of permeability changes to molecules of different sizes.
-
Single-Vessel Permeability Measurement: In anesthetized animals with a cranial window, the permeability of individual pial microvessels can be measured by observing the leakage of a fluorescent dye (like sodium fluorescein or Lucifer Yellow) from the vessel into the surrounding tissue using fluorescence microscopy.[14]
-
In Vitro Methodologies
In vitro models allow for controlled studies of the cellular and molecular mechanisms at the BBB.
-
Cell Culture Models: These typically involve growing BMECs as a monolayer on a semi-permeable membrane in a Transwell insert.[20] To better mimic the in vivo environment, BMECs are often co-cultured with other cells of the neurovascular unit, such as astrocytes or C6 glioma cells, which help induce a tighter barrier.[12][20]
-
Permeability Assessment:
-
Transendothelial Electrical Resistance (TEER): TEER is a measure of the electrical resistance across the endothelial monolayer and is a reliable indicator of tight junction integrity.[12] A decrease in TEER signifies an increase in paracellular permeability. Measurements are taken using an ohmmeter with "chopstick" electrodes.
-
Tracer Flux Assays: A tracer molecule (e.g., fluorescently labeled dextran or sodium fluorescein) is added to the apical (upper) chamber of the Transwell.[16] At various time points, samples are taken from the basolateral (lower) chamber to measure the amount of tracer that has crossed the endothelial monolayer.
-
Conclusion
This compound and its synthetic analogs, particularly selective B2 receptor agonists like RMP-7 (Cereport) and NG291, are potent modulators of blood-brain barrier permeability.[1][7][9] They act primarily through a B2 receptor-mediated signaling cascade involving intracellular calcium mobilization, activation of PLA2 and NOS, and subsequent alteration of tight junction proteins and the actin cytoskeleton.[1][12][14][17] The resulting increase in permeability is dose-dependent, rapid in onset, and, crucially, transient, with the barrier integrity being restored within minutes to hours after withdrawal of the agonist.[1][18] This controlled and reversible opening of the BBB holds significant therapeutic potential, offering a viable strategy to enhance the delivery of a wide range of pharmacological agents into the CNS for the treatment of neurological disorders.
References
- 1. Frontiers | The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury [frontiersin.org]
- 2. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological Modification of Bradykinin Induced Breakdown of the Blood-brain Barrier | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 5. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. The development of the bradykinin agonist labradimil as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin/bradykinin 1 receptor promotes brain microvascular endothelial cell permeability and proinflammatory cytokine release by downregulating Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilitation of drug entry into the CNS via transient permeation of blood brain barrier: laboratory and preliminary clinical evidence from bradykinin receptor agonist, Cereport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Permeability of the blood brain barrier by the bradykinin agonist, RMP-7: evidence for a sensitive, auto-regulated, receptor-mediated system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bradykinin increases permeability by calcium and 5-lipoxygenase in the ECV304/C6 cell culture model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelial calcium dynamics, connexin channels and blood-brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute effects of bradykinin on cerebral microvascular permeability in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increase in Blood-Brain Barrier Permeability is Modulated by Tissue Kallikrein via Activation of Bradykinin B1 and B2 Receptor-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Bradykinin increases blood-tumor barrier permeability by down-regulating the expression levels of ZO-1, occludin, and claudin-5 and rearranging actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Blood-Brain Barrier Models for Neuroinfectious Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
cardiovascular effects of bradykinin acetate infusion
An In-depth Technical Guide on the Cardiovascular Effects of Bradykinin Acetate Infusion
Abstract
Bradykinin is a potent vasoactive nonapeptide of the kallikrein-kinin system that plays a critical role in cardiovascular regulation. Its infusion elicits a range of significant hemodynamic effects, primarily mediated through the activation of B1 and B2 receptors, which are G protein-coupled receptors. This technical guide provides a comprehensive overview of the , detailing the underlying signaling pathways, summarizing quantitative data from key human and animal studies, and outlining the experimental protocols used in this research. The information is intended to serve as a core resource for professionals engaged in cardiovascular research and drug development.
Introduction
Bradykinin (BK) is a key mediator in various physiological and pathological processes, including inflammation and blood pressure control.[1][2] Its cardiovascular effects are of particular interest due to their therapeutic potential and their role in the mechanism of action of certain drugs, such as angiotensin-converting enzyme (ACE) inhibitors.[3][4] ACE, also known as kininase II, is a primary enzyme responsible for the degradation of bradykinin.[1][2] Therefore, ACE inhibitors increase the bioavailability of endogenous bradykinin, contributing to their blood pressure-lowering effects.[5][6] This document synthesizes findings on the direct cardiovascular consequences of exogenous this compound administration.
Bradykinin Receptor Signaling Pathways
Bradykinin exerts its effects by binding to two main types of G protein-coupled receptors: the B2 receptor, which is constitutively expressed in most tissues, and the B1 receptor, which is typically induced by tissue injury and inflammation.[2][7][8] The cardiovascular effects of acute bradykinin infusion are predominantly mediated by the B2 receptor.[7][9]
Upon binding to the B2 receptor, typically coupled to Gαq protein, a signaling cascade is initiated.[10][11] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[11] The elevated intracellular calcium activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[7][8] NO diffuses to adjacent vascular smooth muscle cells, causing vasodilation. Additionally, this pathway can stimulate the production of vasodilatory prostaglandins.[7]
Quantitative Data on Cardiovascular Effects
Bradykinin infusion results in dose-dependent changes in several cardiovascular parameters. The primary effect is vasodilation, leading to a reduction in blood pressure and peripheral resistance.[5][6][12]
Human Studies
Intravenous or intra-arterial infusion of bradykinin in humans elicits marked hemodynamic responses. Studies have consistently shown a decrease in systemic vascular resistance and mean arterial pressure.[5][13] In the coronary circulation, intracoronary bradykinin infusion increases coronary artery diameter and blood flow.[14]
| Parameter | Bradykinin Dose/Infusion | Change Observed | Study Population | Citation |
| Mean Arterial Pressure (MAP) | Intravenous Infusion | Dose-dependent decrease | Normotensive & Hypertensive Subjects | [5] |
| Systemic Vascular Resistance | Intravenous Infusion | Marked reduction | Normotensive & Hypertensive Subjects | [5] |
| Systemic Vascular Resistance | B9340 (BK antagonist) infusion in patients on enalapril | Increase of +315 dynes·s/cm⁵ | Patients with Heart Failure | [13][15] |
| Mean Arterial Pressure (MAP) | B9340 (BK antagonist) infusion in patients on enalapril | Increase of +5.2 mm Hg | Patients with Heart Failure | [13][15] |
| Cardiac Output | B9340 (BK antagonist) infusion in patients on enalapril | Reduction compared to placebo | Patients with Heart Failure | [13][15] |
| Coronary Artery Diameter | 0.6 and 2.0 µ g/min (intracoronary) | Significant increase | Patients without significant stenosis | [14] |
| Coronary Blood Flow (CBF) | 0.2, 0.6, 2.0 µ g/min (intracoronary) | Dose-dependent increase | Patients with atypical chest pain | [16] |
| Heart Rate | 0.6 and 2.0 µ g/min (intracoronary) | No significant change | Patients without significant stenosis | [14] |
Animal Studies
Animal models have been crucial for elucidating the hemodynamic effects of bradykinin. Studies in rats, for instance, demonstrate an initial, transient fall in blood pressure and total peripheral resistance, accompanied by an increase in cardiac output and stroke volume.[12]
| Parameter | Bradykinin Dose/Infusion | Change Observed | Animal Model | Citation |
| Blood Pressure | 20 µg/kg/min (intravenous) | Initial decrease | Anesthetized Rats | [12] |
| Total Peripheral Resistance | 20 µg/kg/min (intravenous) | Initial decrease | Anesthetized Rats | [12] |
| Cardiac Output | 20 µg/kg/min (intravenous) | Initial increase, then normalization | Anesthetized Rats | [12][17] |
| Stroke Volume | 20 µg/kg/min (intravenous) | Initial increase, then normalization | Anesthetized Rats | [12] |
| Renal Vascular Resistance | 1 µg/kg/min (intravenous) | Reduction | Anesthetized Rats | [12] |
| Renal Vascular Resistance | 4 or 20 µg/kg/min (intravenous) | Unchanged or markedly increased (prostaglandin-mediated) | Anesthetized Rats | [12] |
| Coronary Blood Flow | Endogenous BK blockade (HOE-140) | Significant reduction | Conscious Dogs | [18] |
| Total Systemic Resistance | Endogenous BK blockade (HOE-140) after CHF | Significant increase | Conscious Dogs with Heart Failure | [18] |
Experimental Protocols
The methodologies employed to study the effects of bradykinin are critical for the interpretation of results. Below are summaries of key experimental protocols.
Protocol: Systemic Hemodynamics in Heart Failure Patients
This protocol was designed to determine the contribution of bradykinin to the hemodynamic effects of ACE inhibition in patients with chronic heart failure.[13][15]
-
Subjects: Patients with chronic heart failure (NYHA grade II-IV).
-
Study Design: Randomized, double-blind, crossover trial. Patients received either enalapril (ACE inhibitor) or losartan (angiotensin receptor blocker) for 6 weeks.
-
Procedure:
-
Following the 6-week treatment period, patients underwent right heart catheterization for hemodynamic monitoring.
-
Patients were randomized to receive an intravenous infusion of either B9340 (a bradykinin B1/B2 receptor antagonist) at 2 to 20 µg/kg/min or a saline placebo.
-
Hemodynamic parameters including mean arterial pressure, systemic vascular resistance, cardiac output, and pulmonary pressures were continuously recorded.
-
-
Key Finding: The infusion of the bradykinin antagonist in patients treated with an ACE inhibitor led to a significant increase in mean arterial pressure and systemic vascular resistance, demonstrating that bradykinin contributes to the vasodilator effects of ACE inhibition.[13][15]
Protocol: Coronary Vasodilation in Humans
This protocol aimed to determine the role of nitric oxide in bradykinin-induced coronary vasodilation in vivo.[14]
-
Subjects: 20 patients with no significant atherosclerotic stenosis in the study artery.
-
Procedure:
-
A Doppler flow wire and quantitative coronary arteriography were used to measure coronary blood flow (CBF) and epicardial coronary artery diameter, respectively.
-
Bradykinin was infused into the coronary artery at doses of 0.6 and 2.0 µ g/min .
-
The measurements were repeated after pretreatment with N(G)-monomethyl-L-arginine (L-NMMA), a nitric oxide synthase inhibitor.
-
-
Key Finding: Pretreatment with L-NMMA significantly reduced the increases in coronary artery diameter and CBF induced by bradykinin, confirming that bradykinin-induced coronary vasodilation is mediated by nitric oxide.[14]
Conclusion
Intravenous and intra-arterial infusions of this compound produce potent and clinically significant cardiovascular effects, primarily characterized by vasodilation, a decrease in blood pressure, and an increase in regional blood flow. These effects are predominantly mediated through the B2 receptor and the subsequent activation of the nitric oxide and prostaglandin pathways. The quantitative data and experimental protocols summarized in this guide underscore the pivotal role of the kallikrein-kinin system in cardiovascular homeostasis. For researchers and drug development professionals, a thorough understanding of these mechanisms is essential for the development of novel cardiovascular therapies and for optimizing the use of existing medications that interact with the bradykinin system, such as ACE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin-mediated cardiovascular protective actions of ACE inhibitors. A new dimension in anti-ischaemic therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effects of bradykinin on myocardial energy metabolism and infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of bradykinin on systemic and pulmonary circulation in healthy and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of bradykinin on arteries and veins in systemic and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Haemodynamic effects of bradykinin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Bradykinin-induced vasodilation of human coronary arteries in vivo: role of nitric oxide and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bradykinin contributes to the systemic hemodynamic effects of chronic angiotensin-converting enzyme inhibition in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bradykinin stimulates the release of tissue plasminogen activator in human coronary circulation: effects of angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BRADYKININ: VASCULAR RELAXANT, CARDIAC STIMULANT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functional effects of endogenous bradykinin in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Bradykinin Acetate in Neuroinflammatory Disease Research: A Technical Guide
Abstract: Bradykinin (BK), a potent inflammatory mediator of the Kallikrein-Kinin System (KKS), plays a multifaceted and critical role in the pathophysiology of various neuroinflammatory diseases. Acting through its two primary G protein-coupled receptors, the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R), bradykinin contributes to key pathological processes including blood-brain barrier disruption, edema formation, and immune cell modulation. This technical guide provides an in-depth overview of the function of bradykinin acetate in neuroinflammatory research, summarizing its mechanism of action across conditions such as ischemic stroke, Alzheimer's disease, multiple sclerosis, and traumatic brain injury. It includes a compilation of quantitative data, detailed experimental protocols for in vivo and in vitro models, and visualizations of core signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.
The Kallikrein-Kinin System and Bradykinin
The Kallikrein-Kinin System (KKS) is a cascade of plasma proteins that, upon activation by tissue injury or inflammation, leads to the release of vasoactive peptides known as kinins.[1][2] The primary effector molecule of this system is bradykinin, a nonapeptide cleaved from its precursor, high-molecular-weight kininogen (HMWK), by the serine protease plasma kallikrein.[3] Bradykinin's biological activity is potent but short-lived, as it is rapidly degraded by enzymes, most notably Angiotensin-Converting Enzyme (ACE).[3] Its effects are mediated through two distinct receptors, B1 and B2, which trigger intracellular signaling cascades that regulate vasodilation, vascular permeability, and pain.[3][4]
Bradykinin Receptors and Signaling Mechanisms
Bradykinin B1 Receptor (B1R)
The B1 receptor is typically expressed at very low levels in healthy tissues.[5] However, its expression is rapidly induced by tissue injury, inflammatory mediators like cytokines (e.g., TNF-α, IFN-γ), and bacterial endotoxins.[5][6][7] This inducible nature makes the B1R a key player in chronic inflammatory states and a specific target for therapeutic intervention.[7] It is activated by des-Arg9-bradykinin, a metabolite of bradykinin.[7]
Bradykinin B2 Receptor (B2R)
In contrast to the B1R, the B2 receptor is constitutively expressed in a wide range of cells, including neurons, astrocytes, microglia, and endothelial cells of the central nervous system (CNS).[8][9][10] It is the primary mediator of the acute effects of bradykinin, such as vasodilation, increased vascular permeability, and pain transmission.[2][11]
Downstream Signaling Pathways
Activation of both B1 and B2 receptors, which are coupled to Gq/11 proteins, initiates a canonical signaling cascade.[12] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor NF-κB, culminating in the production of inflammatory mediators like prostaglandins, cytokines, and nitric oxide.[13][14]
Caption: Canonical signaling cascade following Bradykinin B2 receptor activation.
Role of Bradykinin in Neuroinflammatory Pathologies
Ischemic Stroke
In the context of ischemic stroke, bradykinin is a key mediator of post-ischemic inflammation and edema.[8] Activation of B2R on endothelial cells, astrocytes, and microglia contributes to blood-brain barrier (BBB) disruption, increased vascular permeability, and the release of other inflammatory mediators like cytokines and prostaglandins.[8][15] This can exacerbate brain edema and neuronal injury.[11][15] Conversely, some studies suggest B2R activation may have neuroprotective effects by improving cerebral perfusion and exerting anti-apoptotic actions.[8] The B1R, which is upregulated after ischemia, is largely considered to have pro-inflammatory effects, and its inhibition has been shown to reduce post-ischemic inflammation.[8][16]
Alzheimer's Disease (AD)
Evidence suggests a significant link between the KKS and Alzheimer's disease pathology. Aggregated amyloid-β (Aβ) peptides, a hallmark of AD, can activate the KKS cascade, leading to bradykinin release.[17] Studies have found significantly elevated levels of bradykinin in the plasma of AD patients compared to controls, while cerebrospinal fluid (CSF) levels are reduced.[18][19] This suggests a role for peripheral inflammation in AD pathology.[18] Furthermore, bradykinin itself can promote the hyperphosphorylation of tau protein, another key feature of AD, and B1R levels are found to be upregulated in astrocytes surrounding Aβ plaques.[13]
Multiple Sclerosis (MS)
In multiple sclerosis, a chronic inflammatory disease of the CNS, the KKS is implicated in the breakdown of the BBB and the trafficking of immune cells into the brain and spinal cord.[1][20] The B1 receptor is significantly upregulated on T lymphocytes of MS patients, particularly during active relapses.[5][6] This upregulation is believed to facilitate the migration of these inflammatory cells across the endothelial barrier into the CNS.[6] Studies using the Experimental Autoimmune Encephalomyelitis (EAE) animal model of MS have shown that modulating the KKS, for instance with ACE inhibitors that increase bradykinin levels, can paradoxically decrease the severity of the disease, suggesting a complex immunomodulatory role.[1][21]
Traumatic Brain Injury (TBI)
Following a traumatic brain injury, the KKS is one of the first inflammatory pathways to be activated.[22] Bradykinin contributes significantly to the development of cerebral edema by increasing the permeability of the BBB.[10][23] This has made bradykinin receptors, particularly B2R, an attractive target for therapeutic intervention. However, clinical trials with B2R antagonists like Anatibant have not demonstrated efficacy and, in some cases, suggested potential harm, highlighting the complexity of targeting this system in acute brain injury.[2][23][24] Long-term studies in animal models suggest B2R may mediate chronic neuroinflammation and subsequent cognitive impairment after TBI.[22]
Caption: Logical flow of bradykinin-mediated blood-brain barrier breakdown.
Quantitative Data Summary
Quantitative data on bradykinin's role in neuroinflammation is often specific to the experimental model and disease context. The table below summarizes key findings from clinical studies in Alzheimer's Disease.
| Parameter | Disease State | Control Group | Finding | Significance (p-value) | Reference |
| Plasma Bradykinin | Alzheimer's Disease (AD) | Non-Demented (ND) | 2751 ± 458.2 pg/ml | 1001 ± 86.69 pg/ml | p=0.0011 |
| CSF Bradykinin | Alzheimer's Disease (AD) | Non-Demented (ND) | 19.0 ± 2.4 pg/ml | 33.8 ± 5.9 pg/ml | p=0.011 |
Note: CSF = Cerebrospinal Fluid. Data are presented as mean ± SEM.
Key Experimental Protocols and Models
In Vivo Models
Rodent Paw Edema Model This acute, reproducible model is widely used to quantify edema formation and assess the efficacy of anti-inflammatory compounds that target the KKS.[4]
-
1. Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory environment and handling procedures.
-
2. Baseline Measurement: The volume of the hind paw is measured using a plethysmometer before any treatment.
-
3. Compound Administration: The test compound (e.g., a B1R or B2R antagonist) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at a predetermined time before the inflammatory challenge.
-
4. Edema Induction: A standardized volume of this compound solution (e.g., 10-30 µg in 50 µL saline) is injected into the subplantar surface of the paw.
-
5. Paw Volume Measurement: Paw volume is measured at multiple time points after the bradykinin injection (e.g., 15, 30, 60, and 120 minutes).
-
6. Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection volume and the baseline volume. The percentage inhibition of edema by the test compound is then determined relative to the vehicle-treated group.
Caption: Standard workflow for the bradykinin-induced rodent paw edema assay.
Other Key In Vivo Models:
-
Experimental Autoimmune Encephalomyelitis (EAE): This is the most common animal model for MS. EAE is induced by immunizing animals with myelin-derived peptides. The role of bradykinin is investigated by treating EAE-induced animals with B1R/B2R antagonists or modulators of the KKS and assessing clinical scores, CNS inflammation, and demyelination.[1][21]
-
Ischemic Stroke Models: Models like transient middle cerebral artery occlusion (tMCAO) in rodents are used to mimic ischemic stroke. Following the procedure, animals can be treated with bradykinin receptor antagonists to evaluate effects on infarct volume, brain edema, neurological deficits, and BBB permeability.[16]
In Vitro Assays
-
Cell Culture Models: Primary cultures or cell lines of microglia, astrocytes, and neurons are used to dissect cellular mechanisms. For example, microglial cells can be stimulated with lipopolysaccharide (LPS) in the presence or absence of bradykinin to measure the release of pro-inflammatory cytokines like TNF-α and IL-1β via ELISA.[25][26] This helps determine bradykinin's direct modulatory effect on glial cell activation.
-
Western Blotting for Receptor Expression: To quantify the upregulation of B1R or changes in B2R protein levels in response to inflammatory stimuli, Western blotting is a standard technique.
-
Protocol: Tissues or cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for B1R or B2R, followed by an HRP-conjugated secondary antibody. The signal is detected using chemiluminescence.[6][27]
-
-
Calcium Imaging: To confirm functional receptor activity, intracellular calcium mobilization can be measured.
-
Protocol: Cultured cells (e.g., sensory neurons or astrocytes) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is recorded. This compound or a specific B1/B2 agonist is applied, and the change in fluorescence intensity, corresponding to an increase in intracellular calcium, is measured over time using a fluorescence microscope.[28]
-
-
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine if a specific transcription factor, such as NF-κB, binds to the promoter region of a target gene (e.g., MMP-9) following stimulation with bradykinin.[14]
Therapeutic Targeting and Drug Development
The distinct expression profiles of B1R (inducible in pathology) and B2R (constitutive) make them both compelling targets for drug development in neuroinflammatory diseases.
-
B1 Receptor Antagonists: Given that B1R is upregulated primarily during inflammation, antagonists targeting this receptor offer the potential for high therapeutic specificity with fewer side effects.[7] Antagonists like BI113823 have been investigated in preclinical models of inflammatory pain, showing a reduction in hyperalgesia by acting on both peripheral and spinal neurons.[29]
-
B2 Receptor Antagonists: B2R antagonists have been explored for acute conditions like TBI and stroke to mitigate edema and BBB breakdown.[11][16] However, clinical trial results have been mixed. The BRAIN trial, which tested the B2R antagonist Anatibant in TBI patients, was terminated early and did not show a benefit.[2][23] This may be due to the complex and potentially dual role of B2R, which can mediate both detrimental and protective effects.[8]
Conclusion and Future Directions
This compound is a pivotal mediator in the complex interplay of inflammation within the central nervous system. Its actions through B1 and B2 receptors contribute significantly to the pathogenesis of a range of devastating neurological disorders. While the pro-inflammatory and edema-promoting effects of bradykinin are well-documented, a growing body of evidence also points to context-dependent neuroprotective and immunomodulatory roles. This duality presents both a challenge and an opportunity for therapeutic development.
Future research should focus on elucidating the precise cellular and temporal dynamics of B1R and B2R signaling in different disease states. Developing more selective therapeutic agents that can distinguish between the pathological and physiological functions of the Kallikrein-Kinin System will be crucial for translating the vast body of preclinical research into effective treatments for neuroinflammatory diseases.
References
- 1. Modulation of the kallikrein/kinin system by the angiotensin-converting enzyme inhibitor alleviates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bradykinin B1 receptor expression and function on T lymphocytes in active multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 8. frontiersin.org [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The role of bradykinin B1 and B2 receptors for secondary brain damage after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bradykinin B2 receptor antagonism: a new direction for acute stroke therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Dual Role of Kinin/Kinin Receptors System in Alzheimer’s Disease [frontiersin.org]
- 14. Anti-Inflammatory Effects of Rhamnetin on Bradykinin-Induced Matrix Metalloproteinase-9 Expression and Cell Migration in Rat Brain Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of bradykinin in brain edema development after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Blockade of bradykinin B2 receptor more effectively reduces postischemic blood-brain barrier disruption and cytokines release than B1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alzheimer's Disease: In Vitro and In Vivo Evidence of Activation of the Plasma Bradykinin-Forming Cascade and Implications for Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased plasma bradykinin level is associated with cognitive impairment in Alzheimer's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Increased plasma bradykinin level is associated with cognitive impairment in Alzheimer’s patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plasma kallikrein modulates immune cell trafficking during neuroinflammation via PAR2 and bradykinin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of the kallikrein/kinin system by the angiotensin-converting enzyme inhibitor alleviates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bradykinin 2 Receptors Mediate Long-Term Neurocognitive Deficits After Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective role of bradykinin because of the attenuation of pro-inflammatory cytokine release from activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Functional expression of bradykinin B1 and B2 receptors in neonatal rat trigeminal ganglion neurons [frontiersin.org]
- 29. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bradykinin Acetate in Smooth Muscle Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the function of bradykinin acetate in smooth muscle physiology. Bradykinin, a potent nonapeptide, plays a critical role in a variety of physiological and pathophysiological processes, including inflammation, pain, and the regulation of blood pressure.[1][2] Its effects on smooth muscle are complex, tissue-dependent, and mediated by specific signaling cascades, making it a key target for therapeutic research. This compound is the salt form of the peptide commonly used in experimental settings.
Bradykinin Receptors in Smooth Muscle
Bradykinin exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[2][3]
-
B2 Receptor (B2R): This receptor is constitutively expressed in most healthy tissues, including smooth muscle and endothelial cells.[4][5] It is considered the primary receptor responsible for the majority of bradykinin's physiological actions, such as vasodilation and acute smooth muscle contraction.[2][6][7]
-
B1 Receptor (B1R): In contrast, the B1 receptor is typically expressed at very low levels under normal physiological conditions.[3][4] Its expression is rapidly upregulated by tissue injury, inflammatory cytokines, and endotoxins, implicating it primarily in chronic inflammatory responses and pathological states.[2][3][4]
Under physiological conditions, the functional responses of smooth muscle to bradykinin are predominantly mediated by the B2 receptor.[4]
Mechanism of Action I: Smooth Muscle Contraction
Bradykinin is a potent contractor of non-vascular smooth muscle, including that found in the airways, gastrointestinal tract, uterus, and urinary bladder.[1][4][8] The contractile response is initiated by the binding of bradykinin to B2 receptors on the smooth muscle cell membrane, triggering a dual signaling pathway involving Gαq/11 and Gα12/13 proteins.[4]
-
Gαq/11 Pathway - Calcium Mobilization:
-
Upon receptor activation, the Gαq subunit stimulates phospholipase C (PLC).[2][9][10]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
IP3 binds to its receptors on the sarcoplasmic reticulum, inducing a rapid release of stored calcium (Ca2+) into the cytosol.[9][11][12]
-
The initial, transient spike in intracellular Ca2+ is a primary trigger for the contractile machinery.[9][11]
-
DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which contributes to the sustained phase of contraction through various downstream phosphorylation events.[2][13]
-
-
Gα12/13 Pathway - Calcium Sensitization:
-
Simultaneously, the Gα12/13 subunit activates the RhoA-Rho kinase (ROCK) signaling pathway.[4]
-
ROCK inhibits myosin light chain phosphatase, which increases the phosphorylation level of the myosin light chain for a given Ca2+ concentration. This "calcium sensitization" mechanism contributes significantly to the force and duration of the contraction.[4]
-
The influx of extracellular Ca2+ through membrane channels also contributes to the sustained elevation of intracellular calcium and the prolonged contractile response.[11][14]
Mechanism of Action II: Smooth Muscle Relaxation (Vasodilation)
In vascular smooth muscle, the primary effect of bradykinin is relaxation, leading to vasodilation and a decrease in blood pressure.[1][15] This effect is indirect and critically dependent on the presence of a functional endothelium.[15][16]
-
Endothelial B2 Receptor Activation: Bradykinin binds to B2 receptors on the surface of endothelial cells lining the blood vessel.[17][18]
-
Release of Relaxing Factors: This binding stimulates the synthesis and release of several endothelium-derived relaxing factors (EDRFs).[7][15] The most significant of these are:
-
Nitric Oxide (NO): Activation of endothelial nitric oxide synthase (eNOS) leads to the production of NO from L-arginine.[19][20]
-
Prostacyclin (PGI2): A product of the cyclooxygenase (COX) pathway.[15]
-
Endothelium-Derived Hyperpolarizing Factor (EDHF): Causes hyperpolarization of the underlying smooth muscle cells.[15]
-
-
Action on Smooth Muscle Cells: These EDRFs diffuse to the adjacent vascular smooth muscle cells. NO, the principal mediator, activates soluble guanylate cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP).[7][21] The resulting increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several targets that lead to a decrease in intracellular Ca2+ concentration and desensitization of the contractile apparatus, ultimately causing smooth muscle relaxation.[7]
Quantitative Data Summary
The physiological effects of bradykinin are concentration-dependent. The following table summarizes key quantitative data from various in vitro studies.
| Parameter | Tissue/Cell Type | Species | Value | Reference |
| EC50 (Contraction) | Urinary Bladder (Detrusor) | Murine | 1.2 µM | [4] |
| EC50 (Ca2+ Mobilization) | Tracheal Smooth Muscle Cells | Canine | -8.10 (log M) | [11] |
| EC50 (Ca2+ Mobilization) | Tracheal Smooth Muscle Cells | Bovine | -8.7 (log M) | [22] |
| pKB (B2 Antagonist: HOE-140) | Tracheal Smooth Muscle Cells | Canine | 8.7 ± 0.3 | [11] |
| pKB (B2 Antagonist: HOE-140) | Taenia Caeci Smooth Muscle | Guinea-Pig | 8.4 - 8.5 | [23] |
| KD (B2 Receptor Binding) | Vascular Smooth Muscle Cells | Rat | 1.7 ± 0.2 nM | [13] |
EC50: Half maximal effective concentration. pKB: The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve. KD: Equilibrium dissociation constant.
Key Experimental Protocols
The study of bradykinin's effects on smooth muscle relies on a set of established in vitro methodologies.
Isolated Tissue Bath Myography
This is the gold standard for measuring the contractile or relaxant properties of agonists on intact smooth muscle tissue.
Methodology:
-
Tissue Dissection: Smooth muscle tissues (e.g., aortic rings, tracheal strips, bladder strips) are carefully dissected from a euthanized animal and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Mounting: The tissue strips are mounted in an organ bath chamber between a fixed hook and an isometric force transducer. The chamber is filled with physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) under a determined optimal resting tension. The bathing solution is changed periodically.
-
Viability Check: The tissue's viability is confirmed by inducing a contraction with a known agent, such as potassium chloride (KCl) or phenylephrine.
-
Experimentation: A cumulative concentration-response curve is generated by adding this compound in a stepwise, increasing manner. For relaxation studies, the tissue is first pre-contracted with an agonist (e.g., phenylephrine for vascular rings) before adding bradykinin.
-
Data Analysis: The change in tension is recorded and analyzed to determine parameters like Emax (maximum response) and EC50.
Intracellular Calcium Imaging
This technique allows for the direct measurement of changes in cytosolic free calcium concentration in cultured smooth muscle cells.
Methodology:
-
Cell Culture: Smooth muscle cells are cultured on glass coverslips until they reach appropriate confluency.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, which can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active Fura-2 inside the cell.
-
Washing: Extracellular dye is washed away with a physiological buffer (e.g., HEPES-buffered saline).
-
Imaging: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a camera and a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Stimulation: A baseline fluorescence is recorded before this compound is added to the buffer bathing the cells.
-
Data Acquisition: The fluorescence emission (typically at 510 nm) is recorded over time at both excitation wavelengths.
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration and allows for a quantitative assessment of the calcium transient (peak and sustained phases) induced by bradykinin.[9][11][22]
Conclusion
This compound is a powerful modulator of smooth muscle function with a dual, context-dependent role. In non-vascular smooth muscle, it acts directly on the muscle cells via B2 receptors to induce potent contractions through the Gq/PLC/Ca2+ and G12/13/ROCK pathways. Conversely, in the vasculature, its primary role is to induce relaxation and vasodilation through an indirect, endothelium-dependent mechanism involving the release of nitric oxide and other relaxing factors. A thorough understanding of these distinct signaling pathways and the ability to quantify these responses using established experimental protocols are fundamental for researchers and professionals involved in the development of novel therapeutics targeting the kallikrein-kinin system.
References
- 1. Bradykinin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 4. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mechanisms of MAPK activation by bradykinin in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmrhs.com [ijmrhs.com]
- 8. [On the mode of action of bradykinin on smooth muscle (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin elevates cytosolic Ca2+ concentration in smooth muscle cells isolated from rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bradykinin-stimulated calcium mobilization in cultured canine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bradykinin activates calcium-dependent potassium channels in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. Bradykinin-stimulated phosphatidylcholine hydrolysis in airway smooth muscle: the role of Ca2+ and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelial function and bradykinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of bradykinin-induced endothelium-dependent contraction and relaxation in the porcine interlobar renal artery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
- 18. dibutyryl.com [dibutyryl.com]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Role of endothelium-derived bradykinin in the control of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bradykinin B2 receptors and coupling mechanisms in the smooth muscle of the guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
Bradykinin Acetate and Calcium Signaling Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bradykinin, a potent inflammatory mediator, exerts a wide range of physiological and pathological effects, including vasodilation, increased vascular permeability, smooth muscle contraction, and pain.[1] These effects are primarily mediated through the activation of two G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[2] The B2 receptor is constitutively expressed in most tissues and is responsible for the majority of bradykinin's biological actions.[1][2] This technical guide provides an in-depth exploration of the signaling cascade initiated by bradykinin acetate, with a particular focus on the intricate mechanisms of intracellular calcium mobilization. We will delve into the experimental protocols used to study these pathways and present key quantitative data to facilitate a comprehensive understanding of this critical signaling axis.
The Bradykinin B2 Receptor Calcium Signaling Pathway
The canonical signaling pathway initiated by the binding of bradykinin to its B2 receptor involves the activation of the Gq/11 family of G proteins.[2][3] This activation sets in motion a cascade of intracellular events leading to a rapid and significant increase in cytosolic calcium concentration ([Ca²⁺]i).[4][5]
The key steps in this pathway are as follows:
-
Receptor Activation: Bradykinin binds to the B2 receptor, inducing a conformational change that facilitates its interaction with and activation of the heterotrimeric G protein Gq/11.[2][5]
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C-β (PLCβ).[6][7]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]
-
Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store.[6][8] This binding triggers the opening of the IP3R channels, leading to a rapid efflux of Ca²⁺ from the ER into the cytosol.[9][10]
-
Protein Kinase C (PKC) Activation: DAG, which remains in the plasma membrane, activates protein kinase C (PKC), another key signaling molecule with a wide array of downstream targets.[6][8]
-
Store-Operated Calcium Entry (SOCE): The depletion of calcium from the ER triggers a secondary influx of extracellular calcium across the plasma membrane through a process known as store-operated calcium entry (SOCE).[11][12] This sustained calcium entry is crucial for replenishing ER calcium stores and for mediating longer-term cellular responses.[9][11]
The initial, transient peak in [Ca²⁺]i is primarily due to the release from intracellular stores, while the subsequent sustained plateau phase is largely dependent on the influx of extracellular calcium.[13][14] In some cell types, bradykinin can induce oscillations in intracellular calcium concentration, a phenomenon that is thought to be regulated by feedback mechanisms involving membrane potential and cell volume.[9][10]
Signaling Pathway Diagram
Caption: Bradykinin B2 receptor-mediated calcium signaling pathway.
Quantitative Data on Bradykinin-Induced Calcium Mobilization
The potency and efficacy of bradykinin in inducing calcium mobilization vary across different cell types. The following tables summarize key quantitative data from various studies.
| Cell Line/Type | Agonist | Parameter | Value | Reference(s) |
| Guinea-Pig Aortic Smooth Muscle Cells | Bradykinin | EC₅₀ | ~12.6 nM (-7.9 log M) | [15] |
| Bovine Tracheal Smooth Muscle Cells | Bradykinin | EC₅₀ | ~0.2 nM (-8.7 log M) | [16] |
| Human Bronchial Epithelial (16HBE) | Bradykinin | EC₅₀ | 0.079 ± 0.009 nM | [17] |
| Human Subcutaneous Fibroblasts | Bradykinin | - | Significant [Ca²⁺]i rise at > 1 µM | [13][18] |
| Rat Glioma Cells | Bradykinin | - | Induces oscillations from 0.2 nM | [10] |
| N1E-115 Murine Neuroblastoma Cells | Bradykinin | - | Rapid transient at 1-100 nM | [19] |
| Cell Line/Type | Antagonist | Parameter | Value | Reference(s) |
| Guinea-Pig Aortic Smooth Muscle Cells | D-Arg[Hyp³,Thi⁵⁸,D-Phe⁷]-bradykinin | IC₅₀ | ~4 µM | [15] |
| Bovine Tracheal Smooth Muscle Cells | D-Arg[Hyp³,Thi⁵⁸,D-Phe⁷]-bradykinin | K_D | ~26 nM | [16] |
| Human Bronchial Epithelial (16HBE) | HOE 140 | IC₅₀ | 0.52 ± 0.037 nM | [17] |
| Human Bronchial Epithelial (16HBE) | NPC 16731 | IC₅₀ | 1.67 ± 0.41 nM | [17] |
Experimental Protocols
The measurement of intracellular calcium dynamics is central to studying bradykinin signaling. The most common method involves the use of ratiometric fluorescent calcium indicators, such as Fura-2 acetoxymethyl (AM) ester.
Measurement of Intracellular Calcium Using Fura-2 AM
This protocol provides a generalized procedure for measuring bradykinin-induced changes in [Ca²⁺]i in cultured cells using Fura-2 AM. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.[20][21][22]
Materials:
-
Fura-2 AM (cell permeant)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Probenecid (optional, improves dye retention)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer (pH 7.2-7.4)
-
This compound stock solution
-
Ionomycin (for determining maximum fluorescence)
-
EGTA (for determining minimum fluorescence)
-
Cultured cells on coverslips or in microplates
Procedure:
-
Fura-2 AM Stock Solution Preparation:
-
Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. For a 50 µg vial, adding 50 µL of DMSO will yield a 1 mg/mL solution.[23]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells to an appropriate confluency (typically 80-90%) on glass coverslips or in black-walled, clear-bottom 96-well plates.[22]
-
-
Fura-2 AM Loading Solution Preparation:
-
Warm the assay buffer (e.g., HBSS) to room temperature or 37°C.
-
Prepare a loading solution with a final Fura-2 AM concentration of 1-5 µM in the assay buffer.
-
To aid in the dispersion of the water-insoluble Fura-2 AM, it is recommended to first mix the required volume of the Fura-2 AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the assay buffer.[20]
-
(Optional) Add probenecid to the loading solution (final concentration 1-2.5 mM) to inhibit anion transporters and reduce dye leakage from the cells.[20][24]
-
Vortex the loading solution briefly.
-
-
Cell Loading:
-
De-esterification:
-
After loading, wash the cells twice with fresh, warm assay buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes in the assay buffer to allow for complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytosol.[21][23]
-
-
Calcium Measurement:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope or place the microplate into a fluorescence plate reader equipped with injectors.
-
Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[20]
-
Measure the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add this compound at the desired concentration and record the change in the F340/F380 ratio over time.
-
-
Calibration (Optional):
-
To convert the fluorescence ratio to absolute [Ca²⁺]i, a calibration can be performed at the end of each experiment.
-
Determine the maximum fluorescence ratio (R_max) by adding a calcium ionophore like ionomycin (e.g., 5-10 µM) to saturate the dye with Ca²⁺.[21][23]
-
Determine the minimum fluorescence ratio (R_min) by subsequently adding a calcium chelator like EGTA (e.g., 5-10 mM) to remove Ca²⁺.[21][23]
-
Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (F_380,min / F_380,max).[21]
-
Experimental Workflow Diagram
Caption: Workflow for measuring intracellular calcium with Fura-2 AM.
Conclusion
This compound is a powerful tool for investigating GPCR-mediated calcium signaling. The activation of the B2 receptor initiates a well-defined cascade involving Gq/11, phospholipase C, and the second messengers IP3 and DAG, culminating in a biphasic increase in intracellular calcium. This elevation in cytosolic calcium is a critical signaling event that underlies many of bradykinin's physiological effects. The experimental protocols detailed in this guide, particularly those utilizing ratiometric indicators like Fura-2 AM, provide a robust framework for dissecting the spatio-temporal dynamics of these calcium signals. A thorough understanding of this pathway is essential for researchers in various fields, from fundamental cell biology to the development of novel therapeutics targeting inflammatory and cardiovascular diseases.
References
- 1. Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 3. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 4. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. [Ca2+]i oscillations induced by bradykinin in rat glioma cells associated with Ca2+ store-dependent Ca2+ influx are controlled by cell volume and by membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin and muscarine induce Ca(2+)-dependent oscillations of membrane potential in rat glioma cells indicating a rhythmic Ca2+ release from internal stores: thapsigargin and 2,5-di(tert-butyl)-1, 4-benzohydroquinone deplete InsP3-sensitive Ca2+ stores in glioma and in neuroblastoma-glioma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bradykinin‐mediated Ca2+ signalling regulates cell growth and mobility in human cardiac c‐Kit+ progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bradykinin-mediated Ca2+ signalling regulates cell growth and mobility in human cardiac c-Kit+ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]
- 15. Bradykinin B2- and 5-hydroxytryptamine (5-HT2)-receptor stimulated increases in intracellular calcium in cultured guinea-pig aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bradykinin increases intracellular calcium levels in a human bronchial epithelial cell line via the B2 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Intracellular calcium signals in response to bradykinin in individual neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 23. moodle2.units.it [moodle2.units.it]
- 24. hellobio.com [hellobio.com]
Methodological & Application
Measuring Bradykinin in Plasma Samples: An Application Note and Protocol for Competitive ELISA
Introduction
Bradykinin, a nine-amino-acid peptide, is a potent mediator of inflammation, pain, and cardiovascular regulation. Its quantification in biological matrices, particularly plasma, is crucial for research in these areas. However, the inherent instability of bradykinin in plasma, with a half-life of less than 30 seconds, presents a significant challenge for accurate measurement. This application note provides a detailed protocol for the quantification of bradykinin acetate in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). It includes comprehensive procedures for sample collection and preparation, a step-by-step assay protocol, and a guide to data analysis using a four-parameter logistic (4PL) curve fit. Additionally, a troubleshooting guide is provided to address common issues encountered during the assay.
Principle of the Competitive ELISA
The competitive ELISA is an immunoassay format used for the quantification of antigens, such as bradykinin. In this assay, the bradykinin present in the sample competes with a fixed amount of labeled (e.g., biotinylated) bradykinin for binding to a limited number of anti-bradykinin antibodies coated on a microplate. The amount of labeled bradykinin bound to the antibody is inversely proportional to the concentration of bradykinin in the sample. Following a series of incubation and washing steps, a substrate is added, which develops a colorimetric signal. The intensity of the color is measured using a microplate reader, and the concentration of bradykinin in the samples is determined by interpolating from a standard curve.
Bradykinin Signaling Pathway
Bradykinin exerts its physiological effects primarily through the activation of the B2 receptor, a G protein-coupled receptor (GPCR). Upon binding of bradykinin, the B2 receptor couples to Gq proteins, initiating a downstream signaling cascade. This involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, ultimately resulting in various cellular responses such as vasodilation, increased vascular permeability, and pain signaling.[1][2]
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
Materials Required
-
This compound ELISA Kit (containing pre-coated 96-well plate, bradykinin standard, biotinylated bradykinin, anti-bradykinin antibody, streptavidin-HRP, wash buffer concentrate, assay diluent, TMB substrate, and stop solution)
-
Human plasma samples collected in EDTA tubes
-
Ethanol (ice-cold)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and multichannel pipettes
-
Vortex mixer
-
Microplate shaker
-
Deionized or distilled water
-
Absorbent paper towels
-
Graphing software for data analysis (e.g., GraphPad Prism, Microsoft Excel)
Plasma Sample Collection and Preparation
Due to the rapid degradation of bradykinin in plasma, strict adherence to the following sample collection and preparation protocol is critical for accurate results.
-
Blood Collection: Collect whole blood into ice-cold tubes containing EDTA as an anticoagulant.
-
Ethanol Precipitation: Immediately after collection, mix the blood with ice-cold ethanol in a 1:4 ratio (e.g., 1 mL of blood to 4 mL of ethanol). This step is crucial to precipitate proteins and inhibit enzymatic degradation of bradykinin.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 15 minutes at 4°C.
-
Plasma Extraction: Carefully collect the supernatant (ethanol-extracted plasma) and transfer it to a clean tube.
-
Storage: Aliquot the plasma and store it at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For immediate use, samples can be stored at -20°C for up to two weeks.
Assay Workflow
Caption: General workflow for a competitive bradykinin ELISA.
Assay Protocol
-
Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Prepare the wash buffer by diluting the concentrate with deionized water as instructed in the kit manual.
-
Prepare the bradykinin standards by serially diluting the stock standard in the provided assay diluent. A typical standard curve might range from 10 ng/mL to 0.156 ng/mL. Prepare fresh standards for each assay.
-
-
Assay Procedure:
-
Add 50 µL of each standard and plasma sample to the appropriate wells of the pre-coated 96-well plate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Add 50 µL of biotinylated bradykinin to each well.
-
Add 50 µL of anti-bradykinin antibody to each well.
-
Seal the plate and incubate for 2 hours at room temperature on a microplate shaker.
-
Aspirate the liquid from each well and wash the plate four times with 300 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.
-
Add 100 µL of streptavidin-HRP to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as described above.
-
Add 100 µL of TMB substrate to each well.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Data Presentation and Analysis
Data Presentation
Summarize the quantitative data from the ELISA in a structured table for easy comparison.
| Sample ID | Mean OD (450 nm) | Std. Dev. | CV (%) | Calculated Concentration (ng/mL) |
| Standard 1 (10 ng/mL) | 0.254 | 0.012 | 4.7 | 10.00 |
| Standard 2 (5 ng/mL) | 0.488 | 0.021 | 4.3 | 5.00 |
| Standard 3 (2.5 ng/mL) | 0.891 | 0.035 | 3.9 | 2.50 |
| Standard 4 (1.25 ng/mL) | 1.562 | 0.068 | 4.4 | 1.25 |
| Standard 5 (0.625 ng/mL) | 2.345 | 0.101 | 4.3 | 0.625 |
| Standard 6 (0.313 ng/mL) | 2.891 | 0.125 | 4.3 | 0.313 |
| Standard 7 (0.156 ng/mL) | 3.215 | 0.142 | 4.4 | 0.156 |
| Blank | 3.550 | 0.150 | 4.2 | N/A |
| Plasma Sample 1 | 1.234 | 0.055 | 4.5 | To be calculated |
| Plasma Sample 2 | 2.011 | 0.092 | 4.6 | To be calculated |
Data Analysis: Four-Parameter Logistic (4PL) Curve Fit
The relationship between the optical density (OD) and the concentration of bradykinin in a competitive ELISA is typically sigmoidal. Therefore, a four-parameter logistic (4PL) curve fit is the recommended method for generating the standard curve and calculating the concentrations of unknown samples.[3][4]
The 4PL equation is as follows:
y = d + (a - d) / (1 + (x / c)^b)
Where:
-
y is the OD value
-
x is the bradykinin concentration
-
a is the minimum asymptote (OD at infinite concentration)
-
d is the maximum asymptote (OD at zero concentration)
-
c is the inflection point (the concentration at 50% of the response range, also known as EC50 or IC50)
-
b is the Hill's slope (steepness of the curve)
Step-by-Step Guide to 4PL Curve Fitting:
-
Average Replicates: Calculate the average OD for each standard and sample.
-
Subtract Background: Subtract the average OD of the blank wells from the average OD of all other wells.
-
Plot the Standard Curve: Plot the average OD values of the standards on the y-axis against their corresponding concentrations on the x-axis (log scale).
-
Perform 4PL Regression: Use a suitable software program (e.g., GraphPad Prism, MyAssays, or an online 4PL calculator) to perform a four-parameter logistic regression on the standard curve data. The software will calculate the values for a, b, c, and d.
-
Assess the Goodness of Fit: The quality of the curve fit is typically assessed by the coefficient of determination (R²). An R² value of >0.99 is generally considered a good fit.[3]
-
Calculate Sample Concentrations: Once a satisfactory standard curve is generated, the software will use the 4PL equation to automatically calculate the bradykinin concentrations in the unknown plasma samples based on their average OD values. Remember to multiply the calculated concentration by the dilution factor if the samples were diluted prior to the assay.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor Standard Curve | - Improper standard reconstitution or dilution.- Degraded standards due to improper storage or multiple freeze-thaw cycles.- Pipetting errors. | - Ensure accurate reconstitution and serial dilution of standards. Prepare fresh standards for each assay.- Aliquot and store standards at -80°C. Avoid repeated freeze-thaw cycles.- Use calibrated pipettes and proper pipetting technique.[5][6][7] |
| High Variability between Replicates | - Inconsistent pipetting.- Inadequate mixing of reagents.- Uneven washing of the plate. | - Use a multichannel pipette for adding reagents to multiple wells simultaneously.- Thoroughly mix all reagents before use.- Ensure all wells are washed uniformly and completely. |
| Low Signal or No Signal | - Reagents added in the wrong order.- Expired or improperly stored reagents.- Insufficient incubation times or temperatures. | - Carefully follow the assay protocol.- Check the expiration dates and storage conditions of all kit components.- Ensure adherence to the recommended incubation times and temperatures.[6] |
| High Background | - Insufficient washing.- Contaminated reagents or buffers.- Non-specific binding of antibodies. | - Increase the number of wash steps or the soaking time during washes.- Use fresh, sterile reagents and buffers.- Ensure proper blocking of the plate (if not pre-blocked).[6] |
| Sample Values are Outside the Standard Curve Range | - Bradykinin concentration in the sample is too high or too low. | - If the OD is lower than the highest standard, dilute the sample and re-run the assay.- If the OD is higher than the lowest standard, the concentration is below the detection limit of the assay. |
Conclusion
This application note provides a comprehensive guide for the accurate and reliable quantification of bradykinin in plasma samples using a competitive ELISA. By following the detailed protocols for sample handling, assay procedure, and data analysis, researchers can overcome the challenges associated with measuring this labile peptide and obtain high-quality, reproducible data. The provided troubleshooting guide further assists in identifying and resolving common issues, ensuring the success of the assay.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. betalifesci.com [betalifesci.com]
- 4. bosterbio.com [bosterbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. novateinbio.com [novateinbio.com]
Application Notes and Protocols for In Vivo Administration of Bradykinin Acetate in Mice
Introduction
Bradykinin is a potent vasoactive peptide that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain sensation, vasodilation, and blood pressure regulation.[1][2] It exerts its effects primarily through the activation of two G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[3] The B2 receptor is constitutively expressed, mediating the majority of bradykinin's acute effects, while the B1 receptor is typically induced during chronic inflammation.[4][5] Due to its potent pro-inflammatory and cardiovascular effects, the in vivo administration of bradykinin acetate in mouse models is a critical tool for studying inflammatory diseases, pain pathways, and cardiovascular disorders.[6]
These application notes provide detailed protocols for the preparation and administration of this compound in mice, summarize quantitative data from relevant studies, and illustrate key signaling pathways and experimental workflows.
Mechanism of Action: Bradykinin Signaling Pathway
Bradykinin initiates its cellular effects by binding to its cognate receptors, B1R and B2R. The B2R, which is constitutively expressed, is coupled to G proteins Gαq and Gαi.[6] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6] These events lead to a cascade of downstream signaling, including the activation of the Ras/Raf-1/MAPK and PI3K/AKT pathways, ultimately resulting in vasodilation, increased vascular permeability, and pain sensitization.[3][6]
Caption: Simplified Bradykinin B2 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes dosages and observed effects of this compound administration in various mouse models.
| Experimental Model | Mouse Strain | Administration Route | Dose Range | Observed Effect | Reference(s) |
| Pleurisy (Inflammation) | Swiss | Intrathoracic (i.t.) | 0.6 - 15.5 nmol/cavity | Dose-dependent increase in leukocyte influx and exudation. | [7] |
| Pleurisy (Inflammation) | Swiss | Intrathoracic (i.t.) | 50 - 100 nmol/cavity | Induction of neutrophil and eosinophil accumulation. | [8] |
| Cardiovascular | N/A (Rats) | Intravenous (i.v.) | 700 ng/kg | Transient hypotension and vasodilation. | [1] |
| Endotoxemia | Wistar (Rats) | Intravenous (i.v.) | 6, 20, and 60 nmol/kg | Pressor effect (increased blood pressure) in endotoxemic rats. | [9] |
| Plasma Extravasation | Swiss, C57Bl/6J | Intravenous (i.v.) | N/A (Endogenous, stimulated by Captopril) | Increased microvascular leakage in airways and digestive tract. | [10] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound salt (powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound powder to achieve the desired stock concentration (e.g., 1 mM). Note: Consider the molecular weight of this compound for accurate calculations.
-
Weigh the this compound powder and dissolve it in the appropriate volume of sterile saline.
-
Vortex the solution gently until the powder is completely dissolved.
-
Prepare fresh dilutions from the stock solution using sterile saline for each experiment to ensure potency. Bradykinin is a peptide and can be susceptible to degradation.
Administration Protocols
Animal handling and procedures should be performed in accordance with institutional guidelines for animal care and use. Common routes of administration for bradykinin in mice include intravenous, intraperitoneal, and intrathoracic injection.[11][12][13]
a) Intravenous (i.v.) Injection (Tail Vein)
This route is used for studying systemic and rapid-onset effects, such as changes in blood pressure.[1][11]
Materials:
-
Mouse restrainer
-
Heat lamp or warm water bath
-
27-30 gauge needle and 1 mL syringe
-
70% ethanol
Protocol:
-
Restrain the mouse, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the bradykinin solution (typically a volume of 50-100 µL).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
b) Intraperitoneal (i.p.) Injection
This route allows for rapid absorption and is often used for administering inflammatory agents or receptor antagonists.[8][11]
Materials:
-
25-27 gauge needle and 1 mL syringe
Protocol:
-
Firmly restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a head-down position.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[11]
-
Inject the bradykinin solution (typically a volume of 100-200 µL).
-
Withdraw the needle smoothly.
c) Intrathoracic (i.t.) Injection (Pleurisy Model)
This route is specific for inducing localized inflammation in the pleural cavity.[7][8]
Materials:
-
25-27 gauge needle and 1 mL syringe
-
Short-acting anesthetic (e.g., isoflurane)
Protocol:
-
Briefly anesthetize the mouse.
-
Position the mouse on its back or side.
-
Insert the needle into the right side of the thoracic cavity, through the intercostal muscles.
-
Inject the bradykinin solution (typically a volume of 100 µL).[8]
-
Withdraw the needle and monitor the animal for recovery from anesthesia.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a bradykinin-induced pleurisy model in mice, a common application for studying acute inflammation.[7]
Caption: Workflow for a Bradykinin-Induced Mouse Pleurisy Model.
References
- 1. In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin deficiency causes high blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-inflammatory effects induced by bradykinin in a murine model of pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin down-regulates LPS-induced eosinophil accumulation in the pleural cavity of mice through type 2-kinin receptor activation: a role for prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1/bradykinin B2 receptor heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute ACE inhibition causes plasma extravasation in mice that is mediated by bradykinin and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Application Note: High-Throughput Calcium Imaging Assay for Bradykinin B2 Receptor Activation in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of two main G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The bradykinin B2 receptor (B2R) is constitutively expressed in a variety of tissues and cell types, including Human Embryonic Kidney 293 (HEK293) cells.[1][2] Upon activation by bradykinin, the B2R couples to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[3][4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][6][7] This transient increase in intracellular calcium is a hallmark of B2R activation and can be quantitatively measured using fluorescent calcium indicators.
This application note provides a detailed protocol for a high-throughput calcium imaging assay to measure the activation of endogenous B2 receptors in HEK293 cells upon stimulation with bradykinin acetate. The assay utilizes the fluorescent calcium indicator Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. This robust and reproducible assay is suitable for screening compound libraries to identify novel modulators of the bradykinin B2 receptor.
Data Presentation
The following table summarizes the quantitative data for bradykinin-induced calcium response in HEK293 cells.
| Parameter | Value | Cell Type | Reference |
| Bradykinin EC50 for Ca2+ Rise | 36.5 ± 8.0 nM | HEK293 | [1] |
| Bradykinin EC50 for ERK Phosphorylation | 9.8 ± 0.4 nM | HEK293 | [1][2] |
| Resting Cytosolic Ca2+ | 37 ± 5 nM | Endothelial Cells | [8] |
| Bradykinin-induced Peak Cytosolic Ca2+ | 647 ± 123 nM | Endothelial Cells | [8] |
Signaling Pathway
The following diagram illustrates the signaling pathway of bradykinin-induced calcium release in HEK293 cells.
Caption: this compound binds to the B2 receptor, initiating a Gq-mediated signaling cascade.
Experimental Protocols
I. HEK293 Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells (ATCC CRL-1573).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
II. Calcium Imaging Assay Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
Black, clear-bottom 96-well plates
-
Poly-D-Lysine (optional, for improved cell adherence)
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation 3)
Procedure:
-
Cell Seeding: a. The day before the assay, seed HEK293 cells into black, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.[11] b. (Optional) Coat plates with Poly-D-Lysine to improve cell adhesion. c. Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
Fluo-4 AM Loading: a. Prepare a 2X Fluo-4 AM loading solution. For each plate, mix 5 µL of 1 mM Fluo-4 AM stock in DMSO with 10 µL of 10% (w/v) Pluronic F-127 in DMSO, and then dilute this mixture into 5.5 mL of Assay Buffer.[9][12] b. Carefully remove the culture medium from the wells. c. Add 100 µL of the 2X Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark.[13][14] e. After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. f. Add 100 µL of Assay Buffer to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the Fluo-4 AM.[11]
-
This compound Stimulation and Fluorescence Measurement: a. Prepare a 2X stock solution of this compound in Assay Buffer at the desired final concentrations. b. Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm).[14] c. Record a stable baseline fluorescence for 15-20 seconds.[15] d. Using the automated injector, add 100 µL of the 2X this compound solution to each well. e. Immediately begin recording the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response and subsequent decay.
III. Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F0), i.e., F/F0.
-
The peak fluorescence response is used for constructing dose-response curves.
-
Plot the peak F/F0 values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow
The following diagram outlines the key steps in the calcium imaging assay workflow.
Caption: A streamlined workflow for the bradykinin-induced calcium imaging assay.
References
- 1. Identification of functional bradykinin B(2) receptors endogenously expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Functional Bradykinin B2 Receptors Endogenously Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 6. Effects of bradykinin on Ca2+ mobilization and prostaglandin E2 release in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin-mediated Ca2+ signalling regulates cell growth and mobility in human cardiac c-Kit+ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of bradykinin and angiotensin II on intracellular Ca2+ dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. hellobio.com [hellobio.com]
- 15. Intracellular calcium assay [bio-protocol.org]
Application Notes and Protocols for Bradykinin Acetate Smooth Muscle Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin, a potent vasoactive nonapeptide, plays a crucial role in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation.[1][2] It exerts its effects by binding to specific G protein-coupled receptors, primarily the B2 receptor, on the surface of various cell types, including smooth muscle cells.[1][3] The activation of these receptors initiates a signaling cascade that typically leads to smooth muscle contraction.[4] The isolated organ bath assay is a fundamental ex vivo technique used to study the contractility of smooth muscle in response to bradykinin and to characterize the effects of potential therapeutic agents that may modulate this response.[5][6]
This document provides a detailed protocol for performing a bradykinin acetate-induced smooth muscle contraction assay using an isolated organ bath system. It also outlines the underlying signaling pathways and provides a framework for data analysis.
Signaling Pathway of Bradykinin-Induced Smooth Muscle Contraction
Bradykinin-induced smooth muscle contraction is predominantly mediated by the activation of the B2 receptor.[4] Upon binding of bradykinin, the B2 receptor, a G protein-coupled receptor (GPCR), activates G proteins of the Gαq/11 and Gα12/13 families.[4]
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of Gα12/13 leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[4]
-
Contraction: The increase in intracellular Ca2+ leads to the formation of the Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. The RhoA-ROCK pathway contributes to contraction by inhibiting myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state.
Caption: Bradykinin B2 receptor signaling pathway in smooth muscle.
Experimental Protocol: Isolated Organ Bath Assay
This protocol describes the measurement of isometric contraction of an isolated smooth muscle preparation in response to this compound.
Materials and Reagents
-
Isolated Tissue: Suitable smooth muscle tissue (e.g., guinea pig ileum, rat uterus, porcine coronary artery).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. The composition should be freshly prepared.[7][8]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10⁻² M) in distilled water. Bradykinin solutions should be prepared fresh for each experiment.[2]
-
Test Compounds/Antagonists: Prepare stock solutions in an appropriate vehicle (e.g., distilled water, DMSO).
-
Potassium Chloride (KCl) Solution: For inducing a reference contraction.
-
Carbogen Gas: 95% O₂ / 5% CO₂.[9]
-
Isolated Organ Bath System: Including tissue chamber, force-displacement transducer, amplifier, and data acquisition system.[6][7]
-
Standard laboratory equipment: Dissection tools, sutures, beakers, pipettes.
Experimental Workflow
Caption: Workflow for the bradykinin smooth muscle contraction assay.
Step-by-Step Procedure
-
System Preparation:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of guinea pig ileum).
-
Place the dissected tissue immediately into a beaker containing cold, carbogen-aerated PSS.
-
Clean the tissue of any adhering fat and connective tissue.
-
Tie sutures to both ends of the tissue segment.
-
-
Tissue Mounting and Equilibration:
-
Mount the tissue in the organ bath chamber by attaching one suture to a fixed hook and the other to the force-displacement transducer.[8]
-
Allow the tissue to equilibrate in the PSS for at least 60 minutes.[9] During this time, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.[9]
-
Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum). This should be determined empirically for each tissue type.
-
-
Viability Test:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Once the contraction reaches a stable plateau, wash the tissue with fresh PSS until the tension returns to the baseline. Repeat the wash 2-3 times.
-
-
Bradykinin Dose-Response Curve Construction:
-
Allow the tissue to stabilize at baseline for at least 30 minutes after the KCl wash.
-
Add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10⁻¹⁰ M).
-
Allow the contraction to reach a stable plateau before adding the next, higher concentration. Increase the concentration in logarithmic increments (e.g., 10⁻¹⁰ M, 3x10⁻¹⁰ M, 10⁻⁹ M, etc.) until a maximal response is achieved.[10]
-
-
Investigating Antagonists (Optional):
-
After obtaining a control dose-response curve, wash the tissue thoroughly until it returns to baseline.
-
Add the antagonist to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).[4]
-
Following incubation, repeat the cumulative bradykinin dose-response curve in the presence of the antagonist.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension throughout the experiment using the data acquisition system.
-
Measure the peak contractile response at each bradykinin concentration.
-
Normalize the data by expressing the contraction as a percentage of the maximal response to KCl.
-
Plot the normalized response against the logarithm of the bradykinin concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration of bradykinin that produces 50% of the maximal response) and the Eₘₐₓ (the maximal contractile response).
-
Data Presentation
The quantitative data from the bradykinin smooth muscle contraction assay can be summarized in a table for easy comparison.
| Parameter | Typical Value Range | Tissue Example | Notes |
| Bradykinin Concentration | 10⁻¹⁰ M to 10⁻⁵ M | Guinea Pig Ileum, Rat Uterus | For constructing a cumulative dose-response curve. |
| Bradykinin EC₅₀ | 1 - 10 nM | Guinea Pig Ileum | Varies depending on the tissue and experimental conditions. |
| Maximal Bradykinin Response | 80-120% of KCl max | Various | Expressed as a percentage of the maximal contraction induced by KCl. |
| KCl Concentration | 60 - 80 mM | Various | Used as a reference for maximal contraction and to assess tissue viability. |
| B2 Receptor Antagonist (HOE-140) | 10⁻⁸ M to 10⁻⁶ M | Various | A selective antagonist for the B2 receptor.[4] |
| Antagonist Incubation Time | 20 - 30 minutes | Various | To ensure adequate receptor blockade before agonist addition.[4] |
| Resting Tension | 1 - 2 g | Guinea Pig Ileum, Rat Aorta | Optimal tension should be determined empirically for each tissue type. |
| Equilibration Time | 60 minutes | Various | To allow the tissue to stabilize before the experiment.[9] |
Conclusion
The isolated organ bath assay is a robust and reliable method for investigating the effects of bradykinin on smooth muscle contraction. By following this detailed protocol, researchers can obtain high-quality, reproducible data to characterize the pharmacological properties of bradykinin and to screen for novel compounds that modulate its activity. Careful attention to tissue handling, experimental conditions, and data analysis is crucial for the success of these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolated organ/tissue test – organ bath [panlab.com]
- 6. reprocell.com [reprocell.com]
- 7. mdegmbh.eu [mdegmbh.eu]
- 8. dmt.dk [dmt.dk]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Analysis of the Rat Femoral Artery Response to Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Bradykinin Acetate Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin is a physiologically and pharmacologically active nonapeptide that plays a crucial role in inflammation, vasodilation, smooth muscle contraction, and pain signaling.[1] It exerts its effects by binding to two main types of G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[1][2] The B2 receptor is constitutively expressed in various cell types and is responsible for most of bradykinin's well-known effects, including its role as a potent endothelium-dependent vasodilator.[1][3] The B1 receptor, conversely, is typically expressed at low levels but is upregulated in response to tissue injury and inflammation.[1]
In cell culture models, bradykinin is widely used to investigate signaling pathways, inflammatory responses, and potential therapeutic interventions. Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of bradykinin stock solutions. This document provides detailed protocols for the preparation of bradykinin acetate stock solutions and their application in cell culture experiments.
Materials and Reagents
-
This compound Salt (powder, ≥97% purity)[4]
-
0.1 M Acetic Acid Solution
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Chemical fume hood[5]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Data Presentation: Solubility and Storage
Quantitative data regarding the solubility and stability of this compound are summarized below for easy reference.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| 0.1 M Acetic Acid | ~25 mg/mL | [6] |
| DMSO | 12 mg/mL to 100 mg/mL | [3][7] |
| Ethanol | ~10 mg/mL | [7] |
| PBS (pH 7.2) | ~2 mg/mL | [7] |
| Water | Soluble |[8] |
Table 2: Storage and Stability of this compound Solutions
| Form | Solvent | Storage Temperature | Stability | Reference |
|---|---|---|---|---|
| Lyophilized Powder | N/A | -20°C | ≥ 4 years | [7] |
| Stock Solution | 0.1 M Acetic Acid | -20°C | Up to 3 months | [6] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [3] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [3] |
| Aqueous Working Solution | Cell Culture Media / PBS | 2-8°C | Not recommended for > 1 day |[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in 0.1 M acetic acid. All procedures involving the handling of bradykinin powder should be conducted in a certified chemical fume hood.[5]
1. Pre-weighing Preparation:
- Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening. This prevents moisture condensation, which can affect the stability of the peptide.[5]
2. Weighing the Peptide:
- Using a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 10.6 mg of bradykinin (Molecular Weight: 1060.21 g/mol , free base basis).[6]
- Calculation: (1060.21 g/mol ) x (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) = 0.0106 g = 10.6 mg.
3. Solubilization:
- Transfer the weighed powder to a sterile microcentrifuge tube.
- Add the appropriate volume of 0.1 M acetic acid to achieve a final concentration of 10 mM. For 10.6 mg, add 1 mL of 0.1 M acetic acid.
- Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[6]
4. Aliquoting and Storage:
- To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]
- Clearly label each aliquot with the compound name, concentration, and date of preparation.
- Store the aliquots at -20°C for up to 3 months.[6]
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the frozen stock solution in the appropriate cell culture medium or buffer.
1. Thawing the Stock Solution:
- Thaw a single aliquot of the 10 mM this compound stock solution on ice.
2. Serial Dilution:
- Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer (e.g., PBS) to achieve the desired final concentration.
- Example for a 1 µM final concentration:
- Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to make an intermediate 10 µM solution.
- Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to achieve the final 1 µM working concentration.
3. Application to Cells:
- It is important to note that the addition of a solution prepared in 0.1 M acetic acid will cause a slight pH shift in the culture medium. For most applications where the dilution factor is high (e.g., 1:1000 or greater), this effect is negligible.[9] However, for experiments sensitive to minor pH changes, it is advisable to use a stock solution prepared in DMSO or to buffer the final working solution appropriately.
- Typical working concentrations for bradykinin in cell culture experiments range from 10 nM to 10 µM.[10] The optimal concentration should be determined empirically for each cell type and experimental endpoint.
Visualization of Workflow and Signaling
// Nodes BK [label="Bradykinin", fillcolor="#FBBC05", fontcolor="#202124"]; B2R [label="B2 Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq\nProtein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺\nRelease", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Responses\n(Proliferation, Migration,\nInflammation, NO Production)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges BK -> B2R [label="Binds"]; B2R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [arrowhead=open]; PIP2 -> DAG [arrowhead=open]; IP3 -> ER [label="Binds to\nReceptor"]; ER -> Ca; DAG -> PKC [label="Activates"]; Ca -> PKC [label="Activates"]; PKC -> MAPK [label="Activates"]; MAPK -> Response; Ca -> Response;
// Invisible edges for alignment {rank=same; IP3; DAG;} } dot Caption: Simplified Bradykinin B2 Receptor signaling pathway.
Application: Validating Bradykinin Activity via ERK1/2 Phosphorylation
To confirm the biological activity of the prepared bradykinin solution, a common method is to measure the phosphorylation of downstream signaling molecules like Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[11]
Protocol 3: Western Blot for p-ERK1/2
1. Cell Culture and Serum Starvation:
- Plate cells (e.g., human airway smooth muscle cells, HEK293) in 6-well plates and grow to 80-90% confluency.
- To reduce basal signaling, serum-starve the cells for 4-6 hours prior to stimulation by replacing the growth medium with a serum-free medium.[12]
2. Bradykinin Stimulation:
- Treat the serum-starved cells with various concentrations of the freshly prepared bradykinin working solution (e.g., 0, 1, 10, 100 nM) for a short duration. The peak ERK1/2 phosphorylation often occurs rapidly, typically within 2-10 minutes.[11] An initial time-course experiment is recommended to determine the optimal stimulation time for your cell type.
3. Cell Lysis:
- Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS.
- Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]
4. Protein Quantification and Western Blot:
- Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
- Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (as a loading control).
- Following incubation with appropriate secondary antibodies, visualize the protein bands using a chemiluminescence detection system.
5. Expected Outcome:
- A dose-dependent increase in the p-ERK1/2 to total ERK1/2 ratio will confirm the biological activity of the prepared this compound solution.
References
- 1. Bradykinin - Wikipedia [en.wikipedia.org]
- 2. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Salt 25 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. BRADYKININ, ACETATE SALT, 98 | 6846-03-3 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Bradykinin activation of extracellular signal-regulated kinases in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Hyperalgesia with Bradykinin Acetate
These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of bradykinin acetate to induce hyperalgesia in vivo.
Introduction
Bradykinin is a potent inflammatory mediator known to elicit pain and hyperalgesia by activating B1 and B2 receptors on sensory neurons.[1][2][3] Its application in preclinical animal models is a valuable tool for studying the mechanisms of inflammatory pain and for evaluating the efficacy of novel analgesic compounds. This compound, a common salt form of bradykinin, is frequently used for this purpose. This document outlines the effective concentrations, experimental procedures, and underlying signaling pathways for inducing thermal and mechanical hyperalgesia in rodents.
Data Presentation: this compound Concentrations for Hyperalgesia
The following tables summarize the effective concentrations of bradykinin used to induce hyperalgesia in various in vivo models. While the literature often refers to "bradykinin," these concentrations are applicable to this compound, as it is a standard salt form for this peptide.
Table 1: Intradermal/Intraplantar Administration in Rodents
| Animal Model | Bradykinin Concentration | Administration Volume | Observed Effect | Measurement Assay | Reference |
| Rat (Sprague-Dawley) | 1 µg | 2.5 µl | Thermal Hyperalgesia | Paw Withdrawal Latency (Radiant Heat) | [4][5] |
| Rat | 1 µg | Not Specified | Increased Writhing | Writhing Assay | [6][7] |
| Mouse | 20, 40, 80 ng/paw | Not Specified | Peripheral Antinociception against PGE2-induced Hyperalgesia | Mechanical Paw Pressure Test | [8][9] |
| Human | 0.1 to 10 nmol | 10 µl | Dose-dependent pain and thermal hyperalgesia | Visual Analog Scale, Heat Stimuli | [10][11] |
Table 2: Intrathecal Administration in Rats
| Animal Model | Bradykinin Concentration | Observed Effect | Measurement Assay | Reference |
| Rat | 21.2 µg | Thermal Hyperalgesia and Mechanical Allodynia/Hyperalgesia | Paw Withdrawal Latency (Radiant Heat), Von Frey Filaments | [12] |
| Rat | 0.06 µg | Hyperalgesia | Mechanical Nociception | [9][11] |
Experimental Protocols
Protocol 1: Induction of Thermal Hyperalgesia via Intraplantar Bradykinin Injection in Rats
This protocol is adapted from studies demonstrating bradykinin-induced thermal hyperalgesia.[4][5]
Materials:
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Radiant heat source (e.g., plantar test apparatus)
-
Hamilton syringe (10 µl)
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment and apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) to a radiant heat stimulus. The value reported should be the mean of three trials performed 10 minutes apart.
-
Bradykinin Preparation: Prepare a 1 µg / 2.5 µl solution of this compound in sterile saline.
-
Intraplantar Injection: Lightly restrain the rat and inject 2.5 µl of the bradykinin solution intradermally into the dorsal surface of the hind paw at the site of heat stimulation.
-
Post-Injection Measurement: Measure the PWL at various time points post-injection (e.g., 5, 15, 30, 60 minutes) to assess the development and duration of thermal hyperalgesia. A significant decrease in PWL compared to baseline indicates hyperalgesia.[13][14]
Protocol 2: Induction of Mechanical Hyperalgesia via Intrathecal Bradykinin Injection in Rats
This protocol is based on research showing that intrathecal bradykinin administration induces mechanical hypersensitivity.[12]
Materials:
-
This compound
-
Artificial Cerebrospinal Fluid (aCSF)
-
Male rats with intrathecal catheters
-
Von Frey filaments of varying forces
-
Testing chambers with a wire mesh floor
Procedure:
-
Animal Acclimation: Acclimate rats with intrathecal catheters to the testing chambers.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) using the up-down method with von Frey filaments.
-
Bradykinin Preparation: Prepare a solution of this compound in aCSF at the desired concentration (e.g., 21.2 µg).
-
Intrathecal Injection: Inject the bradykinin solution through the intrathecal catheter, followed by a flush with aCSF.
-
Post-Injection Measurement: Assess the PWT at different time points after injection (e.g., 1, 2, 4 hours). A significant decrease in the force required to elicit a paw withdrawal response indicates mechanical hyperalgesia.
Signaling Pathways and Experimental Workflow
Bradykinin-Induced Hyperalgesia Signaling Pathway
Bradykinin induces hyperalgesia primarily through the activation of B2 receptors on sensory neurons, leading to the activation of downstream signaling cascades. This can involve the production of inflammatory mediators and the sensitization of ion channels like TRPV1.[3][4][5][15] In the spinal cord, bradykinin can potentiate glutamatergic synaptic transmission, contributing to central sensitization.[16]
References
- 1. Bradykinin B1 and B2 receptor mechanisms and cytokine-induced hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Evidence for a role of bradykinin in experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d.docksci.com [d.docksci.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Pain and hyperalgesia after intradermal injection of bradykinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bradykinin produces pain hypersensitivity by potentiating spinal cord glutamatergic synaptic transmission [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of ERK Phosphorylation Following Bradykinin Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin, a potent vasoactive peptide, plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cell proliferation.[1] It exerts its effects by binding to B1 and B2 bradykinin receptors, which are G-protein coupled receptors (GPCRs).[1][2] Activation of these receptors, particularly the B2 receptor, initiates a cascade of intracellular signaling events, a key one being the activation of the mitogen-activated protein kinase (MAPK) pathway.[3][4] A critical component of this pathway is the extracellular signal-regulated kinase (ERK), which, upon phosphorylation, translocates to the nucleus to regulate gene expression involved in cell growth and differentiation.[5]
The analysis of ERK phosphorylation is a fundamental method for studying the cellular response to bradykinin and for screening potential therapeutic agents that modulate this pathway. Western blotting is a widely used and reliable technique to detect and quantify the levels of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein. This application note provides a comprehensive guide to performing Western blot analysis of ERK phosphorylation in response to bradykinin acetate treatment, including detailed protocols, data interpretation, and visual representations of the signaling pathway and experimental workflow.
Signaling Pathway Overview
This compound binding to its B2 receptor on the cell surface triggers a conformational change in the receptor, leading to the activation of associated G-proteins. This initiates a downstream signaling cascade that results in the sequential activation of Raf, MEK (MAPK/ERK kinase), and finally ERK (MAPK).[6][7] MEK phosphorylates ERK at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its activation.[3][8] Activated p-ERK can then phosphorylate a variety of cytoplasmic and nuclear substrates, ultimately leading to changes in gene expression and cellular function.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human trabecular meshwork cells, mesangial cells, or vascular smooth muscle cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.[9]
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of ERK phosphorylation.[4][10]
-
This compound Stimulation:
-
Dose-Response: Prepare a series of this compound dilutions in serum-free medium (e.g., 10⁻⁹ M to 10⁻⁷ M).[10][11] Aspirate the starvation medium and add the this compound solutions to the respective wells. Incubate for a fixed time point (e.g., 5-10 minutes).[10]
-
Time-Course: Prepare a single concentration of this compound (e.g., 10⁻⁷ M).[10] Add the solution to the wells and incubate for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes).[10][12]
-
-
Control Groups: Include an untreated control group (vehicle only) for both dose-response and time-course experiments.
Protein Extraction
-
Cell Lysis: After treatment, immediately place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing.[6] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described above.[6]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with a primary antibody that recognizes total ERK1/2.[4][12]
Data Presentation
The results of the Western blot analysis should be quantified by densitometry. The intensity of the p-ERK bands should be normalized to the intensity of the corresponding total ERK bands to account for any variations in protein loading. The data can then be presented in tables to clearly summarize the dose-dependent and time-course effects of this compound on ERK phosphorylation.
Table 1: Dose-Dependent Effect of this compound on ERK Phosphorylation
| This compound Concentration (M) | Fold Increase in p-ERK / Total ERK (Mean ± SEM) |
| 0 (Control) | 1.00 ± 0.00 |
| 10⁻⁹ | 2.5 ± 0.3 |
| 10⁻⁸ | 4.8 ± 0.5 |
| 10⁻⁷ | 6.2 ± 1.2[10] |
Cells were treated for 10 minutes with varying concentrations of this compound.
Table 2: Time-Course of this compound-Induced ERK Phosphorylation
| Time (minutes) | Fold Increase in p-ERK / Total ERK (Mean ± SEM) |
| 0 | 1.00 ± 0.00 |
| 2 | 3.5 ± 0.4 |
| 5 | 5.8 ± 0.7[10] |
| 10 | 4.2 ± 0.6 |
| 15 | 2.1 ± 0.3 |
| 30 | 1.5 ± 0.2 |
Cells were treated with 10⁻⁷ M this compound for the indicated times.
Conclusion
This application note provides a detailed framework for the investigation of this compound-induced ERK phosphorylation using Western blot analysis. The provided protocols are robust and can be adapted to various cell types and experimental conditions. The systematic presentation of quantitative data, coupled with a clear understanding of the underlying signaling pathway, will enable researchers to accurately assess the cellular effects of bradykinin and to screen for compounds that modulate this important signaling cascade. Adherence to these guidelines will ensure the generation of reproducible and high-quality data, which is essential for advancing research in cellular signaling and drug discovery.
References
- 1. Bradykinin regulates osteoblast differentiation by Akt/ERK/NFκB signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of ERK, JNK, Akt, and G-protein coupled signaling by hybrid angiotensin II AT1/bradykinin B2 receptors expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bradykinin-induced p42/p44 MAPK phosphorylation and cell proliferation via Src, EGF receptors, and PI3-K/Akt in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Bradykinin activation of extracellular signal-regulated kinases in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Bradykinin stimulates the ERK-->Elk-1-->Fos/AP-1 pathway in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Patch-Clamp Recording of Ion Channels Modulated by Bradykinin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin, a potent inflammatory mediator, exerts its physiological and pathological effects by activating specific G-protein coupled receptors, primarily the B2 receptor.[1][2][3] This activation triggers intracellular signaling cascades that modulate the activity of various ion channels, thereby influencing cellular excitability, ion transport, and neurotransmitter release.[4] Understanding the mechanisms by which bradykinin acetate modulates ion channels is crucial for elucidating its role in pain, inflammation, and cardiovascular regulation, and for the development of novel therapeutics.[1][5]
This document provides detailed application notes and experimental protocols for studying the modulation of ion channels by this compound using the whole-cell patch-clamp technique.
Key Ion Channels Modulated by Bradykinin
Bradykinin has been shown to modulate a variety of ion channels in different cell types. This section focuses on two prominent examples: the inhibition of M-type (Kv7) potassium channels in sensory neurons and the inhibition of the Epithelial Sodium Channel (ENaC) in renal collecting duct cells.
Inhibition of M-type (Kv7) Potassium Channels in Dorsal Root Ganglion (DRG) Neurons
M-type potassium channels, encoded by KCNQ/Kv7 genes, are voltage-gated channels that play a critical role in setting the resting membrane potential and preventing repetitive firing of neurons.[1][2] Their inhibition by bradykinin leads to membrane depolarization and increased neuronal excitability, contributing to the sensation of pain.[1][2]
Signaling Pathway:
The primary signaling pathway for bradykinin-induced M-current inhibition involves the following steps:[1][2][6]
-
Bradykinin binds to the B2 receptor.
-
The B2 receptor activates the Gq/11 G-protein.
-
Gq/11 activates Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
The combination of PIP2 depletion and increased intracellular Ca2+ leads to the inhibition of M-type channel activity.[1][6]
Caption: Signaling pathway of bradykinin-induced M-type K+ channel inhibition.
Quantitative Data:
| Parameter | Control | This compound (1 µM) | Cell Type | Reference |
| M-current Density (pA/pF) | 2.92 ± 0.18 | 1.44 ± 0.37 (after 10 min dialysis with IP3) | Rat Sympathetic Neurons | [6] |
| M-current Inhibition (%) | 0 | 50.9 ± 7.7 | Rat Sympathetic Neurons | [6] |
| Inward Current (pA) | Baseline | -57.5 ± 4.4 (in the presence of Xe-C, a CaCC inhibitor) | Rat DRG Neurons | [1] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of M-current in DRG Neurons
This protocol is adapted from methodologies described for studying M-current modulation.[1][2][6]
-
Cell Preparation:
-
Isolate Dorsal Root Ganglion (DRG) neurons from rats.
-
Culture the neurons on poly-L-lysine coated coverslips for 24-48 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Patch-Clamp Recording:
-
Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.[7][8][9]
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.[7][10]
-
Establish a giga-ohm seal (>1 GΩ) with a selected neuron and then rupture the membrane to achieve the whole-cell configuration.[8][11]
-
Hold the membrane potential at -20 mV.
-
Apply hyperpolarizing voltage steps from -20 mV to -60 mV for 500 ms to elicit the M-current, which is observed as a deactivating outward current.
-
-
Drug Application:
-
Record baseline M-currents in the external solution.
-
Perfuse the recording chamber with the external solution containing this compound (e.g., 1 µM).
-
Record the M-current at regular intervals to observe the time course of inhibition.
-
Wash out the this compound to observe the reversibility of the effect.
-
-
Data Analysis:
-
Measure the amplitude of the deactivating M-current at the beginning of the hyperpolarizing step.
-
Calculate the percentage of current inhibition by bradykinin.
-
Construct current-voltage (I-V) relationships to assess changes in channel conductance.
-
Inhibition of Epithelial Sodium Channel (ENaC) in Aldosterone-Sensitive Distal Nephrons (ASDN)
ENaC plays a crucial role in sodium reabsorption in the kidneys, thereby regulating blood pressure.[12][13] Bradykinin inhibits ENaC activity, leading to natriuresis (sodium excretion).[13]
Signaling Pathway:
The inhibition of ENaC by bradykinin follows a similar initial pathway to M-current modulation, but the final effector mechanism differs:[12][13]
-
Bradykinin binds to the B2 receptor.
-
The B2 receptor activates the Gq/11 G-protein.
-
Gq/11 activates Phospholipase C (PLC).
-
PLC hydrolyzes PIP2, leading to its depletion from the plasma membrane.
-
The reduction in membrane PIP2 levels directly inhibits ENaC open probability. This effect appears to be independent of intracellular calcium release in the acute phase.[12]
References
- 1. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]
- 2. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of ion-channel function by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of bradykinin in preconditioning and protection of the ischaemic myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Regulation of bradykinin-induced activation of volume-sensitive outwardly rectifying anion channels by Ca2+ nanodomains in mouse astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-channel Cell-attached Patch-clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bradykinin acutely inhibits activity of the epithelial Na+ channel in mammalian aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct regulation of ENaC by bradykinin in the distal nephron. Implications for renal sodium handling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bradykinin Acetate Stability & Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bradykinin acetate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of bradykinin in cell culture media.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is bradykinin and why is its stability in cell culture a concern?
Bradykinin is a short-lived, pro-inflammatory peptide composed of nine amino acids.[1][2] It is a potent vasodilator and increases vascular permeability by activating G-protein-coupled receptors, primarily the B2 receptor.[3][4] Its stability is a major concern in experimental settings because it is rapidly degraded by various enzymes called kininases present in serum, plasma, and on cell surfaces.[1][5] This rapid degradation can lead to a significant loss of active peptide, resulting in high variability and poor reproducibility of experimental results. The half-life of bradykinin in plasma can be less than 30 seconds.[2]
Q2: What are the primary enzymes responsible for bradykinin degradation?
Bradykinin is susceptible to cleavage by a wide array of peptidases.[1] The most significant enzymes, or "kininases," include:
-
Angiotensin-Converting Enzyme (ACE): Considered a major pathway for bradykinin inactivation, ACE cleaves dipeptides from the C-terminus.[5][6][7]
-
Neutral Endopeptidase (NEP): This enzyme cleaves bradykinin at internal sites.[5][6]
-
Aminopeptidase P (APP): Removes the N-terminal arginine.[6]
-
Carboxypeptidases N (CPN) and M (CPM): These enzymes remove the C-terminal arginine, converting bradykinin into its active metabolite, des-Arg(9)-bradykinin, which is an agonist for the B1 receptor.[6][8]
Experimental Design & Preparation
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be reconstituted in 0.1 M acetic acid to a concentration such as 25 mg/mL.[3] After reconstitution, it is crucial to create single-use aliquots and store them frozen at -20°C.[3] Stock solutions stored under these conditions are reported to be stable for up to 3 months.[3] Avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: I'm seeing rapid loss of bradykinin activity in my experiments. What is the likely cause?
The most common cause is enzymatic degradation by kininases. These enzymes can be present in:
-
Serum-supplemented media: Fetal Bovine Serum (FBS) and other animal sera are rich sources of peptidases.[9]
-
Cell-secreted enzymes: Many cell types secrete or have membrane-bound proteases that can degrade peptides in the surrounding media.[10][11]
For example, studies with PC12 cells showed a bradykinin half-life of 48 minutes even in serum-free conditions due to cellular kininase activity.[10] In plasma, the half-life can be as short as 34 seconds.[7][12]
Q5: How can I minimize bradykinin degradation during my experiment?
Several strategies can be employed:
-
Use Serum-Free Media: If your cell type allows, switching to a serum-free medium is the most effective way to reduce the concentration of exogenous kininases.
-
Incorporate a Kininase Inhibitor Cocktail: Adding a cocktail of specific peptidase inhibitors to the culture medium can protect bradykinin. A common and effective approach is to use an ACE inhibitor like ramiprilat or enalaprilat.[10][12] In some cases, a broader cocktail including inhibitors for other peptidases may be necessary.[13][14]
-
Reduce Incubation Time: Minimize the time bradykinin is exposed to the culture medium before the experimental endpoint.
-
Work at Lower Temperatures: If the experimental design permits, performing incubations at 4°C can significantly slow down enzymatic activity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Inconsistent pipetting.[15]2. Uneven mixing of bradykinin in the well.[15]3. Presence of air bubbles interfering with readings.[15]4. Rapid, variable degradation occurring between the time of addition and measurement. | 1. Use calibrated pipettes and ensure careful, consistent technique.2. After adding bradykinin, gently tap the plate to ensure uniform mixing.[15]3. Inspect wells for bubbles before taking measurements.[15]4. Pre-incubate the media with a kininase inhibitor cocktail before adding bradykinin. |
| Bradykinin effect is much lower than expected or absent. | 1. Complete Degradation: The peptide was degraded before it could exert its effect.2. Incorrect Stock Concentration: Errors in weighing, dilution, or degradation of the stock solution.3. Cell Health Issues: Cells are not healthy or responsive.4. Incorrect pH of Media: The addition of the acidic stock solution significantly lowered the media pH.[16] | 1. Confirm degradation by running a stability assay (see protocol below). Add kininase inhibitors to your experimental medium.2. Prepare a fresh stock solution following best practices. Verify concentration if possible.3. Check cell viability and morphology. Ensure cells are within a suitable passage number.4. Measure the pH of the final culture medium after adding the bradykinin solution. Adjust if necessary. A 1:1000 dilution of 0.1M acetic acid is generally acceptable.[16] |
| Results are not reproducible between experiments. | 1. Inconsistent Serum Lots: Different lots of FBS can have varying levels of kininase activity.2. Variable Cell Conditions: Differences in cell confluency, passage number, or health can alter the secretion of proteases.3. Inconsistent Reagent Preparation: Inconsistent preparation of bradykinin dilutions or inhibitor cocktails.[15] | 1. Test and qualify a single large lot of FBS for your series of experiments.2. Standardize your cell culture protocols meticulously. Seed cells at the same density and use them at the same confluency/passage number for all experiments.3. Prepare fresh dilutions for each experiment from a validated frozen stock aliquot. |
Data Summary: Bradykinin Half-Life
The stability of bradykinin is highly dependent on the experimental matrix. The following table summarizes reported half-life values.
| Experimental System | Key Conditions | Bradykinin Half-Life | Reference |
| Normal Human Plasma | 37°C, no inhibitors | 34 seconds | [7][12] |
| Normal Human Plasma | 37°C, with ACE inhibitor (enalaprilat) | ~6.8 minutes (~12-fold increase) | [7][12] |
| PC12 Cell Culture | Serum-free medium | 48 minutes | [10] |
| Perfused Rat Heart | No inhibitors | 70 ± 9 seconds (release half-life) | [17] |
Key Experimental Protocols & Visualizations
Protocol: Assessing Bradykinin Stability in Cell Culture Supernatant
This protocol outlines a method to determine the degradation rate of bradykinin in your specific experimental conditions using HPLC or LC-MS.[18][19]
Materials:
-
This compound stock solution
-
Your specific cell line, plated and at the desired confluency
-
Your specific cell culture medium (with or without serum/inhibitors)
-
Precipitation solution (e.g., Ethanol/Acetonitrile 1:1 v/v)[9]
-
HPLC or LC-MS system for analysis
Procedure:
-
Cell Culture Setup: Plate your cells and culture them until they reach the desired confluency for your main experiment.
-
Medium Exchange: Aspirate the existing medium and replace it with fresh, pre-warmed experimental medium (the same medium you will use in your functional assay). Allow the cells to equilibrate for 30 minutes.
-
Spiking Bradykinin: Add this compound to the medium to achieve your final desired concentration.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect an aliquot of the cell culture supernatant (e.g., 100 µL). The T=0 sample should be taken immediately after adding and mixing the peptide.
-
Sample Quenching & Precipitation: Immediately stop enzymatic activity in the collected samples by adding at least two volumes of cold precipitation solution (e.g., 200 µL of EtOH/ACN).[9] Vortex and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an analysis vial. Analyze the concentration of intact bradykinin using a validated reverse-phase HPLC or LC-MS method.[19]
-
Data Analysis: Plot the percentage of intact bradykinin remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay curve.[18]
Visualized Workflows and Pathways
Bradykinin Degradation Pathway
This diagram illustrates the primary enzymatic pathways involved in the breakdown of bradykinin and its conversion to the active metabolite des-Arg(9)-BK.
Caption: Major enzymatic pathways of bradykinin degradation.
Experimental Workflow for Stability Assay
This flowchart details the key steps for performing an in vitro stability assessment of bradykinin.
Caption: Workflow for bradykinin stability assessment.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common experimental problems.
Caption: Troubleshooting inconsistent bradykinin results.
References
- 1. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Bradykinin Metabolism and Drug-Induced Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]
- 8. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of kininogen and degradation of bradykinin by PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of kinin breakdown prolongs retention and action of bradykinin in a myocardial B2 receptor compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
solubility issues of bradykinin acetate in phosphate-buffered saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of bradykinin acetate, with a specific focus on its use with phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The solubility of this compound in PBS (pH 7.2) is approximately 2 mg/mL.[1] Exceeding this concentration can lead to incomplete dissolution.
Q2: I am having trouble dissolving this compound directly in PBS. What could be the issue?
A2: Several factors can contribute to solubility issues:
-
Concentration: You might be trying to prepare a solution with a concentration higher than 2 mg/mL.
-
pH of PBS: While standard PBS is at pH 7.2-7.4, variations in pH can affect the solubility of peptides. Freezing and thawing of PBS can also cause significant pH shifts.[2][3][4]
-
Purity of this compound: The purity of the peptide can influence its solubility.
-
Temperature: Dissolution may be aided by gentle warming.
Q3: Are there alternative solvents I can use to prepare a stock solution?
A3: Yes, preparing a concentrated stock solution in an alternative solvent and then diluting it into your aqueous buffer is a common and recommended practice.[1] this compound is soluble in several organic solvents and acidic solutions.[1][5]
Q4: How should I store my this compound solutions?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For longer-term storage, it is best to prepare aliquots of a stock solution in 0.1 M acetic acid and store them at -20°C for up to 3 months. Always prepare fresh working solutions from the stock for your experiments.[6]
Q5: Will the small amount of organic solvent or acid from my stock solution affect my cell culture experiments?
A5: When diluting a stock solution, ensure that the final concentration of the organic solvent or acid is insignificant, as these can have physiological effects at low concentrations.[1] For instance, if you prepare a 10 mg/mL stock in DMSO and dilute it 1:1000 in your media, the final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.
Troubleshooting Guide
If you are encountering solubility issues with this compound in PBS, follow this troubleshooting workflow:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~2 mg/mL | [1] |
| Water | ≥226.6 mg/mL | [7][8][9][10] |
| 0.1 M Acetic Acid | 25 mg/mL | [5] |
| DMSO | ~12 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide | ~5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in 0.1 M Acetic Acid
This is the recommended method for preparing a stable stock solution.
-
Prepare 0.1 M Acetic Acid: Dilute glacial acetic acid in sterile, deionized water.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of 0.1 M acetic acid to achieve a concentration of up to 25 mg/mL.[5]
-
Mix: Vortex gently until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C. Stock solutions are stable for up to 3 months under these conditions.
Protocol 2: Preparation of a Working Solution by Direct Dissolution in PBS (up to 2 mg/mL)
Use this protocol if you need to avoid any trace of other solvents.
-
Weigh this compound: Weigh the required amount of this compound for your desired concentration (not exceeding 2 mg/mL).
-
Add PBS: Add the calculated volume of sterile PBS (pH 7.2).
-
Mix: Vortex gently. If dissolution is slow, you may sonicate briefly in a water bath.
-
Use Immediately: This solution is not recommended for storage and should be used on the same day it is prepared.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Acidification of phosphate buffered saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Phosphate Buffered Saline (PBS) in Frozen State and after Freeze-Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. BRADYKININ, ACETATE SALT, 98 | 6846-03-3 [amp.chemicalbook.com]
- 9. BRADYKININ, ACETATE SALT, 98 | 6846-03-3 [amp.chemicalbook.com]
- 10. glpbio.com [glpbio.com]
lot-to-lot variability of bradykinin acetate affecting reproducibility
Welcome to the Technical Support Center for Bradykinin Acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the lot-to-lot variability of this compound and its impact on experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our experiments using different lots of this compound. What could be the cause of this variability?
A1: Lot-to-lot variability in this compound can be a significant factor affecting experimental reproducibility. Several factors can contribute to these inconsistencies:
-
Purity Differences: While most commercial this compound is supplied with a purity of ≥98% as determined by HPLC, minor variations in the purity and the nature of impurities between lots can lead to differences in biological activity.[1] Always review the Certificate of Analysis (CoA) for each lot.
-
Peptide Content and Counter-ion Stoichiometry: The actual peptide content can vary between lots due to differences in water content and the stoichiometry of the acetate counter-ion. This can affect the effective concentration of the active bradykinin peptide in your solutions.
-
Presence of Degradation Products: Bradykinin is susceptible to degradation. Improper storage or handling can lead to the presence of truncated or modified peptides that may have altered or no biological activity.[2][3]
-
Handling and Storage: this compound is a lyophilized powder that is sensitive to moisture and temperature. Inconsistent handling and storage practices can lead to degradation of the peptide, contributing to variability.[1][4][5]
Q2: How can we minimize variability in our experiments when using a new lot of this compound?
A2: To ensure consistency and reproducibility, it is crucial to qualify each new lot of this compound before its use in critical experiments. We recommend the following steps:
-
Thoroughly Review the Certificate of Analysis (CoA): Compare the purity, appearance, and any other provided specifications with previous lots.
-
Perform a Functional Assay: Conduct a dose-response experiment to determine the EC50 or IC50 of the new lot in your specific assay system. This will allow you to normalize the activity of the new lot against a previously characterized reference lot.
-
Aliquot and Store Properly: Upon receipt, store the lyophilized powder at -20°C or lower, protected from moisture.[1] Reconstitute the peptide in an appropriate buffer and prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the key signaling pathways activated by bradykinin?
A3: Bradykinin primarily exerts its effects through two G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed in many cell types, while the B1 receptor is typically induced during inflammation and tissue injury.
Activation of the B2 receptor by bradykinin typically leads to the activation of Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including vasodilation, increased vascular permeability, and pain.[6]
Q4: What are the best practices for handling and storing this compound to maintain its stability?
A4: Proper handling and storage are critical for maintaining the integrity and activity of this compound.
-
Storage of Lyophilized Powder: Store the vial at -20°C or -80°C in a desiccated environment.[1]
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide using a suitable solvent as recommended by the supplier (e.g., sterile water, buffer, or 0.1 M acetic acid).[1] For cellular assays, ensure the final concentration of any organic solvent is minimal to avoid off-target effects.[7]
-
Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of stock solutions in aqueous buffers is limited, and it is recommended to use them within a short period.[7][8]
Troubleshooting Guides
Issue 1: Decreased or No Response to this compound
| Possible Cause | Troubleshooting Step |
| Degraded this compound | - Use a fresh, properly stored aliquot of this compound. - Qualify the activity of the current lot with a functional assay against a known active lot. |
| Incorrect Concentration | - Verify calculations for stock solution and dilutions. - Use a calibrated pipette for accurate liquid handling. |
| Cellular Desensitization | - Ensure cells are not overexposed to bradykinin prior to the experiment. - Allow for a sufficient recovery period between treatments if applicable. |
| Inactive Receptor | - Confirm the expression and functionality of bradykinin receptors in your cell line. - Check cell passage number, as receptor expression can change over time. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells. |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding. - Mix the cell suspension gently but thoroughly before aliquoting into wells. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for critical measurements. - Ensure proper humidification in the incubator to minimize evaporation. |
| Rapid Bradykinin Degradation | - Minimize the time between bradykinin dilution and addition to the assay. - Consider the use of peptidase inhibitors if appropriate for your experimental system. |
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Lots of this compound
| Parameter | Lot A | Lot B |
| Appearance | White to off-white powder | White to off-white powder |
| Purity (HPLC) | 98.5% | 99.2% |
| Mass Spectrometry | Conforms to structure | Conforms to structure |
Note: This is an example table. Researchers should always refer to the specific CoA provided by the supplier for each lot.
Table 2: Example Functional Assay Data for Lot Qualification
| Lot | EC50 (nM) in Calcium Flux Assay | Relative Potency (Lot B vs. Lot A) |
| Lot A (Reference) | 1.2 | 1.00 |
| Lot B (New) | 1.5 | 0.80 |
Note: This table illustrates how functional assay data can be used to compare the potency of different lots. The relative potency can be used to adjust the concentration of the new lot to achieve a comparable biological response.
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound using a Calcium Flux Assay
This protocol provides a general framework for comparing the potency of a new lot of this compound to a reference lot.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., CHO-B2, HEK-B2)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Reference lot of this compound
-
New lot of this compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Preparation:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
-
Bradykinin Preparation:
-
Prepare serial dilutions of both the reference and new lots of this compound in HBSS.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the dye.
-
Establish a stable baseline fluorescence reading.
-
Inject the different concentrations of bradykinin into the wells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the dose-response curves for both lots.
-
Calculate the EC50 value for each lot using a non-linear regression model.
-
Determine the relative potency of the new lot compared to the reference lot.
-
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Lot Qualification.
References
- 1. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]
- 2. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. msds.bachem.com [msds.bachem.com]
- 6. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]
Technical Support Center: Preventing Desensitization of Bradykinin Receptors in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address the common challenge of bradykinin receptor desensitization in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you design and execute successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is bradykinin receptor desensitization and why is it a problem in long-term experiments?
Bradykinin receptors, primarily the B2 receptor, are G protein-coupled receptors (GPCRs) that rapidly lose responsiveness upon prolonged or repeated exposure to their agonist, bradykinin. This process, known as desensitization, involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, which uncouples the receptor from its signaling pathway and promotes its internalization.[1][2] In long-term experiments, this leads to a diminished or complete loss of signal, making it difficult to study the sustained effects of bradykinin or screen for long-acting drugs.
Q2: What are the key players in bradykinin B2 receptor desensitization?
The primary molecular machinery responsible for the rapid homologous desensitization of the B2 receptor includes:
-
G Protein-Coupled Receptor Kinase 2 (GRK2): This kinase specifically phosphorylates the agonist-occupied B2 receptor on serine and threonine residues located in its C-terminal tail.[3][4]
-
β-Arrestin-2: Following phosphorylation by GRK2, β-arrestin-2 is recruited to the receptor.[2] This binding sterically hinders the G protein from coupling to the receptor, effectively terminating the signal. β-arrestin-2 also acts as a scaffold protein to initiate receptor internalization via clathrin-coated pits.[5]
Q3: How can I prevent bradykinin B2 receptor desensitization in my experiments?
Preventing desensitization primarily involves inhibiting the key proteins in the desensitization pathway. The most common strategies include:
-
Inhibition of GRK2: Using small molecule inhibitors of GRK2 can prevent the initial phosphorylation step, thereby blocking the entire desensitization cascade.[4]
-
Inhibition of β-arrestin recruitment: While less common for routine experiments, interfering with the interaction between the phosphorylated receptor and β-arrestin can also prevent desensitization.[2]
-
Preventing Bradykinin Degradation: Bradykinin is rapidly degraded by peptidases (kininases).[6] Including protease inhibitors in your experimental buffer is crucial to ensure a stable concentration of bradykinin and avoid misinterpreting degradation as desensitization.[7][8]
Q4: Which cell lines are suitable for studying bradykinin receptor desensitization?
Several cell lines are commonly used for bradykinin receptor studies. The choice often depends on whether you require endogenous expression or are using a recombinant system.
-
HEK293 (Human Embryonic Kidney 293) cells: These cells endogenously express functional B2 receptors and are a widely used model system.[9][10] They are also easily transfected for overexpression studies.
-
CHO (Chinese Hamster Ovary) cells: CHO cells are another popular choice for stably expressing recombinant human B1 or B2 receptors.[11][12]
-
Endothelial cells: Primary or immortalized endothelial cells are physiologically relevant models as they constitutively express B2 receptors.[1]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of signal after initial bradykinin stimulation. | 1. Receptor Desensitization: The most likely cause is rapid phosphorylation by GRKs and β-arrestin recruitment. 2. Bradykinin Degradation: The peptide is being rapidly degraded by proteases in the cell culture medium or secreted by the cells. | 1. Inhibit GRK2: Pre-incubate cells with a GRK2 inhibitor (e.g., Paroxetine or CMPD101) before adding bradykinin. See Table 1 for recommended concentrations. 2. Add Protease Inhibitors: Supplement your assay buffer with a cocktail of protease inhibitors to prevent bradykinin degradation.[6][8] |
| No response or a very weak response to bradykinin. | 1. Low Receptor Expression: The cell line may not express sufficient levels of the bradykinin receptor. 2. Poor Cell Health: Unhealthy or over-confluent cells may not respond optimally. 3. Degraded Bradykinin Stock: The bradykinin peptide may have degraded due to improper storage or handling. | 1. Verify Receptor Expression: Confirm receptor expression using techniques like Western blot, qPCR, or radioligand binding. 2. Optimize Cell Culture Conditions: Use cells at a consistent and optimal density. Ensure cells are healthy and in the logarithmic growth phase. 3. Use Fresh Bradykinin: Prepare fresh bradykinin solutions from a lyophilized stock for each experiment and store aliquots at -80°C.[6] |
| High background signal in a calcium mobilization assay. | 1. Autofluorescence: Components in the assay buffer or the compounds being tested may be autofluorescent. 2. Cellular Stress: Dye loading conditions or other experimental manipulations may be causing cellular stress and a rise in basal calcium levels. | 1. Check for Autofluorescence: Run a control plate with buffer and compounds but without cells to check for background fluorescence. 2. Optimize Dye Loading: Optimize the concentration of the calcium-sensitive dye and the incubation time to minimize cytotoxicity. |
| Inconsistent results between experiments. | 1. Variability in Cell Number: Inconsistent cell seeding density will lead to variable responses. 2. Passage Number Effects: High passage numbers can lead to changes in cellular phenotype and receptor expression. 3. Reagent Variability: Inconsistent concentrations of bradykinin or inhibitors. | 1. Ensure Consistent Cell Plating: Use a cell counter to ensure accurate and consistent cell numbers per well. 2. Use Low Passage Cells: Maintain a cell bank of low-passage cells and avoid using cells that have been in continuous culture for extended periods. 3. Prepare Fresh Reagents: Always prepare fresh dilutions of agonists and inhibitors for each experiment. |
Quantitative Data Summary
Table 1: Potency of Select GRK2 Inhibitors
| Inhibitor | Target(s) | IC₅₀ for GRK2 | Selectivity Notes | Reference(s) |
| Paroxetine | GRK2 | ~1.1 - 30 µM | Selective for GRK2 over other GRKs. | [13] |
| CMPD101 | GRK2/3 | 35 - 290 nM | Highly selective for GRK2/3 over GRK1 and GRK5. | [14][15] |
| Balanol | GRK2, PKA, PKC | ~35 nM | Potent but not highly selective. | [14] |
Note: IC₅₀ values can vary depending on the assay conditions (e.g., ATP concentration, substrate used).
Experimental Protocols
Protocol 1: Preventing Bradykinin B2 Receptor Desensitization in a Calcium Mobilization Assay using a GRK2 Inhibitor
This protocol describes how to measure bradykinin-induced calcium mobilization in HEK293 cells and how to prevent desensitization using the GRK2 inhibitor, Paroxetine.
Materials:
-
HEK293 cells endogenously expressing the B2 receptor
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
Bradykinin
-
Paroxetine hydrochloride
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Seed HEK293 cells into a 96-well black, clear-bottom plate at a density of 30,000-50,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in Assay Buffer. Probenecid can be added to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Inhibitor Pre-incubation:
-
Prepare a 2X stock solution of Paroxetine in Assay Buffer. For example, to achieve a final concentration of 10 µM, prepare a 20 µM stock.
-
Wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL in each well after the final wash.
-
To the "Inhibition" wells, add 100 µL of the 2X Paroxetine solution. To the "Control" wells, add 100 µL of Assay Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Bradykinin Stimulation and Signal Detection:
-
Prepare a 10X stock solution of bradykinin in Assay Buffer.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Inject 25 µL of the 10X bradykinin solution to achieve the desired final concentration (e.g., a final concentration of 100 nM).
-
Immediately begin recording the fluorescence intensity for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Analyze the data by measuring the peak fluorescence response or the area under the curve.
-
Compare the response in the presence and absence of the GRK2 inhibitor to assess the prevention of desensitization. For long-term experiments, a second bradykinin challenge can be applied after a wash-out period to observe resensitization or continued response in the presence of the inhibitor.
-
Visualizations
Signaling Pathway and Desensitization of the Bradykinin B2 Receptor
References
- 1. Desensitization of the bradykinin-induced rise in intracellular free calcium in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation of beta-arrestin from internalized bradykinin B2 receptor is necessary for receptor recycling and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Bradykinin Release Avoids High Molecular Weight Kininogen Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Functional Bradykinin B2 Receptors Endogenously Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of functional bradykinin B(2) receptors endogenously expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional studies of bradykinin receptors in Chinese hamster ovary cells stably expressing the human B2 bradykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bradykinin Acetate In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bradykinin acetate in vivo. Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Question: Why am I observing an unexpectedly severe hypotensive response after this compound administration?
Answer:
An excessive drop in blood pressure is a common off-target effect of bradykinin, a potent vasodilator.[1] The severity of this response can be influenced by several factors. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Dose is too high. | The cardiovascular effects of bradykinin are dose-dependent.[2][3] Review the literature for appropriate dose ranges for your specific animal model and experimental goals. Consider performing a dose-response study to determine the optimal dose that elicits the desired on-target effect with minimal hypotension. |
| Rapid rate of administration. | A bolus injection can lead to a rapid and transient, but significant, drop in blood pressure.[2] Try administering the this compound via a slower intravenous infusion to achieve a more controlled and sustained concentration. |
| Interaction with other administered compounds. | If you are co-administering other drugs, they may be potentiating the hypotensive effects of bradykinin. For example, angiotensin-converting enzyme (ACE) inhibitors are known to increase bradykinin levels and its effects.[4][5] Review the pharmacology of all co-administered substances. |
| Animal model sensitivity. | Different species and strains of animals may exhibit varying sensitivities to bradykinin. Ensure the dose you are using is appropriate for your specific model. |
| Anesthesia. | The type of anesthetic used can influence cardiovascular parameters. Ensure your anesthetic protocol is consistent and not contributing to the hypotensive response. |
A logical workflow for troubleshooting excessive hypotension is outlined below.
Caption: Troubleshooting workflow for excessive hypotension.
Question: How can I mitigate bradykinin-induced edema and inflammation in my experiments?
Answer:
Bradykinin is a potent inflammatory mediator that increases vascular permeability, leading to edema.[6][7] This is a well-characterized off-target effect. To mitigate this, consider the following strategies:
Strategies for Mitigation:
| Strategy | Description |
| Co-administration of a Bradykinin Receptor Antagonist | The inflammatory effects of bradykinin are primarily mediated by the B2 receptor, and in chronic inflammation, the B1 receptor.[6][8] Co-administration of a selective B2 receptor antagonist, such as Icatibant, can effectively block these effects.[3][9] For chronic models, a B1 receptor antagonist may also be beneficial.[10][11] |
| Local vs. Systemic Administration | If your target is localized, consider local administration of this compound to minimize systemic exposure and widespread inflammatory effects. |
| Anti-inflammatory Agents | Depending on your experimental design, co-administration of non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents may help to reduce the inflammatory response. Bradykinin can stimulate the synthesis of prostaglandins, which are key mediators of inflammation.[7] |
Question: My results show high variability between animals. What are the potential sources of this variability and how can I reduce it?
Answer:
High variability in in vivo experiments with this compound can arise from several factors. Here are some common sources and recommendations for improving consistency:
Sources of Variability and Solutions:
| Source of Variability | Recommendation |
| Animal Handling and Stress | Stress can influence physiological parameters. Ensure all animals are handled consistently and acclimatized to the experimental procedures. |
| Injection Technique | Inconsistent injection volumes or sites can lead to variable drug exposure. Ensure all personnel are properly trained on the administration technique. |
| Animal Health Status | Underlying health issues can affect an animal's response to bradykinin. Use healthy animals from a reputable supplier and monitor their health throughout the study. |
| Circadian Rhythms | Physiological responses can vary throughout the day. Conduct experiments at the same time each day to minimize the influence of circadian rhythms. |
| This compound Preparation | Ensure the this compound is properly dissolved and the concentration is accurate. Prepare fresh solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in vivo?
A1: The primary off-target effects of this compound are related to its potent physiological activities and include:
-
Hypotension: Bradykinin is a powerful vasodilator, which can lead to a significant drop in blood pressure.[1]
-
Inflammation and Edema: It increases vascular permeability, causing fluid to leak from blood vessels into surrounding tissues, resulting in swelling.[6][7]
-
Pain: Bradykinin directly stimulates sensory neurons, leading to pain sensation.[4][8]
-
Bronchoconstriction: In some models, bradykinin can cause contraction of smooth muscle in the airways.[7]
Q2: What is the role of the B1 and B2 receptors in mediating off-target effects?
A2: Bradykinin exerts its effects through two main G protein-coupled receptors, B1 and B2.[6][12]
-
B2 Receptors are constitutively expressed in many tissues and are responsible for the acute effects of bradykinin, such as vasodilation, increased vascular permeability, and pain.[2][6][8]
-
B1 Receptors are typically expressed at low levels in healthy tissue but are upregulated during inflammation and tissue injury.[7][10] They are primarily involved in chronic inflammatory responses and pain.[8]
Q3: How can I selectively study the on-target effects of bradykinin while minimizing off-target responses?
A3: To isolate the on-target effects of bradykinin, you can employ several strategies:
-
Use of Selective Receptor Antagonists: Co-administer a selective antagonist for the receptor mediating the off-target effect. For example, if you are studying a B1-mediated effect and want to avoid B2-mediated hypotension, you could co-administer a B2 antagonist like Icatibant.[3][9]
-
Dose Optimization: Carefully titrate the dose of this compound to a level that is sufficient to engage the on-target receptor without significantly activating off-target pathways.
-
Targeted Delivery: If possible, deliver this compound directly to the tissue or organ of interest to limit systemic exposure.
Q4: Are there any known drug interactions with this compound that I should be aware of?
A4: Yes, the most significant interaction is with Angiotensin-Converting Enzyme (ACE) inhibitors . ACE is a key enzyme responsible for the degradation of bradykinin.[1][5] ACE inhibitors block this degradation, leading to increased levels and prolonged effects of bradykinin, which can potentiate both on-target and off-target effects.[4] This is the mechanism behind the well-known side effect of a dry cough associated with ACE inhibitor use.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies for easy reference.
Table 1: In Vivo Dosing of this compound and Cardiovascular Responses in Rats
| This compound Dose (i.v.) | Effect on Mean Arterial Pressure (MAP) | Animal Model | Reference |
| 700 ng/kg | 15-30 mmHg decrease | Anesthetized Rats | [2] |
| 0.025 - 6.4 µg/kg | Dose-dependent decrease | Anesthetized Rats | [2][3] |
| 81 pmol (i.t.) | 9-13 mmHg increase | Conscious Rats | [13] |
Table 2: In Vivo Dosing of Bradykinin Receptor Antagonists
| Antagonist | Target Receptor | Dose | Effect | Animal Model | Reference |
| Icatibant (HOE-140) | B2 | 10 µg/kg (i.v.) | Inhibited bradykinin-induced hypotension | Anesthetized Rats | [3][9] |
| Icatibant (HOE-140) | B2 | 500 µg/kg/day (s.c.) | Blocked antifibrotic effects of increased bradykinin | Mouse, Rat | [14] |
| R-715 | B1 | Not specified | Reduced lesion volume, BBB disruption, and inflammation | Mice | [11] |
| Fasitibant | B2 | 100 µ g/knee (intra-articular) | ~45% inhibition of joint pain | Rat | [14] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This protocol is a standard method for assessing the pro-inflammatory effects of agents like bradykinin and for evaluating the efficacy of anti-inflammatory compounds.[6][14]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound solution
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.
-
Administration of Test Compound: Administer this compound (and any antagonists or test compounds) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) by subtracting the baseline paw volume from the post-treatment paw volume.
-
The percentage inhibition of edema can be calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Caption: Workflow for the rodent paw edema model.
Protocol 2: Measurement of Cardiovascular Parameters in Anesthetized Rodents
This protocol describes the in vivo assessment of cardiovascular responses to this compound.[2][3]
Materials:
-
Rats (e.g., Sprague-Dawley)
-
Anesthetic (e.g., sodium pentobarbitone)
-
Catheters for arterial and venous access
-
Pressure transducer
-
Data acquisition system (e.g., Biopac)
-
This compound solution
-
Saline with 0.1% BSA
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the rat and instrument it for the recording of blood pressure and heart rate. This typically involves cannulating the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 20 minutes after instrumentation.
-
Baseline Measurement: Record baseline measurements of heart rate and phasic and mean arterial blood pressure (MAP) for 10 minutes.
-
Dose-Response Curve:
-
Inject a vehicle control (e.g., saline with 0.1% BSA).
-
Administer increasing doses of this compound (e.g., 0.025, 0.1, 0.4, 1.6, 6.4 µg/kg) as intravenous boluses.
-
Wash the catheter with saline after each injection.
-
Allow cardiovascular parameters to return to baseline before administering the next dose (typically 2-10 minutes).
-
-
Co-administration Studies (Optional): To investigate the mechanism of action, pre-treat animals with a bradykinin receptor antagonist or an ACE inhibitor before generating the bradykinin dose-response curve.
-
Euthanasia: At the end of the experiment, euthanize the animal with an overdose of anesthetic.
-
Data Analysis: Calculate the change in MAP and heart rate from baseline for each dose of this compound.
Signaling Pathways
Bradykinin mediates its diverse effects through the activation of B1 and B2 receptors, which couple to G proteins and trigger downstream signaling cascades.
Caption: Simplified bradykinin signaling pathways leading to on-target and off-target effects.
References
- 1. A Comprehensive Review of Bradykinin-Induced Angioedema Versus Histamine-Induced Angioedema in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases [frontiersin.org]
- 4. selfhacked.com [selfhacked.com]
- 5. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. remedypublications.com [remedypublications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular effects of intrathecally administered bradykinin in the rat: characterization of receptors with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Bradykinin ELISA Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bradykinin ELISA assays, with a specific focus on addressing low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I getting a weak or no signal in my bradykinin ELISA?
A weak or no signal can be attributed to several factors, ranging from sample integrity to procedural inaccuracies. Bradykinin is notoriously unstable with a very short half-life of less than 30 seconds in plasma, making its detection challenging.[1][2]
Troubleshooting Steps:
-
Reagent Integrity: Ensure all reagents, including standards and antibodies, are within their expiration dates and have been stored under the recommended conditions.[2][3][4][5] Most kits require storage at 2-8°C.[3][4][5]
-
Protocol Adherence: Double-check that all reagents were added in the correct order and volume.[2][3][4][6] Verify that incubation times and temperatures were as specified in the protocol.[1][2][7] Substrate development time is typically 10-30 minutes.[2][6]
-
Sample Quality: Due to bradykinin's instability, proper sample collection and handling are critical. The use of protease inhibitor cocktails is recommended to stabilize bradykinin.[1][2]
-
Assay Optimization: If you are developing your own assay, the concentrations of capture and detection antibodies may need to be optimized.[2][8]
Q2: My standard curve is poor, showing low signal and high background. What should I do?
A poor standard curve is often a primary indicator of underlying issues in the assay.
Troubleshooting Steps:
-
Standard Preparation: Reconstitute and dilute the bradykinin standard precisely as instructed.[1] It is crucial to prepare fresh standards for each assay, as diluted standards can degrade.[1]
-
Reagent Equilibration: Allow all kit components to reach room temperature before use.[1][3][4][5]
-
Pipetting Technique: Use calibrated pipettes and ensure consistent and accurate pipetting.[1][9]
-
Washing Steps: Inadequate washing can lead to high background. Ensure all wells are thoroughly washed according to the protocol and that the wash buffer is correctly prepared.[1][6] If using a plate washer, check that all ports are clear.[1]
-
Incubation Times: Adhere strictly to the specified incubation times. Shortened incubation can result in a low signal.[1]
Q3: My bradykinin measurements are inconsistent and lower than expected. Could this be a sample collection issue?
Yes, improper sample handling is a major cause of inaccurate bradykinin measurements due to its rapid degradation.[1]
Key considerations for sample collection:
-
Use of Inhibitors: To prevent the breakdown of bradykinin, it is crucial to add a cocktail of protease inhibitors to the samples. An Angiotensin-Converting Enzyme (ACE) inhibitor, like enalaprilat, is commonly used.[1]
-
Prompt Processing: Centrifuge blood samples at 4°C as soon as possible after collection to separate the plasma.[1]
-
Proper Storage: Aliquot the plasma into polypropylene tubes and freeze at -80°C if not being assayed immediately.[1][2] Avoid repeated freeze-thaw cycles.[1][9]
Quantitative Data Summary
For researchers developing or validating their own bradykinin ELISA, the following tables provide examples of precision and cross-reactivity data that might be expected.
Table 1: Example of Assay Precision [10][11]
| Bradykinin (pg/mL) | %CV | |
| Intra-Assay | ||
| Low | 73.7 | 9.9 |
| Medium | 208.7 | 6.2 |
| High | 695.4 | 4.6 |
| Inter-Assay | ||
| Low | 66.1 | 11.9 |
| Medium | 209.3 | 10.3 |
| High | 700.4 | 15.0 |
Table 2: Example of Assay Specificity and Cross-Reactivity [10][11]
| Analyte | % Cross-Reactivity |
| Bradykinin | 100 |
| Lys-Bradykinin (Kallidin) | 100 |
| Les-Des-Arg9-Bradykinin | <1 |
| BK1-5 stable degradation product | <0.1 |
Experimental Protocols
Protocol for Plasma Sample Preparation [1][10]
-
Collect whole blood in ice-cold tubes containing an anticoagulant such as Sodium EDTA.
-
To enhance stability, immediately mix the blood with ice-cold ethanol in a 1:4 ratio.
-
Centrifuge the mixture at 1000 x g for 15 minutes at 4°C.
-
Carefully transfer the resulting ethanol-prepared plasma to a clean plastic tube.
-
Aliquot the plasma and freeze at or below -20°C within two hours of collection.
-
Before use in the assay, the sample should be dried down (e.g., using a vacuum concentrator) and reconstituted with the provided assay buffer.[1][10]
Visualizations
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A generalized workflow for a competitive bradykinin ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biomatik.com [biomatik.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. jg-biotech.com [jg-biotech.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. mybiosource.com [mybiosource.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
appropriate vehicle control for bradykinin acetate in animal studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate use of vehicle controls for bradykinin acetate in animal studies. It includes troubleshooting guides and FAQs to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate vehicle control for in vivo studies with this compound?
A1: The most common and appropriate vehicle for final administration of this compound is sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS, pH 7.2)[1][2][3]. These vehicles are physiologically compatible and unlikely to cause confounding effects on their own[2][3]. The choice between saline and PBS may depend on the specific experimental design and target tissue.
Q2: this compound is a peptide. Are there special considerations for its handling and storage?
A2: Yes. Peptides like bradykinin are susceptible to degradation by proteases. Bradykinin, in particular, has a very short half-life in plasma due to rapid enzymatic degradation[4][5].
-
Storage: this compound powder should be stored at -20°C, where it is stable for at least four years[1][6].
-
Solution Preparation: Prepare solutions fresh on the day of the experiment. If a stock solution is required, dissolve the peptide in 0.1 M acetic acid and store it in aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: For experiments, dilute the stock solution into a physiological buffer like saline or PBS immediately before use[1]. It is not recommended to store aqueous solutions for more than one day[1].
Q3: Can I use organic solvents to dissolve this compound?
A3: While this compound is soluble in organic solvents like DMSO, ethanol, and DMF, these should only be used for preparing high-concentration stock solutions[1][6]. For animal administration, the stock solution must be further diluted in an aqueous buffer (e.g., saline or PBS) to ensure that the final concentration of the organic solvent is insignificant[1]. High concentrations of organic solvents can have their own physiological effects and may cause irritation at the injection site.
Q4: How does bradykinin exert its effects in the body?
A4: Bradykinin is an inflammatory mediator that acts primarily through the bradykinin B2 receptor, a G protein-coupled receptor (GPCR)[6][7][8]. Activation of the B2 receptor initiates several intracellular signaling cascades, leading to effects such as vasodilation, increased vascular permeability, smooth muscle contraction, and pain[9][10]. The B1 receptor is typically induced during tissue injury and inflammation and is involved in chronic inflammatory pain[9].
Data Presentation: Solubility and Stability
The following tables summarize the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥226.6 mg/mL | [10] |
| PBS (pH 7.2) | ~2 mg/mL | [1][6] |
| 0.1 M Acetic Acid | 25 mg/mL | [11] |
| DMSO | ~12 mg/mL | [1][6] |
| Ethanol | ~10 mg/mL | [1][6] |
| DMF | ~5 mg/mL | [1][6] |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1][6] |
| Aqueous Solution (Saline/PBS) | Room Temperature / 4°C | Use immediately; do not store > 1 day | [1] |
| Stock Solution (in 0.1 M Acetic Acid) | -20°C | Up to 3 months | |
| Dilute Aqueous Solution | -20°C | May be stable for up to 1 month |
Experimental Protocols
Protocol: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
This protocol provides a general procedure. The final concentration and dose volume should be optimized for your specific experimental needs.
-
Calculate Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., mg/kg), the number of animals, and their average weight.
-
Prepare Stock Solution (Optional): If preparing a stock solution for multiple experiments, dissolve this compound in sterile 0.1 M acetic acid to a concentration of 25 mg/mL[11]. Aliquot into sterile, low-protein-binding tubes and store at -20°C.
-
Prepare Working Solution:
-
On the day of the experiment, thaw a stock solution aliquot (if used) or weigh out the required amount of this compound powder.
-
Dilute the this compound in sterile, isotonic saline (0.9% NaCl) to the final desired concentration. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL.
-
Ensure the solution is clear and free of particulates. Vortex gently if needed.
-
-
Prepare Vehicle Control: Prepare an identical volume of the vehicle (sterile, isotonic saline) that does not contain this compound.
-
Administration:
-
Administer the prepared this compound solution or the vehicle control to the animals via intraperitoneal injection.
-
Ensure the volume administered is appropriate for the animal's size (typically 5-10 mL/kg for mice).
-
Use the freshly prepared solutions immediately. Do not store diluted solutions for later use[1].
-
Troubleshooting Guide
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed when diluting a stock solution into saline/PBS. | The concentration of this compound in the final solution exceeds its solubility in the aqueous buffer (~2 mg/mL in PBS)[1][6]. The pH of the final solution may be unfavorable. | Prepare a more dilute stock solution or increase the final injection volume to lower the required concentration. Ensure the pH of the final buffer is near neutral (e.g., 7.2-7.4). |
| High variability in animal response to this compound injection. | Rapid in vivo degradation of bradykinin by peptidases (kininases)[4][12]. Improper injection technique (e.g., subcutaneous instead of intraperitoneal). Tachyphylaxis (reduced response to repeated doses) has been observed in some models[13]. | Handle animals consistently and ensure proper injection technique. Prepare solutions immediately before use to ensure potency. If repeated dosing is necessary, be aware of potential tachyphylaxis and consider this in the experimental design. |
| The vehicle control group shows an unexpected physiological response. | If an organic solvent (e.g., DMSO) was used, its final concentration may be too high. The vehicle itself (e.g., non-isotonic saline) may be causing an effect. | Ensure the final concentration of any organic solvent is minimal and demonstrated to be inert in your model. Always use sterile, isotonic (0.9%) saline or a balanced salt solution like PBS as the final vehicle[2]. |
| Loss of bradykinin activity over the course of an experiment. | Bradykinin is unstable in aqueous solutions at room temperature and is susceptible to enzymatic degradation[1][5]. Adsorption to plastic or glass surfaces. | Prepare solutions fresh and keep them on ice until just before injection. Use low-protein-binding tubes and pipette tips to minimize loss due to adsorption. |
Visualizations
Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway.
Experimental Workflow
Caption: General workflow for an in vivo bradykinin study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin – An elusive peptide in measuring and understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. ≥98% (HPLC), Ca2+-dependent nitric oxide synthetase activator, powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. Degradation of bradykinin, a cardioprotective substance, during a single passage through isolated rat-heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the bradykinin response in dogs and its antagonism by analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Autofluorescence in Bradykinin Immunocytochemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bradykinin immunocytochemistry, with a specific focus on managing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in immunocytochemistry?
A: Autofluorescence is the natural emission of light by biological structures within cells and tissues when they are excited by light.[1] This intrinsic fluorescence is not related to the specific fluorescent labels (fluorophores) used in your experiment. It becomes a significant problem when its emission spectrum overlaps with that of your chosen fluorophore, making it difficult to distinguish the true signal from your target antigen (e.g., bradykinin receptors) from the background noise. This can lead to false-positive results and obscure the detection of proteins with low expression levels.[2]
Q2: What are the common sources of autofluorescence in tissue samples?
A: Autofluorescence can originate from several endogenous and exogenous sources:
-
Endogenous Sources:
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in cells with age, fluorescing brightly across a wide range of wavelengths.[3]
-
Collagen and Elastin: These extracellular matrix proteins are common sources of autofluorescence, particularly in connective tissues.
-
Red Blood Cells: The heme group in red blood cells exhibits strong autofluorescence.[4]
-
NADH and Flavins: These metabolic coenzymes can contribute to background fluorescence.[1]
-
-
Exogenous Sources:
-
Aldehyde Fixatives: Fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[4] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.
-
Embedding Media: Some embedding media used for tissue sectioning can also be fluorescent.
-
Q3: How can I determine if the background in my bradykinin staining is due to autofluorescence?
A: The most straightforward method is to prepare a control slide. This control sample should undergo the exact same preparation and imaging process as your experimental samples, but without the addition of the primary and secondary antibodies. If you observe fluorescence in this unstained control, it is attributable to autofluorescence.[1][5]
Troubleshooting Guide: High Background Staining
High background fluorescence can obscure the specific signal from your bradykinin or bradykinin receptor staining. The following guide provides potential causes and solutions to troubleshoot this common issue.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire tissue section | Autofluorescence from endogenous molecules (e.g., lipofuscin, collagen) or induced by fixation. | 1. Choose an appropriate quenching method: Refer to the "Comparison of Autofluorescence Quenching Methods" table below to select a suitable chemical quencher. 2. Optimize fixation: Reduce fixation time or switch to a less harsh fixative (e.g., from glutaraldehyde to paraformaldehyde).[6] 3. Perfuse tissues: If possible, perfuse the animal with PBS before tissue fixation to remove red blood cells.[2][4] |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[7] | |
| Secondary antibody non-specific binding. | 1. Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding.[7] 2. Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue. 3. Ensure the blocking serum is from the same species as the secondary antibody.[7] | |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5-10% normal serum from the secondary antibody's host species).[7] | |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies. | |
| Punctate or granular background staining | Lipofuscin granules. | Use a quenching agent effective against lipofuscin, such as Sudan Black B or a commercial reagent like TrueBlack™.[3] |
| Antibody aggregates. | Centrifuge the primary and secondary antibodies before use to pellet any aggregates. |
Comparison of Autofluorescence Quenching Methods
The choice of quenching method can significantly impact the quality of your immunofluorescence data. This table summarizes the effectiveness of common quenching agents.
| Quenching Method | Target Autofluorescence Source(s) | Reported Reduction Efficiency | Advantages | Disadvantages |
| Sudan Black B (SBB) | Lipofuscin, general background | 65-95% | Highly effective for lipofuscin-rich tissues (e.g., brain, aged tissues).[8] | Can introduce a dark precipitate and may have some residual fluorescence in the far-red spectrum.[3] |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Variable; can be minimal in some tissues. | Effective at reducing background caused by aldehyde fixation. | Can damage tissue sections and has been reported to have little effect on non-aldehyde-induced autofluorescence. In some cases, it may even increase red blood cell autofluorescence.[3] |
| TrueVIEW™ Quenching Kit | Non-lipofuscin sources (collagen, elastin, red blood cells, aldehyde-induced) | Effective reduction, particularly in challenging tissues like kidney and spleen.[4][9] | Specifically targets common sources of autofluorescence other than lipofuscin.[9] | May not be as effective against intense lipofuscin autofluorescence. |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Primarily lipofuscin; also effective against other sources. | 89-93% | Superior to Sudan Black B in terms of lower residual fluorescence in the far-red.[10] | May slightly reduce the specific fluorescent signal.[10] |
| UV Photobleaching | General autofluorescence | Variable | Can be effective for some types of autofluorescence. | Can also photobleach the target fluorophore and potentially damage the tissue and epitopes. |
Experimental Protocols
Here are detailed protocols for common autofluorescence quenching methods. It is recommended to optimize these protocols for your specific tissue and experimental conditions.
Protocol 1: Sudan Black B (SBB) Treatment
This protocol is particularly effective for tissues with high lipofuscin content.
-
Perform your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-dissolved and filter it before use.
-
After the final wash step of your staining protocol, incubate the slides in the SBB solution for 5-10 minutes at room temperature in the dark.
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly in PBS (3 x 5 minutes).
-
Mount the coverslips using an aqueous mounting medium.
Protocol 2: Sodium Borohydride (NaBH₄) Treatment
This protocol is primarily for reducing autofluorescence induced by aldehyde fixation.
-
After deparaffinization and rehydration of your tissue sections, perform any necessary antigen retrieval steps.
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Incubate the tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Proceed with your standard immunofluorescence staining protocol, starting with the blocking step.
Protocol 3: Using a Commercial Quenching Kit (e.g., TrueVIEW™)
Always follow the manufacturer's instructions provided with the specific commercial kit. A general workflow is as follows:
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare the quenching solution according to the kit's instructions.
-
Apply the quenching solution to the tissue sections and incubate for the recommended time (typically 2-5 minutes at room temperature).
-
Wash the slides as directed by the manufacturer, usually with PBS.
-
Mount the coverslips with the mounting medium provided in the kit or a recommended compatible medium.
Visualizing Bradykinin Signaling and Experimental Workflow
To provide a better understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified Bradykinin B2 receptor signaling pathway.
Caption: General experimental workflow for immunocytochemistry with autofluorescence quenching.
References
- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. biotium.com [biotium.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bradykinin Receptor Agonist and Antagonist Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of bradykinin receptor agonists and antagonists, with a focus on bradykinin acetate. The data presented herein is curated from peer-reviewed studies to assist researchers in selecting appropriate compounds and designing experiments for investigating the kallikrein-kinin system.
Bradykinin is a physiologically active peptide that plays a crucial role in inflammation, vasodilation, pain, and vascular permeability.[1][2] Its effects are mediated through two distinct G-protein coupled receptors (GPCRs), the B1 and B2 receptors.[1][3] this compound, a salt form of bradykinin, is a potent agonist primarily for the B2 receptor, which is constitutively expressed in many tissues.[4][5][6] The B1 receptor, in contrast, is typically upregulated during tissue injury and inflammation.[1][7] Understanding the agonist and antagonist activity at these receptors is vital for the development of therapeutics targeting a range of pathologies, including cardiovascular diseases, inflammatory disorders, and pain.[8]
Quantitative Comparison of Bradykinin Receptor Ligands
The following table summarizes the in vitro potency of common bradykinin receptor agonists and antagonists. The data is presented as EC50 values for agonists, representing the concentration required to elicit a half-maximal response, and IC50 or Ki values for antagonists, indicating the concentration required to inhibit 50% of agonist activity or the inhibitory constant, respectively.
| Compound | Type | Receptor Target | Assay Type | Species | EC50 (nM) | IC50 (nM) | Ki (nM) | Reference |
| This compound | Agonist | B2 | Calcium Mobilization | Human | 2.18 | [9] | ||
| This compound | Agonist | B2 | β-arrestin Recruitment | Human | 5.21 | [9] | ||
| Lys-[Des-Arg⁹]-Bradykinin | Agonist | B1 | Radioligand Binding | Human | 0.12 | [1] | ||
| Icatibant (HOE 140) | Antagonist | B2 | Calcium Mobilization | Human | 2.81 | [10] | ||
| SSR240612 | Antagonist | B1 | Radioligand Binding | Human | 0.48 | [1] | ||
| Compound 11 | Antagonist | B1 | Radioligand Binding | Human | 0.034 | [1] | ||
| D-Arg-[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]-bradykinin (HOE 140) | Antagonist | B2 | Multiple Bioassays | Various | Potent | [11] | ||
| AcLys-[D-betaNal⁷, Ile⁸]desArg⁹-bradykinin (R 715) | Antagonist | B1 | Bioassay | Human, Rabbit | Pure Antagonist | [11] | ||
| Lys-Lys-[Hyp³, Cpg⁵, D-Tic⁷,Cpg⁸]desArg⁹-bradykinin (B 9958) | Antagonist | B1 | Bioassay | Human, Rabbit | Pure Antagonist | [11] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of bradykinin receptor activation and inhibition, it is essential to understand the underlying signaling cascades and the experimental procedures used to measure them.
Bradykinin Receptor Signaling Pathway
Bradykinin receptors primarily couple to Gq/11 proteins.[3][9] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][12] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in many cellular responses.[12][13] DAG activates protein kinase C (PKC), which is involved in various signaling cascades.[14]
Caption: Bradykinin B2 Receptor Gq Signaling Pathway.
Experimental Workflow for In Vitro Assays
The characterization of bradykinin receptor agonists and antagonists typically involves a series of in vitro assays to determine their binding affinity and functional potency.
Caption: General Experimental Workflow for Bradykinin Ligand Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.[1]
Objective: To determine the binding affinity (Ki) of a test compound for the bradykinin B1 or B2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human bradykinin B1 or B2 receptor.
-
Radioligand: e.g., [³H]-Lys-des-Arg⁹-Bradykinin for B1 receptors or [³H]-Bradykinin for B2 receptors.
-
Test compound (unlabeled antagonist).
-
Non-specific binding control: A high concentration of an unlabeled, high-affinity ligand for the target receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.[9][15]
Objective: To determine the potency of an agonist (EC50) or the inhibitory effect of an antagonist (IC50) on bradykinin receptor-mediated calcium release.
Materials:
-
A cell line stably expressing the human bradykinin B1 or B2 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Bradykinin receptor agonist (e.g., this compound).
-
Test compound (antagonist).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium dye in assay buffer for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation (for antagonist mode): Add varying concentrations of the antagonist to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Addition: Inject the agonist (at a fixed concentration for antagonist assays, or varying concentrations for agonist assays) into the wells.
-
Data Recording: Continuously record the fluorescence signal for a period of time (e.g., 1-2 minutes) to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence from baseline. For agonist assays, plot the response against the agonist concentration to determine the EC50. For antagonist assays, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
Conclusion
The in vitro characterization of bradykinin receptor agonists and antagonists is a critical step in the drug discovery and development process. The data and protocols presented in this guide offer a framework for researchers to compare the activity of different ligands and to design robust experiments to investigate the role of the kallikrein-kinin system in health and disease. The distinct expression patterns and signaling pathways of the B1 and B2 receptors provide multiple avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin - Wikipedia [en.wikipedia.org]
- 3. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 8. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Icatibant and Bradykinin Acetate: A Competitive Binding Analysis at the Bradykinin B2 Receptor
A detailed comparison for researchers and drug development professionals.
This guide provides an objective comparison of icatibant and bradykinin acetate in the context of a competition binding assay for the bradykinin B2 receptor (B2R). Icatibant, a synthetic peptide, acts as a selective competitive antagonist of the B2R, while bradykinin is the endogenous agonist for this receptor.[1][2] Understanding their comparative binding affinities is crucial for the development of therapeutics targeting the kallikrein-kinin system, which is implicated in conditions such as hereditary angioedema (HAE).[1][3][4]
Comparative Binding Affinity
The binding affinities of icatibant and this compound for the human bradykinin B2 receptor have been determined through various in vitro radioligand competition binding assays. The data clearly demonstrates that icatibant is a potent antagonist with a high affinity for the B2R, comparable to that of the natural ligand, bradykinin.
| Compound | Parameter | Value (nM) | Cell Line/Tissue | Notes |
| Icatibant | IC50 | 1.07 | A-431 cells (human epidermoid carcinoma) | Inhibition of [3H]Bradykinin binding.[5][6] |
| Ki | 0.798 | A-431 cells (human epidermoid carcinoma) | Calculated from IC50.[5][6] | |
| Ki | 0.064 | Human B2R | High affinity for human B2R.[7] | |
| Bradykinin | Kd | 2.5 | IMR90 human fetal lung fibroblasts | Represents the equilibrium dissociation constant.[3] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present. Kd: The equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.
Experimental Protocol: Radioligand Competition Binding Assay
The following protocol outlines a typical radioligand competition binding assay used to determine the binding affinities of icatibant and this compound for the bradykinin B2 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Bradykinin.
-
Competitors: Icatibant and this compound (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., glass fiber filters).
-
Cell Harvester.
-
Scintillation Counter.
2. Membrane Preparation:
-
Culture cells expressing the human bradykinin B2 receptor to a sufficient density.
-
Harvest the cells and homogenize them in an ice-cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
3. Assay Procedure:
-
Prepare serial dilutions of the unlabeled competitors (icatibant and this compound).
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [3H]-Bradykinin (typically at or below its Kd).
-
Varying concentrations of the unlabeled competitor.
-
For total binding, add vehicle instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled bradykinin.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
4. Detection:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain the specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying biological processes and the experimental design, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and the workflow of the competition binding assay.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Competition Binding Assay Workflow.
Mechanism of Action
Bradykinin is a nonapeptide that acts as a potent vasodilator and is involved in the inflammatory response.[8][9] It exerts its effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[5][10] This activation leads to the stimulation of phospholipase C, which in turn increases intracellular levels of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This signaling cascade ultimately results in the release of intracellular calcium and the activation of protein kinase C, leading to various physiological responses including vasodilation, increased vascular permeability, and pain.[7]
Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][3][4] By competing with bradykinin for the same binding site on the B2R, icatibant effectively blocks the actions of bradykinin, thereby preventing the downstream signaling events that lead to the symptoms of HAE attacks. The high binding affinity of icatibant, as demonstrated in competition binding assays, underscores its efficacy as a therapeutic agent for conditions mediated by excessive bradykinin activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Delineation of a region in the B2 bradykinin receptor that is essential for high-affinity agonist binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of B2 bradykinin receptors with nanomolar affinity expressed in passaged IMR90 human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 6. Role of the bradykinin B2 receptor for the local and systemic inflammatory response that follows severe reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 9. Release of bradykinin and expression of kinin B2 receptors in the brain: role for cell death and brain edema formation after focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Differential Activity of Bradykinin and des-Arg9-Bradykinin on B1 and B2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential activities of bradykinin (BK) and its metabolite, des-Arg9-bradykinin, on the bradykinin B1 and B2 receptors. The information presented herein is supported by experimental data to facilitate a clear understanding of their distinct pharmacological profiles, crucial for research and therapeutic development in areas such as inflammation, pain, and cardiovascular diseases.
Introduction
Bradykinin receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are key mediators in various physiological and pathological processes. The two main subtypes, B1 and B2, exhibit distinct characteristics in terms of their expression, regulation, and ligand specificity, making them attractive targets for therapeutic intervention. The B2 receptor is constitutively expressed in a wide array of tissues and is considered the primary receptor for the acute effects of bradykinin.[1] In contrast, the B1 receptor is typically expressed at low levels and is significantly upregulated in response to tissue injury and inflammation, mediating chronic inflammatory responses.[1][2]
Bradykinin, a nonapeptide, is the principal endogenous agonist for the B2 receptor.[2] Its metabolite, des-Arg9-bradykinin, which lacks the C-terminal arginine residue, is the selective agonist for the B1 receptor.[2][3] This guide will delve into the specifics of their binding affinities, functional potencies, and the downstream signaling pathways they activate.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of bradykinin and des-Arg9-bradykinin for the human B1 and B2 receptors. These values are indicative of the ligands' selectivity and potency at each receptor subtype.
Table 1: Binding Affinities (Ki) of Ligands for Human Bradykinin Receptors
| Ligand | Receptor | Ki (nM) | Reference |
| Bradykinin | B2 | ~0.8 - 1.07 | [1] |
| des-Arg9-Bradykinin | B1 | ~0.12 | [1][4] |
| des-Arg9-Bradykinin | B2 | >100,000 | [5] |
Note: Ki values can vary depending on the specific assay conditions, radioligand used, and cell line or tissue preparation.[2]
Table 2: Functional Potencies (EC50) of Ligands at Human Bradykinin Receptors
| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |
| Bradykinin | B2 | Calcium Mobilization | ~2.18 | [6] |
| Bradykinin | B2 | β-arrestin Recruitment | ~5.21 | [6] |
| des-Arg9-Bradykinin | B1 | NFAT-bla Reporter Assay | - | [7] |
Note: Functional potency values are highly dependent on the specific functional assay and cell system used.
Signaling Pathways
Both B1 and B2 receptors are primarily coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[2][4] This initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4] In some cellular contexts, the B2 receptor can also couple to Gαi, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Validating Bradykinin B2 Receptor Expression: A Comparative Guide
For researchers, scientists, and drug development professionals introducing a new cell line, robust validation of target protein expression is a critical first step. This guide provides a comparative overview of established methodologies for confirming the expression of the Bradykinin B2 receptor (B2R), a key G protein-coupled receptor (GPCR) involved in inflammation, pain, and cardiovascular regulation.[1][2] We present supporting data and detailed protocols for genetic, protein-level, and functional validation techniques.
Comparative Analysis of Validation Methods
A multi-faceted approach is recommended to generate conclusive evidence of B2R expression. The following table summarizes the primary methods, their principles, and the nature of the data they provide.
| Method | Principle | Data Output | Throughput | Relative Cost |
| Reverse Transcription PCR (RT-PCR) / Quantitative PCR (qPCR) | Detects and quantifies BDKRB2 mRNA transcripts. | Qualitative (presence/absence of transcript) or Quantitative (relative expression level). | High | Low |
| Western Blot | Detects the B2R protein using specific antibodies, providing molecular weight information. | Semi-quantitative (band intensity) and qualitative (protein size). | Low to Medium | Medium |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies B2R protein concentration in cell lysates using a specific antibody pair. | Quantitative (protein concentration, e.g., ng/mL).[3][4] | High | Medium |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Visualizes the subcellular localization and distribution of the B2R protein in fixed cells or tissues. | Qualitative (localization) and semi-quantitative (fluorescence intensity). | Medium | Medium to High |
| Functional Assays (e.g., Calcium Imaging) | Measures downstream signaling events upon receptor activation by a B2R agonist (e.g., Bradykinin). | Quantitative (e.g., change in intracellular calcium concentration).[5][6] | High | Medium |
| Functional Assays (e.g., MAPK/ERK Phosphorylation) | Detects the phosphorylation of downstream signaling proteins like ERK1/2 following B2R activation. | Semi-quantitative (ratio of phosphorylated protein to total protein).[7][8] | Medium | High |
B2R Signaling and Experimental Workflow
Activation of the B2R by its ligand, bradykinin, primarily initiates a signaling cascade through the Gαq protein subunit.[9][10][11] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event that can be measured in functional assays.[9][12]
Figure 1. Simplified Bradykinin B2 Receptor signaling pathway.
A systematic workflow ensures comprehensive validation of B2R expression in a new cell line, progressing from genetic evidence to protein confirmation and functional activity.
Figure 2. Experimental workflow for validating B2R expression.
Detailed Experimental Protocols
Quantitative PCR (qPCR) for BDKRB2 mRNA Expression
This protocol allows for the relative quantification of B2R gene expression compared to a housekeeping gene.
-
RNA Extraction: Isolate total RNA from the new cell line and a positive control cell line (e.g., HEK293, which endogenously expresses B2R) using a TRIzol-based method or a commercial kit.[7] Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for BDKRB2 (and a housekeeping gene like GAPDH), and a SYBR Green master mix.
-
Thermal Cycling: Perform the reaction on a qPCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative expression of BDKRB2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blot for B2R Protein Detection
This method verifies the presence of the B2R protein at its expected molecular weight.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli buffer and load onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for B2R (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The B2R protein is expected to appear as a band or duplet around 40-45 kDa.[7][13]
ELISA for B2R Protein Quantification
This protocol provides a quantitative measure of B2R protein levels in cell lysates.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for B2R overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[12]
-
Sample Incubation: Add prepared cell lysates and B2R protein standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for B2R. Incubate for 1 hour.[3][4]
-
Signal Development: Wash the plate and add streptavidin-HRP conjugate, followed by incubation. After a final wash, add a TMB substrate. Stop the reaction with a stop solution.[3][14]
-
Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the B2R concentration in the samples by interpolating from the standard curve.[3]
Calcium Imaging for B2R Functional Activity
This assay confirms that the expressed B2R is functional and couples to downstream signaling pathways.
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[6][15]
-
Baseline Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a fluorescence microscope and measure the baseline fluorescence for 10-20 seconds.[8]
-
Agonist Stimulation: Add bradykinin (e.g., at a final concentration of 1 µM) to the wells. To confirm specificity, a separate set of wells can be pre-treated with a B2R antagonist (e.g., 1 µM HOE-140) for 30 minutes before adding bradykinin.[7][15]
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time (e.g., for 2-3 minutes).[8]
-
Data Analysis: A rapid increase in fluorescence upon bradykinin addition, which is blocked by the antagonist, indicates a functional B2R-mediated calcium response.[6] The response can be quantified by the peak fluorescence intensity over baseline (F/F₀).
References
- 1. gosset.ai [gosset.ai]
- 2. mdpi.com [mdpi.com]
- 3. danabiosci.com [danabiosci.com]
- 4. Rat Bradykinin Receptor B2 ELISA Kit (A6828) [antibodies.com]
- 5. Bradykinin receptor B2 Cell Line – Cells Online [cells-online.com]
- 6. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Functional Bradykinin B2 Receptors Endogenously Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
- 15. mdpi.com [mdpi.com]
Bradykinin Acetate vs. Substance P: A Comparative Guide to their Roles in Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bradykinin acetate and Substance P, two potent mediators of neurogenic inflammation. Understanding the distinct and overlapping roles of these peptides is crucial for the development of targeted therapeutics for a range of inflammatory and pain-related disorders. This document summarizes key experimental findings, details relevant protocols, and visualizes the signaling pathways involved.
At a Glance: this compound vs. Substance P in Neurogenic Inflammation
| Feature | This compound | Substance P |
| Primary Receptors | B1 and B2 receptors | Neurokinin-1 (NK1), NK2, NK3, and Mrgprb2/X2 receptors |
| Potency (Plasma Extravasation) | Less potent than Substance P[1] | More potent than bradykinin[1] |
| Potency (Vasodilation) | More potent than Substance P | Less potent than bradykinin |
| Inflammatory Cell Recruitment | Primarily involved in the early phase of inflammation | Induces recruitment of various immune cells, including neutrophils and monocytes[2][3] |
| Signaling Pathways | Gq/11-PLC-IP3/DAG-Ca2+; MAPK; PI3K/Akt | Gq/11-PLC-IP3/DAG-Ca2+; cAMP; MAPK |
| Clinical Relevance | Pain, inflammation, angioedema | Pain, inflammation, mood disorders, emesis |
In-Depth Comparison
Bradykinin and Substance P are key players in neurogenic inflammation, a process where sensory nerve activation leads to the release of inflammatory mediators, resulting in vasodilation, plasma extravasation, and immune cell recruitment. While both peptides contribute to these hallmark inflammatory responses, they exhibit distinct potencies and mechanisms of action.
Plasma Extravasation
Plasma extravasation, the leakage of plasma proteins and fluid from blood vessels into the surrounding tissue, is a critical component of inflammation. Both bradykinin and Substance P are potent inducers of this process.
Experimental Data: Plasma Extravasation in Guinea-Pig Conjunctiva [1]
| Agent | Dose Range (nmol) | Outcome |
| Bradykinin | 2-50 | Dose-dependent increase in plasma extravasation |
| Substance P | 0.5-5 | Dose-dependent increase in plasma extravasation |
| Conclusion | Substance P is more potent than bradykinin in inducing plasma extravasation in this model. |
Vasodilation
Vasodilation, the widening of blood vessels, increases blood flow to the site of inflammation.
Experimental Data: Vasodilation in Human Forearm
| Agent | Peak Response (% increase in forearm blood flow) |
| Bradykinin | 390% |
| Substance P | 222% |
| Conclusion | Bradykinin is a more potent vasodilator than Substance P in this human model. |
Inflammatory Cell Recruitment
The influx of immune cells to the inflamed tissue is a crucial step in the inflammatory cascade. Substance P has been shown to be a potent chemoattractant for various immune cells. For instance, Substance P can prime neutrophils to respond to other chemokines and upregulate the expression of adhesion molecules on these cells[3]. It also stimulates the release of pro-inflammatory cytokines that further amplify the inflammatory response. While bradykinin also contributes to inflammatory cell recruitment, its role is often considered to be more indirect, primarily by increasing vascular permeability which facilitates the movement of leukocytes into the tissue.
Signaling Pathways
The distinct actions of bradykinin and Substance P are mediated by their specific receptors and downstream signaling cascades.
Bradykinin Signaling Pathway
Caption: Bradykinin signaling pathway in neurogenic inflammation.
Substance P Signaling Pathway
Caption: Substance P signaling pathway in neurogenic inflammation.
Experimental Protocols
Evans Blue Plasma Extravasation Assay
This protocol is a widely used method to quantify plasma protein leakage into tissues, a key indicator of increased vascular permeability.
Experimental Workflow
Caption: Generalized workflow for the Evans Blue extravasation assay.
Detailed Methodology
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic.
-
Dye Injection: Inject a solution of Evans blue dye (e.g., 50 mg/kg in saline) intravenously. The dye binds to serum albumin.
-
Induction of Inflammation: After a short circulation time (e.g., 5 minutes), inject this compound or Substance P at various doses into the tissue of interest (e.g., intradermally in the paw or skin).
-
Tissue Harvest: After a set time (e.g., 30 minutes), euthanize the animal and dissect the inflamed tissue along with a control tissue sample.
-
Dye Extraction: Weigh the tissue samples and place them in a solvent (e.g., formamide) to extract the Evans blue dye. Incubate for a sufficient time (e.g., 24-48 hours) at room temperature or a slightly elevated temperature.
-
Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at the appropriate wavelength (typically around 620 nm) using a spectrophotometer.
-
Data Analysis: Calculate the amount of extravasated dye per unit of tissue weight (e.g., µg of dye per mg of tissue) by comparing the absorbance values to a standard curve of known Evans blue concentrations.
Paw Edema Measurement
This method quantifies the swelling of an animal's paw, providing a measure of the inflammatory edema.
Detailed Methodology
-
Baseline Measurement: Measure the initial volume or thickness of the animal's hind paw using a plethysmometer or a digital caliper.
-
Induction of Inflammation: Inject a solution of this compound or Substance P into the plantar surface of the paw.
-
Time-Course Measurement: At various time points after the injection (e.g., 15, 30, 60, 120 minutes), remeasure the paw volume or thickness.
-
Data Analysis: The increase in paw volume or thickness compared to the baseline measurement represents the extent of the edema. This can be expressed as the absolute change or the percentage of swelling.
Conclusion
Both this compound and Substance P are critical mediators of neurogenic inflammation, each with distinct characteristics. Substance P appears to be more potent in inducing plasma extravasation, a key event in the initial stages of inflammation[1]. Conversely, bradykinin demonstrates a more powerful vasodilatory effect. The choice of which mediator to target therapeutically will depend on the specific inflammatory condition and the desired clinical outcome. This guide provides a foundation for researchers to design and interpret experiments aimed at dissecting the complex interplay of these peptides in neurogenic inflammation.
References
- 1. Involvement of tachykinins in plasma extravasation induced by bradykinin and low pH medium in the guinea-pig conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P Enhances Keratocyte Migration and Neutrophil Recruitment through Interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide substance P upregulates chemokine and chemokine receptor expression in primary mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Bradykinin vs. Lys-Bradykinin: A Comparative Analysis of Their Signaling Pathways
For Immediate Publication
A detailed comparison of the signaling mechanisms of bradykinin and its analogue, lys-bradykinin (kallidin), reveals largely overlapping pathways mediated by the B2 receptor, with subtle distinctions in potency. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their signal transduction, supported by quantitative data and detailed experimental protocols.
Bradykinin (BK) and lys-bradykinin (Lys-BK), also known as kallidin, are potent vasoactive peptides of the kallikrein-kinin system, playing crucial roles in inflammation, blood pressure regulation, and pain.[1][2][3] Lys-bradykinin is a decapeptide, structurally identical to the nonapeptide bradykinin but with an additional lysine residue at its N-terminus.[2] This subtle structural difference has prompted investigations into potential variations in their signaling mechanisms. This guide synthesizes current experimental data to compare their signaling pathways.
Both bradykinin and lys-bradykinin exert their physiological effects primarily through the activation of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR) that is constitutively expressed in a wide variety of healthy tissues.[4][5] The B1 receptor, in contrast, is typically induced during tissue injury and inflammation and preferentially binds to the des-Arg metabolites of bradykinin and lys-bradykinin.[4][5]
Upon binding to the B2R, both peptides trigger a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαq and Gαi.[4] The activation of these G proteins initiates a cascade of intracellular signaling events that are largely indistinguishable between the two kinins.
Quantitative Comparison of Signaling Events
While the signaling pathways of bradykinin and lys-bradykinin are qualitatively similar, some studies suggest minor differences in their potency. The following tables summarize the available quantitative data comparing the two peptides at various stages of the signaling cascade.
| Parameter | Bradykinin | Lys-Bradykinin | Cell/Tissue System | Reference |
| Receptor Binding Affinity | ||||
| Ki (nM) | Not explicitly compared | Not explicitly compared | Human Umbilical Vein | [6] |
| Potency Order | BK ≈ Lys-BK | BK ≈ Lys-BK | Human Umbilical Vein | [6] |
| G Protein Activation | ||||
| Gi Activation Potency | Less Potent | More Potent | Rat Peritoneal Mast Cells | [7] |
| Second Messenger Production | ||||
| Arachidonic Acid Release | Stimulates | Stimulates | Rat Anterior Pituitary Cells | [8][9] |
| Intracellular Ca2+ Increase | Stimulates | Stimulates | Rat Anterior Pituitary Cells | [8][9] |
| Inositol Phosphate Production | Stimulates | Stimulates | Rat Anterior Pituitary Cells | [8][9] |
| Downstream Cellular Response | ||||
| Prolactin Release | Stimulates | Stimulates | Rat Anterior Pituitary Cells | [8][9] |
Signaling Pathway Diagrams
The signaling pathways for both bradykinin and lys-bradykinin through the B2 receptor are illustrated below. The pathways are considered identical for both ligands.
Bradykinin/Lys-Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of bradykinin and lys-bradykinin signaling.
Radioligand Competition Binding Assay
This assay determines the binding affinity of unlabeled ligands (bradykinin and lys-bradykinin) by measuring their ability to compete with a radiolabeled ligand for binding to the B2 receptor.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand (e.g., [³H]-Bradykinin).
-
Unlabeled bradykinin and lys-bradykinin.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled bradykinin and lys-bradykinin.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Bradykinin, and varying concentrations of the unlabeled ligands.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ values, which can then be used to calculate the Ki (binding affinity) for each ligand.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation by bradykinin or lys-bradykinin.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Bradykinin and lys-bradykinin.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of bradykinin or lys-bradykinin to the wells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Plot dose-response curves to determine the EC₅₀ for calcium mobilization for each ligand.
Western Blot for ERK Phosphorylation
This assay quantifies the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.
Materials:
-
Cells expressing the bradykinin B2 receptor.
-
Bradykinin and lys-bradykinin.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to near confluency and serum-starve overnight.
-
Stimulate the cells with various concentrations of bradykinin or lys-bradykinin for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the anti-phospho-ERK1/2 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of kinin, kallidin, and bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of kinin, kallidin, and bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological and biochemical effects of bradykinin and lys-bradykinin in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bradykinin Antibody Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of bradykinin is critical for a wide range of studies, from inflammation and pain to cardiovascular disease. However, the specificity of bradykinin antibodies in immunoassays can be a significant challenge due to potential cross-reactivity with structurally similar molecules. This guide provides a comparative overview of the cross-reactivity of various commercially available and research-grade bradykinin antibodies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.
Understanding Bradykinin and the Importance of Antibody Specificity
Bradykinin is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that plays a crucial role in various physiological and pathological processes. It is a potent vasodilator and mediator of inflammation, and its levels are tightly regulated. Accurate measurement of bradykinin is therefore essential for understanding its role in health and disease.
Immunoassays, such as ELISA and RIA, are common methods for quantifying bradykinin. The accuracy of these assays is highly dependent on the specificity of the antibody used. Cross-reactivity occurs when an antibody binds to molecules other than its intended target. In the context of bradykinin, this can include its metabolites, precursors, and other related kinins. Such non-specific binding can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, a thorough understanding of an antibody's cross-reactivity profile is paramount for reliable data.
Comparative Analysis of Bradykinin Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of various polyclonal and monoclonal antibodies against bradykinin with a panel of related peptides. The data has been compiled from manufacturer datasheets and peer-reviewed publications.
Polyclonal Antibody Cross-Reactivity
| Antibody/Kit Provider | Catalog Number | Target Analyte | Cross-Reactant | Cross-Reactivity (%) |
| Phoenix Pharmaceuticals | H-009-01 | Bradykinin | Bradykinin | 100 |
| Lys-Bradykinin (Kallidin) | 100 | |||
| [Tyr0]-Bradykinin | 100 | |||
| [Des-Arg9]-Bradykinin | 0 | |||
| Met-Enkephalin | 0 | |||
| Substance P | 0 | |||
| Endothelin-1 | 0 | |||
| Abcam | ab136936 | Bradykinin | Bradykinin | 100 |
| Lys-Bradykinin (Kallidin) | 100 | |||
| Des-Arg9-Bradykinin | <1 | |||
| BK1-5 (stable degradation product) | <0.1 | |||
| Enzo Life Sciences | ADI-900-206 | Bradykinin | Bradykinin | 100 |
| Lys-Bradykinin (Kallidin) | 100 | |||
| Lys-des-Arg9-Bradykinin | ~1 | |||
| BK1-5 (stable degradation product) | ~0.1 | |||
| Stocker M, et al. (1979) | Research Antiserum | Bradykinin | Bradykinin | 100 |
| Kallidin | High | |||
| Met-Lys-Bradykinin | High |
Table 1: Cross-reactivity of various polyclonal bradykinin antibodies and ELISA kits with bradykinin and related peptides. Data is presented as the percentage of cross-reactivity relative to bradykinin.[1][2]
Monoclonal Antibody Cross-Reactivity
Quantitative cross-reactivity data for monoclonal bradykinin antibodies is less commonly reported on commercial datasheets. The following represents a qualitative summary from available literature.
| Study/Provider | Antibody Clone | Target Analyte | Cross-Reactant | Cross-Reactivity |
| Further Characterization of Monoclonal Antibodies... (1987) | Not specified | Bradykinin | Bradykinin | High |
| Bradykinin analogues | High | |||
| Purified rat plasma kininogen | High | |||
| Tryptic digests of rat plasma kininogen | High |
Table 2: Qualitative cross-reactivity of monoclonal bradykinin antibodies as described in the literature. "High" indicates significant cross-reaction was observed.[3]
Note: The lack of standardized reporting for cross-reactivity makes direct comparisons between all antibodies challenging. Researchers are encouraged to perform their own validation experiments.
Experimental Protocols
To ensure the validity of experimental results, it is crucial to employ well-defined protocols for assessing antibody cross-reactivity. Below are detailed methodologies for competitive ELISA and Radioimmunoassay (RIA).
Competitive ELISA for Cross-Reactivity Assessment
This protocol is a widely used method to determine the percentage of cross-reactivity of an antibody with various related compounds.
Materials:
-
96-well microtiter plate
-
Capture Antibody (Anti-species IgG)
-
Bradykinin Antibody (the antibody to be tested)
-
Bradykinin Standard
-
Potential Cross-Reactants (e.g., Lys-Bradykinin, Des-Arg9-Bradykinin)
-
Biotinylated Bradykinin Conjugate
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a goat anti-rabbit IgG antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Binding:
-
Add Assay Buffer to all wells.
-
Add known concentrations of the Bradykinin Standard to a set of wells.
-
Add a range of concentrations of each potential cross-reactant to separate sets of wells.
-
Add a fixed amount of Biotinylated Bradykinin Conjugate to all wells (except the blank).
-
Add the Bradykinin Antibody to all wells (except the blank).
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
-
Washing: Wash the plate four times with Wash Buffer.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature on a shaker.
-
Washing: Wash the plate four times with Wash Buffer.
-
Substrate Development: Add TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the bradykinin standard and each cross-reactant.
-
Determine the concentration of bradykinin and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Bradykinin / IC50 of Cross-Reactant) x 100
-
Competitive Radioimmunoassay (RIA) for Cross-Reactivity Assessment
RIA is a highly sensitive technique that can also be used to determine antibody specificity.
Materials:
-
Assay tubes
-
Bradykinin Antibody
-
¹²⁵I-labeled Bradykinin (Tracer)
-
Bradykinin Standard
-
Potential Cross-Reactants
-
Assay Buffer
-
Secondary Antibody (precipitating antibody) or other separation agent
-
Gamma counter
Procedure:
-
Assay Setup: Set up duplicate tubes for total counts, non-specific binding (NSB), zero standard (B0), standards, and each cross-reactant at various concentrations.
-
Reagent Addition:
-
Add Assay Buffer to all tubes.
-
Add Bradykinin Standard or cross-reactant to the respective tubes.
-
Add a fixed amount of ¹²⁵I-labeled Bradykinin to all tubes.
-
Add the Bradykinin Antibody to all tubes except the total counts and NSB tubes.
-
-
Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.
-
Separation of Bound and Free Antigen: Add a precipitating secondary antibody and incubate to precipitate the primary antibody-antigen complexes. Centrifuge the tubes and decant the supernatant.
-
Counting: Measure the radioactivity in the pellets of all tubes using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and cross-reactant concentration.
-
Plot the percent bound against the log of the concentration for bradykinin and each cross-reactant.
-
Determine the IC50 values for bradykinin and each cross-reactant.
-
Calculate the percent cross-reactivity using the same formula as in the ELISA protocol.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of bradykinin's biological context and the experimental procedures, the following diagrams have been generated.
Caption: Bradykinin Signaling Pathway.
Caption: Competitive ELISA Workflow.
Conclusion
References
- 1. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
functional comparison of recombinant vs endogenous bradykinin receptors
For researchers navigating the complexities of the kallikrein-kinin system, understanding the nuances between recombinant and endogenously expressed bradykinin receptors is paramount for translatable and robust experimental outcomes. This guide provides an objective comparison of their functional characteristics, supported by experimental data, to aid scientists in drug discovery and development in making informed decisions about their model systems.
At a Glance: Key Functional Differences
While recombinant systems offer convenience and high-throughput capabilities, they may not fully recapitulate the intricate signaling and regulatory networks of endogenous receptors. The cellular environment, including the presence of specific G proteins, regulatory proteins, and interacting partners, can significantly influence receptor function.
| Feature | Recombinant Bradykinin Receptors | Endogenous Bradykinin Receptors | Key Considerations |
| Expression System | Typically overexpressed in cell lines (e.g., HEK293, CHO) | Expressed at physiological levels in native tissues and primary cells | Overexpression can lead to receptor reserve and altered stoichiometry of signaling components. |
| Ligand Binding | Generally shows high affinity, but can differ from native receptors | Reflects the physiological binding profile in the native tissue environment | Differences in the lipid environment and post-translational modifications can alter binding affinities. |
| Signaling Pathways | Primarily couples to Gαq, leading to PLC activation and calcium mobilization. Can show promiscuous coupling to other G proteins (Gαi, Gαs) depending on the cell line. | Predominantly couples to Gαq, but the specific G protein subtype and coupling efficiency can be cell-type specific.[1] | The abundance and availability of specific G protein subtypes in the host cell line can influence the observed signaling profile. |
| Desensitization & Internalization | B2 receptors undergo rapid desensitization and internalization, often mediated by β-arrestin.[2] B1 receptors are generally resistant to desensitization.[3] | B2 receptor desensitization is a key regulatory mechanism. The kinetics and machinery can be influenced by the native cellular context. B1 receptor resistance to desensitization is a hallmark of its role in chronic inflammation. | The machinery for receptor regulation (e.g., GRKs, arrestins) may differ between recombinant cell lines and native tissues. |
| Functional Potency (EC50) | Can vary significantly depending on the cell line and expression level. | Represents the physiological potency in a native context. | Direct comparison of EC50 values between systems should be done with caution. |
Quantitative Comparison of Ligand Binding and Functional Potency
The following tables summarize reported binding affinities (Ki) and functional potencies (EC50) for various ligands at both recombinant and endogenous bradykinin receptors. It is important to note that values can vary between studies due to different experimental conditions.
Bradykinin B1 Receptor
| Ligand | System | Assay Type | Cell/Tissue | Ki (nM) | EC50 (nM) | Reference |
| Des-Arg⁹-bradykinin | Recombinant Human | Calcium Mobilization | CHO cells | - | 7.9 | [4] |
| Des-Arg¹⁰-kallidin | Recombinant Human | Calcium Mobilization | CHO cells | - | 8.6 | [4] |
| Bradykinin | Recombinant Human | Receptor Internalization | CHO-K1 cells | - | 130 | [5] |
| Lys-[Des-Arg⁹]Bradykinin | Recombinant Human | Radioligand Binding | CHO-K1 cells | 0.12 | - | |
| SSR240612 (Antagonist) | Recombinant Human | Radioligand Binding | - | 0.48 | - | |
| Des-Arg⁹-[Leu⁸]bradykinin (Antagonist) | Recombinant Human | Calcium Mobilization | CHO cells | - | IC50: 59 | [4] |
| B9858 (Antagonist) | Recombinant Human | Calcium Mobilization | CHO cells | - | IC50: 14 | [4] |
Bradykinin B2 Receptor
| Ligand | System | Assay Type | Cell/Tissue | Ki (nM) | EC50 (nM) | Reference |
| Bradykinin | Recombinant Human | Calcium Mobilization | CHO cells | - | 2.0 | [4] |
| Bradykinin | Recombinant Human | Calcium Mobilization & β-arrestin Recruitment | HiTSeeker BDKRB2 Cell Line | - | 2.18 (Ca²⁺), 5.21 (β-arrestin) | [6] |
| Bradykinin | Endogenous Human | ERK Activation | HEK293 cells | - | 9.8 | [7] |
| Bradykinin | Endogenous Human | Calcium Mobilization | HEK293 cells | - | 36.5 | [7][8] |
| Hoe 140 (Antagonist) | Recombinant Human | Radioligand Binding | rB2-CHO cells | pKi: 10.52 | - | [9] |
| Hoe 140 (Antagonist) | Endogenous Human | Functional Assay (Contraction) | Human Umbilical Vein | - | pKB: 8.18 | [9] |
| Hoe 140 (Antagonist) | Recombinant Human | Calcium Mobilization | CHO cells | - | IC50: 71 | [4] |
| FR173657 (Antagonist) | Recombinant Human | Radioligand Binding | hB2-CHO cells | pKi: 8.66 | - | [9] |
| FR173657 (Antagonist) | Endogenous Human | Radioligand Binding | Human Umbilical Vein | pKi: 8.59 | - | [9] |
| FR173657 (Antagonist) | Endogenous Human | Functional Assay (Contraction) | Human Umbilical Vein | - | pKB: 7.80 | [9] |
| WIN 64338 (Antagonist) | Recombinant Human | Radioligand Binding | hB2-CHO cells | pKi: 8.13 | - | [9] |
| WIN 64338 (Antagonist) | Endogenous Human | Radioligand Binding | Human Umbilical Vein | pKi: 7.42 | - | [9] |
Signaling Pathways & Experimental Workflows
To visualize the key processes involved in bradykinin receptor function and characterization, the following diagrams are provided.
Caption: Canonical Gq-mediated signaling pathway of the Bradykinin B2 receptor.
References
- 1. eolas-bio.co.jp [eolas-bio.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization of bradykinin analogues on recombinant human bradykinin B(1) and B(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bradykinin-Induced Responses Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced, species-specific responses to bradykinin is critical for the effective translation of preclinical research to clinical applications. This guide provides a comparative analysis of bradykinin-induced responses, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Bradykinin, a potent vasoactive peptide, plays a pivotal role in inflammation, blood pressure regulation, and pain. Its effects are mediated through the activation of two distinct G-protein coupled receptors (GPCRs), the B1 and B2 receptors. While the fundamental mechanisms of bradykinin signaling are conserved, significant species-specific differences exist in receptor affinity, potency of agonists and antagonists, and downstream physiological responses. These variations can have profound implications for drug discovery and development.
Quantitative Comparison of Bradykinin Receptor Ligand Affinities and Potencies
The affinity and potency of bradykinin and its analogs can vary significantly across different species. These differences are crucial for the selection of appropriate animal models in preclinical studies. The following tables summarize key quantitative data for bradykinin receptor ligands in humans and rats, two of the most commonly used species in biomedical research.
| Ligand | Receptor | Species | Assay Type | pKi (Mean ± SEM) | Reference |
| Bradykinin | B2 | Human (CHO cells) | Binding | 8.85 ± 0.07 | [1] |
| Bradykinin | B2 | Human (umbilical vein) | Binding | 7.69 ± 0.11 | [1] |
| Bradykinin | B2 | Rat (uterus) | Binding | 8.68 ± 0.12 | [1] |
| Kallidin | B2 | Human (CHO cells) | Binding | 8.91 ± 0.10 | [1] |
| Kallidin | B2 | Human (umbilical vein) | Binding | 8.01 ± 0.15 | [1] |
| Hoe 140 | B2 | Human (CHO cells) | Binding | 10.15 ± 0.11 | [1] |
| Hoe 140 | B2 | Human (umbilical vein) | Binding | 10.52 ± 0.22 | [1] |
| Hoe 140 | B2 | Rat (uterus) | Binding | 10.03 ± 0.10 | [1] |
| FR173657 | B2 | Human (CHO cells) | Binding | 8.66 ± 0.08 | [1] |
| FR173657 | B2 | Rat (uterus) | Binding | 9.81 ± 0.11 | [1] |
Table 1: Comparative Binding Affinities (pKi) of Bradykinin Receptor Ligands. This table highlights the differences in binding affinities of common B2 receptor ligands in human and rat tissues. Note the variation in bradykinin affinity between recombinant human receptors (CHO cells) and native human tissue (umbilical vein).
| Agonist | Receptor | Species | Tissue | pD2 (-log EC50) (Mean ± SEM) | Reference |
| Bradykinin | B2 | Human | Umbilical Vein | 8.13 ± 0.14 | [1] |
| Kallidin | B2 | Human | Umbilical Vein | 8.53 ± 0.19 | [1] |
| Bradykinin | B2 | Rat | Uterus | 8.41 ± 0.11 | [1] |
| Bradykinin | B2 | Guinea Pig | Aortic Smooth Muscle Cells | 7.9 ± 0.05 | [2] |
Table 2: Comparative Agonist Potencies (pD2) in Functional Assays. This table showcases the potency of bradykinin and kallidin in eliciting a functional response in isolated tissues from different species.
Signaling Pathways of Bradykinin Receptors
Bradykinin receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. While the core pathway is conserved, the specific isoforms of signaling proteins and their interactions can vary between cell types and species, leading to different physiological outcomes.[3]
Caption: Canonical Bradykinin B1 and B2 Receptor Signaling Pathways.
Experimental Protocols
Accurate and reproducible experimental protocols are the cornerstone of comparative pharmacology. Below are detailed methodologies for key assays used to characterize bradykinin-induced responses.
In Vitro Smooth Muscle Contraction Assay
This assay is a classic method to assess the contractile or relaxant effects of bradykinin on isolated smooth muscle preparations.
References
- 1. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin B2- and 5-hydroxytryptamine (5-HT2)-receptor stimulated increases in intracellular calcium in cultured guinea-pig aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin signalling to MAP kinase: cell-specific connections versus principle mitogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bradykinin Acetate: A Procedural Guide
The safe and compliant disposal of bioactive peptides such as bradykinin acetate is a critical aspect of laboratory safety for researchers, scientists, and drug development professionals. Bradykinin is a potent vasoactive peptide, and its proper handling and disposal are essential to prevent unintended physiological effects and environmental contamination.[1] This guide provides a comprehensive, step-by-step framework for the safe management of this compound waste streams.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to strict safety protocols. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and damaging fertility.[2][3]
-
Personal Protective Equipment (PPE): At a minimum, safety goggles, chemical-resistant gloves (e.g., nitrile), and a fully buttoned lab coat must be worn.
-
Ventilation: All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation risk.[3]
-
Spill Management: In the event of a spill, the area must be contained and cleaned promptly. Absorb liquid spills with inert material. For powder spills, gently cover with a damp paper towel to avoid raising dust before carefully scooping the material.[3] All cleanup materials are to be treated as hazardous waste.[1]
Waste Characterization and Segregation
Proper disposal begins with the correct identification and separation of waste. This compound waste should be segregated into distinct streams to ensure safe and compliant handling.
-
Liquid Waste: Includes aqueous solutions, solvents from synthesis, and purification steps containing this compound.[4]
-
Solid Waste: Encompasses contaminated items such as gloves, pipette tips, absorbent pads, and empty vials.[3]
-
Sharps Waste: Consists of any contaminated needles, syringes, or broken glassware.[5][6]
Inactivation and Disposal Protocols
The primary principle for this compound disposal is the inactivation of its biological activity before it enters the general waste stream.[1] The choice of method depends on the form of the waste and available laboratory facilities.
Experimental Protocol 1: Chemical Inactivation for Liquid Waste
This protocol is effective for deactivating this compound in aqueous solutions.[1]
-
Preparation: In a designated chemical fume hood, prepare a 10% bleach solution. This can be achieved by mixing one part household bleach (typically 5-6% sodium hypochlorite) with nine parts aqueous bradykinin waste.[1]
-
Inactivation: Carefully and slowly add the bleach to the this compound waste container to avoid splashing.
-
Contact Time: Gently swirl the mixture and allow it to stand for a minimum of 30 minutes to ensure the complete inactivation of the peptide.[1]
-
Final Disposal: After the inactivation period, the solution must be disposed of in accordance with local, state, and federal regulations. While some institutional guidelines may permit drain disposal with copious amounts of water after neutralization, it is critical to always verify this with your institution's Environmental Health and Safety (EHS) office before proceeding.[1][2][7]
Experimental Protocol 2: Thermal Inactivation (Autoclaving)
This method can be used for both liquid and solid waste where appropriate.
-
Preparation: Place the this compound waste into an autoclavable container or bag. Ensure the container is not sealed airtight to prevent pressure buildup.
-
Autoclaving: Process the waste in a validated autoclave cycle.[1]
-
Cycle Parameters: Run the autoclave at a minimum of 121°C and 15 psi for at least 30 minutes.[1]
-
Final Disposal: After the cycle is complete and the waste has cooled, it can be disposed of as regular laboratory waste, pending confirmation with institutional policies.
Disposal of Solid and Sharps Waste
-
Solid Waste: All solid materials contaminated with this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[3][4]
-
Sharps Waste: Contaminated sharps must be placed immediately into a puncture-resistant, appropriately labeled sharps container.[5][6]
-
Final Disposal: Both solid and sharps waste containers should be disposed of through a licensed hazardous waste disposal service or your institution's EHS office.[4][6] Never dispose of this waste in the regular trash.[8]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the described disposal protocols.
| Parameter | Value | Protocol | Source |
| Inactivation Agent | 10% Household Bleach Solution | Chemical Inactivation | [1] |
| Contact Time | ≥ 30 minutes | Chemical Inactivation | [1] |
| Autoclave Temperature | 121°C | Thermal Inactivation | [1] |
| Autoclave Pressure | 15 psi | Thermal Inactivation | [1] |
| Autoclave Duration | ≥ 30 minutes | Thermal Inactivation | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes for research use only. Always consult your institution's Environmental Health and Safety office and adhere to all local, state, and federal regulations for waste disposal.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. realpeptides.co [realpeptides.co]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
Essential Safety and Operational Protocols for Handling Bradykinin Acetate
Bradykinin acetate is a potent synthetic peptide that necessitates careful handling to mitigate potential health risks. This guide provides comprehensive, step-by-step safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
This compound is classified as harmful if swallowed, inhaled, or if it comes into contact with the skin.[1][2] It may lead to irritation of the skin, eyes, and respiratory tract.[1][2] Furthermore, it is suspected of causing genetic defects and has the potential to damage fertility or an unborn child.[1][2]
Personal Protective Equipment (PPE)
Due to the potential hazards, the following personal protective equipment is mandatory when handling this compound in any form:
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Gloves should be inspected for tears or punctures before use.[1] |
| Body Protection | Laboratory coat | A buttoned lab coat is required to protect skin and clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling this compound powder outside of a certified chemical fume hood or if there is a risk of aerosol generation.[1][3] |
Quantitative Safety Data
While comprehensive toxicological properties of this compound have not been fully investigated, the following acute toxicity estimates provide a quantitative measure of its potential hazard.[1] No permissible or occupational exposure limits have been established.[1]
| Metric | Value | Route of Exposure | Species |
| Acute Toxicity Estimate (ATE) | 500 mg/kg | Oral | Not specified |
| Acute Toxicity Estimate (ATE) | 1100 mg/kg | Dermal | Not specified |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.[1]
-
Store lyophilized this compound powder in a cool, dry, and dark place, ideally at -20°C or below for long-term stability.[1][3]
-
Ensure the container is clearly labeled with the compound name, concentration (if reconstituted), and the date of receipt or preparation.[1]
Preparation of Stock Solutions
Note: All procedures involving the handling of this compound powder must be performed in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Pre-weighing : Before opening the vial, allow it to reach room temperature to prevent moisture condensation, which can impact the peptide's stability.[1]
-
Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance. Use appropriate tools, such as an anti-static spatula, to handle the powder and prevent dust creation.[1]
-
Solubilization : this compound salt is soluble in 0.1 M acetic acid at a concentration of approximately 25 mg/mL.[1][3]
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
-
Storage of Solutions : Store the aliquots at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.[1][4]
Handling of this compound Solutions
-
Always wear the prescribed PPE when handling solutions containing this compound.[1]
-
Use a calibrated pipette for all transfers to ensure accuracy.[1]
-
Work in a clean and organized area to prevent cross-contamination.[1]
Emergency Procedures
Spill Management
Small Liquid Spills :
-
Absorb the spill using an inert, absorbent material such as paper towels or universal absorbent pads.[1]
-
Clean the spill area with a suitable disinfectant or detergent solution, followed by a rinse with water.[1]
-
Place all contaminated materials in a sealed bag for disposal as chemical waste.[1]
Powder Spills :
-
Avoid any actions that could raise dust.[2]
-
Wear appropriate PPE, including a NIOSH-approved respirator.[2]
-
Contain the spill and carefully collect the powder.[2]
-
Transfer the collected material to a designated chemical waste container for disposal.[2]
First Aid Measures
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Seek medical attention.[2]
-
Skin Contact : Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] Get medical attention if symptoms occur.[2]
-
Inhalation : Move the individual to fresh air.[2] If breathing is difficult or stops, provide artificial respiration or oxygen.[2] Seek immediate medical attention.[2]
-
Ingestion : Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor if you feel unwell.[2]
Disposal Plan
Dispose of this compound waste in accordance with all applicable local, state, and federal regulations.[2] Do not allow the chemical to enter drains or the environment.[6]
Visual Workflow Guides
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
